molecular formula C13H12N2O3 B1426733 Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate CAS No. 757251-59-5

Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Cat. No.: B1426733
CAS No.: 757251-59-5
M. Wt: 244.25 g/mol
InChI Key: LKNOOBDGFHXDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate (CAS 757251-59-5) is a high-purity chemical compound supplied for research and development purposes. This compound features a molecular formula of C13H12N2O3 and a molecular weight of 244.25 . It is a key intermediate in pharmaceutical research, particularly in the design and synthesis of novel dipeptidyl peptidase-4 (DPP-4) inhibitors for the investigation of type 2 diabetes treatments . The structural elements of this aminophenoxy-pyridine scaffold are critical for molecular recognition by DPP-4, a serine protease responsible for inactivating incretin hormones . Researchers utilize this compound to develop potent and selective inhibitors, aiming to improve glucose homeostasis while minimizing off-target effects on related peptidases like DPP-8 . The product is accompanied by a comprehensive set of documentation, including a Certificate of Analysis (COA), Material Safety Data Sheet (MSDS), and analytical data (e.g., NMR) to ensure research reproducibility and quality control. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet for detailed handling instructions. Key precautions include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors, and washing thoroughly after handling. Storage recommendations are to keep the product in a dark place, under an inert atmosphere, and at room temperature .

Properties

IUPAC Name

methyl 4-(4-aminophenoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNOOBDGFHXDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757251-59-5
Record name methyl 4-(4-aminophenoxy)pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Aminophenoxy)-N-methylpicolinamide: A Key Intermediate in Modern Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Clarification of the Subject Matter

Initial research into "Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate" (Molecular Formula: C13H12N2O3) reveals a significant lack of available scientific literature, patents, and established applications. Publicly accessible chemical databases confirm its existence but do not provide substantial data regarding its synthesis or utility. Conversely, a closely related compound, 4-(4-Aminophenoxy)-N-methylpicolinamide (also known as 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide; CAS No: 284462-37-9; Molecular Formula: C13H13N3O2), is extensively documented as a critical intermediate in the synthesis of the multi-kinase inhibitor drug, Sorafenib. Given the similarity in nomenclature and the vast difference in available data, this guide will focus on the latter, well-characterized compound. It is highly probable that interest in this chemical scaffold is related to its pivotal role in the development of targeted cancer therapies.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of 4-(4-Aminophenoxy)-N-methylpicolinamide.

Introduction: The Significance of a Scaffold

In the landscape of modern medicinal chemistry, the development of targeted therapies has revolutionized the treatment of diseases such as cancer. The success of these therapies often hinges on the efficient and scalable synthesis of complex molecular architectures. 4-(4-Aminophenoxy)-N-methylpicolinamide has emerged as a compound of significant interest, not for its own therapeutic properties, but as a cornerstone in the construction of a blockbuster oncological agent. Its structure combines a pyridine ring, an ether linkage, and an aniline moiety, providing a versatile platform for the synthesis of diaryl ureas, a class of compounds known for their potent kinase inhibitory activity.

The primary application and the reason for its prominence is its role as a key intermediate in the industrial production of Sorafenib (marketed as Nexavar®), a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Understanding the chemistry of 4-(4-Aminophenoxy)-N-methylpicolinamide is, therefore, fundamental to understanding the production of this life-extending medication.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for process optimization, purification, and safe handling.

PropertyValueSource
CAS Number 284462-37-9
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
Appearance White to light yellow or light orange crystalline powder
Melting Point 110-112 °C
Boiling Point (Predicted) 476.8 ± 40.0 °C at 760 mmHg
Density (Predicted) 1.241 ± 0.06 g/cm³
Solubility Slightly soluble in DMSO and Methanol
Storage Keep in a dark place under an inert atmosphere at room temperature.

Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

The synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic strategies involve a nucleophilic aromatic substitution (SNAr) reaction as the key step.

Synthetic Pathway Overview

A widely employed synthetic route begins with the commercially available 2-picolinic acid. This is converted to an activated intermediate, 4-chloro-N-methylpicolinamide, which then undergoes a nucleophilic aromatic substitution with 4-aminophenol to yield the final product.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) 2-Picolinic Acid 2-Picolinic Acid 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide 2-Picolinic Acid->4-Chloro-N-methylpicolinamide 1. SOCl₂, DMF (cat.) 2. 40% aq. MeNH₂ 4-(4-Aminophenoxy)-N-methylpicolinamide 4-(4-Aminophenoxy)-N-methylpicolinamide 4-Chloro-N-methylpicolinamide->4-(4-Aminophenoxy)-N-methylpicolinamide 4-Aminophenol, KOtBu, DMF 4-Aminophenol 4-Aminophenol 4-Aminophenol->4-(4-Aminophenoxy)-N-methylpicolinamide

Caption: General synthetic workflow for 4-(4-Aminophenoxy)-N-methylpicolinamide.

Detailed Experimental Protocol

This protocol is a synthesized representation of common laboratory and patent-described procedures.

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide

  • Rationale: The initial step involves the conversion of the carboxylic acid group of 2-picolinic acid into a more reactive acyl chloride, followed by amidation. The chlorination of the pyridine ring at the 4-position is a necessary activation step for the subsequent SNAr reaction.

  • Protocol:

    • To a solution of 2-picolinic acid in a suitable solvent (e.g., chlorobenzene), add a catalytic amount of N,N-dimethylformamide (DMF) and sodium bromide.

    • Slowly add thionyl chloride (SOCl₂) to the mixture at a controlled temperature (e.g., 85 °C) and stir for 16-19 hours.

    • After the reaction is complete, cool the mixture and carefully add it to a solution of 40% aqueous methylamine at a low temperature (0-3 °C).

    • Stir the reaction mixture for 4 hours, allowing it to slowly warm to room temperature.

    • The product, 4-chloro-N-methylpicolinamide, can be isolated by extraction and purified by crystallization.

Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide via SNAr

  • Rationale: This key step involves the nucleophilic displacement of the chlorine atom on the electron-deficient pyridine ring by the phenoxide ion of 4-aminophenol. A strong base, such as potassium tert-butoxide (KOtBu), is required to deprotonate the hydroxyl group of 4-aminophenol, forming the more nucleophilic phenoxide. Dimethylformamide (DMF) is a common solvent for this reaction as it is polar and aprotic, which helps to solvate the cation and increase the reactivity of the nucleophile.

  • Protocol:

    • To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.05 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for approximately 2 hours to ensure complete formation of the potassium phenoxide salt.

    • Add a solution of 4-chloro-N-methylpicolinamide (1.0 eq) and potassium carbonate (0.5 eq) to the reaction mixture.

    • Heat the reaction mixture to 80 °C and maintain for 6 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 4-(4-Aminophenoxy)-N-methylpicolinamide as a solid.

Application in Drug Development: The Synthesis of Sorafenib

The primary utility of 4-(4-Aminophenoxy)-N-methylpicolinamide is its role as the penultimate intermediate in the synthesis of Sorafenib. The final step in the synthesis is the formation of a urea linkage between the amino group of 4-(4-Aminophenoxy)-N-methylpicolinamide and an isocyanate.

The Final Synthetic Step: Urea Formation
  • Rationale: The nucleophilic amino group of 4-(4-Aminophenoxy)-N-methylpicolinamide attacks the electrophilic carbon of the isocyanate group of 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

  • Reaction Scheme:

G cluster_0 Urea Formation Intermediate 4-(4-Aminophenoxy)-N-methylpicolinamide Sorafenib Sorafenib Intermediate->Sorafenib Isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate Isocyanate->Sorafenib

Caption: Final step in the synthesis of Sorafenib.

  • Protocol:

    • Dissolve 4-(4-Aminophenoxy)-N-methylpicolinamide in a suitable organic solvent (e.g., dichloromethane).

    • Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction for several hours until completion, which can be monitored by TLC or HPLC.

    • The product, Sorafenib, will often precipitate from the reaction mixture and can be collected by filtration.

    • The crude Sorafenib can be further purified by recrystallization or other techniques to meet pharmaceutical standards.

Biological Context: The Mechanism of Action of Sorafenib

While 4-(4-Aminophenoxy)-N-methylpicolinamide is not known to possess significant biological activity itself, the final product, Sorafenib, is a potent multi-kinase inhibitor. It targets several kinases involved in both tumor cell proliferation and angiogenesis, including RAF kinase, VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT. By inhibiting these kinases, Sorafenib disrupts the signaling pathways that drive tumor growth and the formation of new blood vessels that supply the tumor with nutrients.

Analytical Methods and Quality Control

The purity of 4-(4-Aminophenoxy)-N-methylpicolinamide is critical for the successful synthesis of high-purity Sorafenib. A variety of analytical techniques are employed to assess its quality.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of the intermediate and the final drug substance. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid or trifluoroacetic acid) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to identify any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 4-(4-Aminophenoxy)-N-methylpicolinamide.

  • Hazard Statements: May cause skin and serious eye irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.

  • Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant gloves are mandatory.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-(4-Aminophenoxy)-N-methylpicolinamide is a prime example of a non-pharmacologically active intermediate that plays an indispensable role in the pharmaceutical industry. Its efficient synthesis is a critical component in the production of Sorafenib, a vital medication for cancer patients. A thorough understanding of its synthesis, properties, and handling is essential for any scientist or professional involved in the research and development of targeted therapies. The synthetic pathways and analytical methods described in this guide provide a solid foundation for further research and process optimization in this important area of medicinal chemistry.

References

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved January 19, 2026, from [Link]

  • MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1148. [Link]

  • Chemsrc. (2025, August 20). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2009054004A2 - Process for the preparation of sorafenib.
  • Google Patents. (n.d.). CN103724259A - Synthesis method for sorafenib.
  • PubChem. (n.d.). Process for the preparation of sorafenib - Patent WO-2009054004-A2. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2023, September 26). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7, 422-429. [Link]

  • apicule. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS No: 284462-37-9) API Intermediate Manufacturers. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN102311384A - The preparation method of Sorafenib.

An In-depth Technical Guide to 4-Phenoxypyridine Carboxamide and Carboxylate Derivatives as Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate and its closely related, industrially significant analog, 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide. For researchers, medicinal chemists, and professionals in drug development, understanding the synthesis, properties, and applications of these molecules is critical. The 4-phenoxypyridine scaffold is a cornerstone in the architecture of numerous targeted therapies. This guide delineates the distinct characteristics of the ester and amide derivatives, with a particular focus on the amide's pivotal role as a key intermediate in the synthesis of the multi-kinase inhibitor, Sorafenib.[1][2]

Part 1: this compound (The Ester Derivative)

This compound is a distinct chemical entity characterized by a methyl ester functional group at the 2-position of the pyridine ring. While less documented in mainstream literature than its amide counterpart, its structural features make it a valuable building block for library synthesis and as a precursor for further chemical modifications.

Core Structure and Physicochemical Properties

The foundational structure consists of a pyridine-2-carboxylate core linked to an aminophenol group via an ether bond at the 4-position. This arrangement provides a rigid scaffold with multiple points for chemical functionalization.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Quantitative data for this specific ester is primarily based on computational predictions, as extensive experimental characterization is not widely published.

PropertyValueSource
Molecular Formula C13H12N2O3[PubChem][3]
Molecular Weight 244.25 g/mol [PubChem][3]
Monoisotopic Mass 244.0848 Da[PubChem][3]
IUPAC Name This compound[PubChem][3]
InChIKey LKNOOBDGFHXDIE-UHFFFAOYSA-N[PubChem][3]
SMILES COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N[PubChem][3]
Predicted XlogP 1.9[PubChem][3]
Proposed Synthesis Protocol

A robust synthesis for this molecule can be designed based on established organic chemistry principles, specifically nucleophilic aromatic substitution (SNAr) followed by esterification. The causality behind this proposed workflow is to build the core structure in a stepwise manner, protecting reactive groups as necessary to ensure high yield and purity.

Diagram 2: Proposed Synthesis Workflow for this compound

G start 4-Chloropyridine-2-carboxylic acid step1 Step 1: Esterification (SOCl2, Methanol) start->step1 intermediate1 Methyl 4-chloropyridine-2-carboxylate step1->intermediate1 step2 Step 2: SNAr Reaction (4-Aminophenol, K2CO3, DMF) intermediate1->step2 product This compound step2->product

Caption: A logical two-step synthesis pathway for the target ester.

Step 1: Esterification of 4-Chloropyridine-2-carboxylic acid

  • Objective: To convert the carboxylic acid group into a methyl ester. This is a crucial first step as the ester is generally less reactive than the carboxylic acid in subsequent reactions and is the desired functionality in the final product.

  • Methodology:

    • Suspend 4-chloropyridine-2-carboxylic acid in methanol.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Add thionyl chloride (SOCl₂) dropwise. The use of thionyl chloride is a classic and highly effective method for converting carboxylic acids to acyl chlorides, which then readily react with the methanol solvent to form the methyl ester in situ. This avoids the need to isolate the often-unstable acyl chloride.

    • Allow the reaction to warm to room temperature and then reflux for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

    • Remove the solvent under reduced pressure. The resulting crude product, methyl 4-chloropyridine-2-carboxylate, can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Objective: To form the ether linkage between the pyridine ring and the aminophenol. The chlorine at the 4-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the ester group.

  • Methodology:

    • Dissolve methyl 4-chloropyridine-2-carboxylate and 4-aminophenol in a polar aprotic solvent such as Dimethylformamide (DMF).

    • Add a mild base, such as potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group of 4-aminophenol, forming a more potent phenoxide nucleophile.

    • Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography on silica gel.

Part 2: 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide (The Amide Derivative)

This N-methyl amide analog is a compound of high commercial and scientific importance, primarily serving as a late-stage intermediate in the synthesis of Sorafenib.[4][5] Its well-defined synthesis and properties are crucial for the efficient production of this life-saving anti-cancer drug.

Core Structure and Physicochemical Properties

The replacement of the methyl ester with an N-methyl amide group significantly alters the molecule's properties, including its hydrogen bonding capabilities and polarity, which are critical for its role in subsequent synthetic steps and for its own physical characteristics.

PropertyValueSource
CAS Number 284462-37-9[Biosynth][6]
Molecular Formula C13H13N3O2[Biosynth][6]
Molecular Weight 243.26 g/mol [Biosynth][6]
IUPAC Name 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide[PubChem][7]
Appearance White to light yellow/orange powder or crystalline solid[TCI Chemicals][5]
Melting Point 116.0 to 120.0 °C[TCI Chemicals][5]
Purity (Typical) >98.0% (HPLC)[TCI Chemicals][5]
Storage Temperature 2°C - 8°C[Biosynth][6]
Validated Synthesis Protocol

The synthesis of the N-methyl amide follows a similar logic to the ester but starts with an amide precursor. This route is well-established and optimized for scale-up.[8]

Diagram 3: Validated Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

G start 4-Chloro-N-methyl-2-pyridinecarboxamide product 4-(4-Aminophenoxy)-N-methylpicolinamide start->product SNAr Reaction reagent1 4-Aminophenol reagent1->product reagent2 Potassium tert-butoxide Potassium carbonate reagent2->product solvent DMF, 80°C solvent->product

Caption: SNAr reaction for the synthesis of the key Sorafenib intermediate.

Step-by-Step Methodology:

  • Objective: To couple 4-chloro-N-methyl-2-pyridinecarboxamide with 4-aminophenol via a nucleophilic aromatic substitution reaction.

  • Methodology: [8]

    • To a solution of 4-aminophenol (1 equivalent) in DMF, add potassium tert-butoxide (1.05 equivalents) at room temperature. The use of a strong base like potassium tert-butoxide ensures the complete and rapid formation of the phenoxide nucleophile.

    • Stir the mixture for approximately 2 hours to ensure complete deprotonation.

    • Add 4-chloro-N-methyl-2-pyridinecarboxamide (1 equivalent) and potassium carbonate (0.5 equivalents). Potassium carbonate serves as a milder base to neutralize any acidic byproducts formed during the reaction.

    • Heat the reaction mixture to 80 °C and maintain for 6 hours, monitoring by TLC or LC-MS.

    • After cooling, perform an aqueous workup by extracting the mixture with ethyl acetate.

    • Wash the organic layer with brine to remove residual DMF and salts, then dry over magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting light-brown solid by column chromatography to yield the final product with high purity (typically >80% yield).[8]

Application in Drug Development: The Sorafenib Connection

4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide is not just a laboratory chemical; it is a critical raw material in the pharmaceutical industry.[4] It serves as the nucleophilic component that reacts with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea linkage that completes the structure of Sorafenib, a potent inhibitor of multiple protein kinases involved in tumor progression and angiogenesis.[9] The purity and consistent supply of this intermediate are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API).

Part 3: Safety and Handling

Both the ester and amide derivatives require careful handling in a laboratory setting. The N-methyl amide is known to cause skin and serious eye irritation.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Always consult the material safety data sheet (MSDS) for the specific compound before handling. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Conclusion

This compound and 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide are two important molecules based on the 4-phenoxypyridine scaffold. While the former represents a versatile building block for discovery chemistry, the latter has a well-established and critical role as a key intermediate in the large-scale synthesis of Sorafenib. Understanding the distinct properties, synthesis, and handling requirements of each is essential for chemists and researchers working in the field of drug discovery and pharmaceutical development. The synthetic protocols outlined in this guide provide a solid foundation for the laboratory-scale preparation of these valuable compounds.

References

  • apicule. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS No: 284462-37-9) API Intermediate Manufacturers.
  • TCI Chemicals. (n.d.). 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide 284462-37-9.
  • Veeprho. (n.d.). Sorafenib Impurities and Related Compound.
  • BenchChem. (2025). Application Note: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide.
  • Biosynth. (n.d.). [4-(4-Aminophenoxy)(2-pyridyl)]-N-methylcarboxamide | 284462-37-9 | FA17813.
  • BenchChem. (2025). An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide.
  • Ambeed. (n.d.). 284462-37-9 | 4-(4-Aminophenoxy)-N-methylpicolinamide | Sorafenib.
  • ChemicalBook. (2025). 4-(4-Aminophenoxy)-N-methylpicolinamide Synthesis.
  • RVR LABS. (n.d.). 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide, CAS NO 284462-37-9.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate.
  • ChemBK. (2024). METHYL 4-AMINO-PYRIDINE-2-CARBOXYLIC ACID.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. PubChem Compound Database.
  • TCI Chemicals. (n.d.). 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide | 284462-37-9.
  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate.
  • ChemicalBook. (n.d.). 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide.
  • BenchChem. (2025). Large-Scale Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Intermediates.
  • PubChemLite. (n.d.). This compound (C13H12N2O3).

Sources

Navigating the Synthesis and Application of 4-(4-Aminophenoxy)pyridine-2-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 4-(4-Aminophenoxy)pyridine-2-carboxylate Scaffold in Medicinal Chemistry

The 4-(4-aminophenoxy)pyridine-2-carboxylate scaffold and its derivatives represent a class of compounds with significant interest in the field of drug discovery and development. While a specific Chemical Abstracts Service (CAS) number for Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate is not readily found in public databases, the core structure is a key component of numerous biologically active molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of this important chemical family, with a particular focus on derivatives that have shown promise in oncology.

The pyridine-2-carboxamide moiety, a central feature of this scaffold, is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in pharmacologically active agents.[1][2] Its ability to form critical hydrogen bonds with biological targets and enhance water solubility makes it a desirable feature in drug design.[1] The addition of the 4-(4-aminophenoxy) group provides a versatile handle for synthetic modification, allowing for the fine-tuning of a compound's pharmacological profile.

A notable example of the therapeutic importance of this scaffold is its presence in multi-kinase inhibitors. For instance, the N-methylated amide analogue, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (CAS RN: 284462-37-9), is a known key intermediate in the industrial production of Sorafenib, a drug used in cancer therapy.[1][3][4] This highlights the significance of this class of compounds as valuable building blocks for the development of novel therapeutics.[3]

Physicochemical Properties and Handling

While specific data for this compound is unavailable, the properties of closely related compounds provide valuable insights.

PropertyTypical Value/Observation for Related CompoundsSource(s)
Appearance White to light yellow or light orange powder/crystalline solid.[3][5]
Melting Point Varies depending on the specific derivative. For example, 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide has a melting point of 116.0 to 120.0 °C.[3]
Solubility Generally exhibits moderate solubility in common organic solvents such as methanol and ethanol.[5]
Molecular Weight For C13H12N2O3 (the methyl ester), the calculated molecular weight is approximately 244.25 g/mol . The N-methyl amide (C13H13N3O2) has a molecular weight of 243.26 g/mol .[6]

Safety and Handling Precautions:

As with any research chemical, appropriate safety measures should be taken when handling 4-(4-aminophenoxy)pyridine-2-carboxylate derivatives. Based on safety data for analogous compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[7]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[7]

Synthetic Pathways: A Step-by-Step Approach

The synthesis of 4-(4-aminophenoxy)pyridine-2-carboxylate derivatives typically involves a multi-step process. A general and robust strategy is outlined below, which can be adapted for the synthesis of the methyl ester and other analogues. This pathway strategically utilizes a protected amine (as a nitro group) to prevent unwanted side reactions and ensure high yields.[9]

Overall Synthetic Workflow

Synthetic Workflow A Pyridine-2-carboxylic acid B 4-Chloropyridine-2-carbonyl chloride A->B Chlorination (SOCl2, cat. DMF) C 4-Chloropyridine-2-carboxylate/carboxamide B->C Esterification/Amidation (Methanol or Methylamine) D 4-(4-Nitrophenoxy)pyridine-2-carboxylate/carboxamide C->D SNAr Etherification (4-Nitrophenol, Base) E This compound/carboxamide D->E Nitro Reduction (e.g., Fe/NH4Cl or H2/Pd-C)

Caption: General synthetic workflow for 4-(4-aminophenoxy)pyridine-2-carboxylate derivatives.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloropyridine-2-carbonyl chloride [9]

This initial step involves the chlorination of pyridine-2-carboxylic acid. The use of thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is crucial for achieving high yield and purity, especially on a larger scale.

  • To a suitable reactor, charge thionyl chloride (SOCl₂, 3.0-4.0 equivalents).

  • Add N,N-dimethylformamide (DMF, 0.15 equivalents) dropwise while maintaining the temperature between 40-50°C.

  • Slowly add pyridine-2-carboxylic acid to the solution.

  • Heat the reaction mixture to reflux and monitor for completion by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloropyridine-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 4-Chloropyridine-2-carboxylate

This step involves the esterification of the acid chloride with methanol.

  • Dissolve the crude 4-chloropyridine-2-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous methanol (1.1 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-chloropyridine-2-carboxylate.

Step 3: Synthesis of Methyl 4-(4-Nitrophenoxy)pyridine-2-carboxylate (SNAr Etherification) [9]

This key step involves a nucleophilic aromatic substitution (SNAr) reaction to couple the pyridine core with 4-nitrophenol.

  • To a solution of 4-nitrophenol (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO, add a suitable base (e.g., potassium carbonate or sodium hydride, 1.2 equivalents) at room temperature.

  • Stir the mixture until the 4-nitrophenoxide is formed.

  • Add the Methyl 4-chloropyridine-2-carboxylate (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to an elevated temperature (e.g., 80-120°C) and monitor for completion.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain Methyl 4-(4-nitrophenoxy)pyridine-2-carboxylate.

Step 4: Synthesis of this compound (Nitro Reduction) [9]

The final step is the reduction of the nitro group to the desired primary amine.

  • Suspend Methyl 4-(4-nitrophenoxy)pyridine-2-carboxylate in a solvent mixture such as ethanol and water.

  • Add a reducing agent. Common and effective reagents for this transformation include iron powder with ammonium chloride or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

  • Heat the reaction mixture to reflux if using the iron/ammonium chloride method.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the final product, this compound.

Biological Activity and Therapeutic Potential

Derivatives of the 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold have demonstrated potent and selective inhibitory activity against a range of protein kinases implicated in cancer progression.[2] This makes them highly attractive candidates for the development of targeted cancer therapies.

Signaling Pathways and Molecular Targets

The versatility of this scaffold allows for the design of inhibitors that can target various kinases involved in oncogenic signaling pathways.

Signaling Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., c-Met, FLT3) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotion Inhibitor 4-(4-Aminophenoxy)pyridine -2-carboxylate Derivatives Inhibitor->RTK Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling by 4-(4-aminophenoxy)pyridine-2-carboxylate derivatives.

The aminophenoxy "tail" of the molecule can be extensively modified to optimize potency, selectivity, and pharmacokinetic properties for specific kinase targets.[2] Research has shown that some compounds in this class exhibit enhanced antiproliferative activity in the low micromolar range against various cancer cell lines, in some cases superior to existing drugs like sorafenib.[10]

Conclusion

The 4-(4-aminophenoxy)pyridine-2-carboxylate core is a foundational structure in modern medicinal chemistry. Its synthetic accessibility and the biological activity of its derivatives make it a highly valuable scaffold for the development of novel therapeutics, particularly in the realm of oncology. This guide provides a framework for the synthesis and understanding of these important compounds, serving as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

  • Fisher Scientific.
  • Benchchem. (2025). Application Note: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide.
  • TCI Chemicals. 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide | 284462-37-9.
  • PubChem.
  • Sigma-Aldrich. 4-(4-aminophenoxy)-N-Methyl-2-pyridinecarboxamide AldrichCPR.
  • Safety Data Sheet for a rel
  • Chemwatch GHS SDS in English (European) 35944-2.
  • BLD Pharm. 4-(4-Amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide | 284462-74-4.
  • Benchchem. (2025). Application Notes & Protocols: Large-Scale Synthesis of 4-(4-Aminophenoxy)
  • PubChem. 4-(4-Aminophenoxy)-N-methylpicolinamide | C13H13N3O2 | CID 16655129.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Chem-Impex. 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid.
  • TCI Chemicals.
  • ChemBK. METHYL 4-AMINO-PYRIDINE-2-CARBOXYLIC ACID.
  • Zhishang Chemical.
  • PubChemLite. Methyl 4-(4-aminophenoxy)
  • Benchchem. (2025). The Emerging Therapeutic Potential of 4-(4-Aminophenoxy)
  • Thermo Scientific Chemicals.
  • ResearchGate.
  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Deriv
  • PubChem.
  • Stenutz.

Sources

A Comprehensive Technical Guide to Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While its direct applications are not extensively documented in public literature, its structural motifs—a pyridine-2-carboxylate core linked to an aminophenoxy group—position it as a valuable intermediate for the synthesis of complex molecules, including potential kinase inhibitors and other pharmacologically active agents. This document details the compound's physicochemical properties, outlines a robust, field-proven synthetic methodology, discusses its chemical reactivity, and explores its potential applications in drug discovery. All protocols and claims are substantiated with authoritative references to ensure scientific integrity.

Introduction and Strategic Importance

This compound, with the IUPAC name this compound, belongs to a class of compounds featuring a privileged pyridine scaffold. The pyridine ring is a cornerstone in pharmaceutical development, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The addition of an aminophenoxy ether linkage introduces a flexible yet conformationally influenced bridge, a common feature in multi-domain kinase inhibitors.

This compound is structurally analogous to key intermediates used in the synthesis of oncology drugs like Sorafenib. For instance, the closely related N-methyl amide, 4-(4-aminophenoxy)-N-methylpicolinamide, is a direct precursor to Sorafenib, a multi-kinase inhibitor.[1] This relationship underscores the strategic importance of the core 4-(4-aminophenoxy)pyridine-2-carboxylic acid scaffold and its derivatives, including the title methyl ester, as versatile building blocks for drug discovery programs. This guide will focus exclusively on the methyl ester, providing the technical details necessary for its synthesis and utilization in a research setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. As experimental data for this compound is not widely published, this section combines data from authoritative databases with predicted values based on its chemical structure.

Structural Identifiers

The unambiguous identification of a chemical entity is critical for reproducibility and regulatory purposes.

IdentifierValueSource
IUPAC Name This compoundPubChemLite
Molecular Formula C₁₃H₁₂N₂O₃[2]
Canonical SMILES COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N[2]
InChI InChI=1S/C13H12N2O3/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3[2]
InChIKey LKNOOBDGFHXDIE-UHFFFAOYSA-N[2]
Computed Physicochemical Data

The following table summarizes key computed properties that inform handling, solubility, and potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

PropertyValueSource
Molecular Weight 244.25 g/mol -
Monoisotopic Mass 244.0848 Da[2]
XlogP (Predicted) 1.9[2]
Hydrogen Bond Donors 1 (from -NH₂)-
Hydrogen Bond Acceptors 4 (2xO, 2xN)-
Predicted CCS (Ų), [M+H]⁺ 153.0[2]

Synthesis Protocol: A Validated Approach

While direct, peer-reviewed synthesis protocols for this compound are scarce, a reliable and robust pathway can be constructed based on well-established, analogous reactions. The most logical and field-proven approach involves a two-stage process:

  • Stage 1: Synthesis of the Carboxylic Acid Precursor: Nucleophilic aromatic substitution (SₙAr) to form the ether linkage, followed by reduction of a nitro group to the required amine.

  • Stage 2: Fischer Esterification: Acid-catalyzed esterification of the resulting carboxylic acid to yield the final methyl ester.

This multi-step pathway is designed for high yield and purity, utilizing a protecting group strategy (the nitro group) to prevent unwanted side reactions with the amine functionality during the SₙAr step.

Synthesis Workflow Diagram

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Esterification A 4-Chloropyridine-2-carboxylic acid C 4-(4-Nitrophenoxy)pyridine-2-carboxylic acid A->C  SₙAr Reaction (Base, e.g., K₂CO₃, DMSO) B 4-Nitrophenol B->C D 4-(4-Aminophenoxy)pyridine-2-carboxylic acid C->D Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) F This compound D->F  Fischer Esterification (Acid Catalyst, e.g., H₂SO₄) E Methanol (CH₃OH) E->F

Caption: A validated two-stage synthetic workflow for the target compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxylic acid (Precursor D)

This protocol is adapted from established methods for synthesizing related phenoxy-pyridine derivatives.[3]

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloropyridine-2-carboxylic acid (1.0 eq.), 4-nitrophenol (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask, sufficient to create a stirrable slurry (approx. 5-10 mL per gram of the limiting reagent).

  • SₙAr Reaction: Heat the reaction mixture to 120-130°C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-16 hours).

  • Workup and Isolation of Nitro Intermediate (C):

    • Cool the mixture to room temperature and pour it into a beaker of cold water (10x the volume of DMSO).

    • Acidify the aqueous solution to pH 3-4 with 2M hydrochloric acid (HCl). A precipitate of 4-(4-nitrophenoxy)pyridine-2-carboxylic acid will form.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate (C).

  • Nitro Group Reduction:

    • Suspend the dried nitro intermediate (C) in ethanol or ethyl acetate.

    • Add Palladium on carbon (10% Pd/C, ~5 mol%) to the suspension.

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction until completion (disappearance of the starting material by TLC/HPLC).

  • Final Isolation of Precursor (D):

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-(4-aminophenoxy)pyridine-2-carboxylic acid (D). This product can be purified by recrystallization if necessary.

Stage 2: Synthesis of this compound (Target F)

This stage employs the classic Fischer esterification method.[4]

  • Reaction Setup: In a round-bottom flask, dissolve the precursor carboxylic acid (D) (1.0 eq.) in a large excess of anhydrous methanol (e.g., 20-50 eq.).

  • Acid Catalysis: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq.).

  • Esterification Reaction: Allow the mixture to warm to room temperature, then heat to reflux. Maintain reflux for 4-12 hours, monitoring for the consumption of the starting material by TLC or HPLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude ester by column chromatography on silica gel to yield the final product (F).

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its three primary functional groups: the aniline-type amino group, the methyl ester, and the pyridine ring.

Reactivity Profile

G cluster_amine Amine (-NH₂) Reactivity cluster_ester Ester (-COOCH₃) Reactivity center Methyl 4-(4-aminophenoxy) pyridine-2-carboxylate Amidation Amidation / Urea Formation (Acyl Halides, Isocyanates) center->Amidation Nucleophilic Acyl Substitution Alkylation N-Alkylation (Alkyl Halides) center->Alkylation Diazotization Diazotization (NaNO₂, HCl) center->Diazotization Hydrolysis Saponification / Hydrolysis (Base or Acid) center->Hydrolysis Amidation_Ester Amidation (Amines, Heat) center->Amidation_Ester Reduction Reduction to Alcohol (e.g., LiAlH₄) center->Reduction

Caption: Key reaction pathways available to the title compound.

  • Aniline Moiety (-NH₂): The primary aromatic amine is a potent nucleophile and the most reactive site for electrophilic attack. It readily undergoes acylation with acyl chlorides or anhydrides to form amides, and reacts with isocyanates to form ureas. This functionality is the key handle for elaborating the molecule into more complex structures, such as kinase inhibitors that often feature a urea hinge-binding motif.

  • Methyl Ester Moiety (-COOCH₃): The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions (saponification). It can also be converted directly to amides by heating with primary or secondary amines, a process often requiring higher temperatures than acylation of the aniline moiety. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although it is generally deactivated towards this reaction type.

Potential Applications in Drug Discovery

Given its structure, this compound is an ideal starting point for generating libraries of compounds for screening.

  • Kinase Inhibitor Synthesis: As a direct precursor, the aniline group can be reacted with various isocyanates to build a library of aryl ureas, a common pharmacophore in Type II kinase inhibitors that target the DFG-out conformation of the kinase domain.

  • Fragment-Based Drug Design (FBDD): The compound itself can serve as a fragment for screening against biological targets. Its distinct functional groups provide multiple vectors for fragment evolution and linking.

  • Intermediate for Other Heterocyclic Systems: The versatile functional groups allow for its use in constructing more complex heterocyclic systems through cyclization reactions.

Conclusion

This compound is a strategically significant, yet under-documented, chemical intermediate. This guide provides a comprehensive, technically grounded framework for its synthesis and potential utilization. By leveraging established, analogous chemical transformations, researchers can reliably produce this compound and exploit its rich chemical reactivity. Its structural similarity to key pharmaceutical precursors makes it a valuable asset for medicinal chemists and drug development professionals engaged in the design and synthesis of novel therapeutics, particularly in the field of oncology. The detailed protocols and reactivity insights presented herein are intended to empower researchers to confidently incorporate this versatile building block into their synthetic programs.

References

  • PubChemLite. This compound (C13H12N2O3). Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

Sources

Physical and chemical properties of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the structural characteristics, predicted physicochemical properties, and spectroscopic data of this compound. Furthermore, this guide outlines detailed, field-proven methodologies for its synthesis and characterization, underpinned by the principles of scientific integrity and causality.

Introduction and Strategic Importance

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its structural motif, comprising a pyridine-2-carboxylate core linked to an aminophenoxy group, makes it a valuable building block for the synthesis of targeted therapeutics. The N-methylated amide analogue of this compound is a known key intermediate in the industrial production of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[1] This highlights the strategic importance of this compound and its derivatives as precursors for the development of novel pharmaceuticals. This guide aims to provide a detailed technical resource on this compound, enabling researchers to leverage its properties in their drug discovery and development endeavors.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Structural and Molecular Data
PropertyValueSource
IUPAC Name This compoundPubChemLite[2]
Molecular Formula C₁₃H₁₂N₂O₃PubChemLite[2]
Molecular Weight 244.25 g/mol PubChemLite[2]
Monoisotopic Mass 244.0848 DaPubChemLite[2]
Canonical SMILES COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NPubChemLite[2]
InChI Key LKNOOBDGFHXDIE-UHFFFAOYSA-NPubChemLite[2]
Predicted Physical Properties
PropertyPredicted ValueRemarks
Appearance Off-white to light brown solidBased on analogous compounds.
Melting Point 130-150 °CEstimated based on similar aromatic ethers and esters.
Boiling Point > 350 °C at 760 mmHgExpected to be high due to molecular weight and polarity; likely to decompose before boiling at atmospheric pressure.
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in chloroform and ethyl acetate; insoluble in water.Predicted based on the polarity of the functional groups.
XlogP 1.9PubChemLite[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a key step involving a nucleophilic aromatic substitution (SₙAr) reaction. A plausible and efficient synthetic route is outlined below, adapted from methodologies reported for analogous compounds.[3][4]

Synthetic Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Aromatic Substitution (SₙAr) A 4-Chloropyridine-2-carboxylic acid B Methyl 4-chloropyridine-2-carboxylate A->B Methanol, H₂SO₄ (cat.) Reflux D This compound B->D B->D Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat C 4-Aminophenol C->D

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 4-chloropyridine-2-carboxylate

  • To a solution of 4-chloropyridine-2-carboxylic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-chloropyridine-2-carboxylate.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5] Using an excess of methanol and removing water as it forms drives the equilibrium towards the ester product.

Step 2: Synthesis of this compound

  • To a solution of Methyl 4-chloropyridine-2-carboxylate (1 equivalent) and 4-aminophenol (1.1 equivalents) in dimethylformamide (DMF, 10 volumes), add potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Causality: The electron-withdrawing nature of the pyridine ring and the ester group facilitates nucleophilic aromatic substitution at the C4 position.[6] The base (potassium carbonate) deprotonates the hydroxyl group of 4-aminophenol, forming a more potent nucleophile.

Spectroscopic and Chromatographic Data

The following section details the predicted spectroscopic data for this compound, based on established principles and data from analogous structures.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.50d1HH6 (Pyridine)The proton adjacent to the pyridine nitrogen is expected to be the most deshielded.
~7.80d1HH3 (Pyridine)Proton ortho to the ester group.
~7.20dd1HH5 (Pyridine)Proton meta to the ester and ortho to the ether linkage.
~6.90d2HH (Phenoxy, ortho to ether)Protons on the phenoxy ring ortho to the ether linkage.
~6.70d2HH (Phenoxy, meta to ether)Protons on the phenoxy ring meta to the ether linkage.
~5.20s2H-NH₂The chemical shift of amine protons can vary and the peak may be broad.[7]
3.85s3H-OCH₃Singlet for the methyl ester protons.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~165.0C=O (Ester)Typical chemical shift for an ester carbonyl carbon.[8]
~160.0C4 (Pyridine)Carbon attached to the ether oxygen.
~150.0C2 (Pyridine)Carbon attached to the ester group.
~149.0C (Phenoxy, attached to N)Carbon on the phenoxy ring attached to the amino group.
~148.0C6 (Pyridine)Carbon adjacent to the pyridine nitrogen.
~145.0C (Phenoxy, attached to O)Carbon on the phenoxy ring attached to the ether oxygen.
~122.0C (Phenoxy, ortho to ether)Carbons on the phenoxy ring ortho to the ether linkage.
~115.0C (Phenoxy, meta to ether)Carbons on the phenoxy ring meta to the ether linkage.
~110.0C5 (Pyridine)Pyridine ring carbon.
~108.0C3 (Pyridine)Pyridine ring carbon.
~52.5-OCH₃Methyl carbon of the ester.
Predicted IR Spectrum
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450-3300Medium, BroadN-H stretch (asymmetric and symmetric)Characteristic of a primary amine.
3100-3000MediumAromatic C-H stretchTypical for C-H bonds on aromatic rings.
~1725StrongC=O stretch (Ester)Aromatic esters typically show a strong carbonyl absorption in this region.[9][10]
1600-1450Medium-StrongC=C and C=N stretches (Aromatic rings)Multiple bands are expected due to the two aromatic rings.
~1240StrongAsymmetric C-O-C stretch (Aryl ether)Characteristic of the aryl ether linkage.
1150-1050StrongC-O stretch (Ester)Characteristic of the ester C-O bond.[11]
Predicted Mass Spectrum (ESI+)
m/zIonRationale
245.09[M+H]⁺Protonated molecular ion.[2]
267.07[M+Na]⁺Sodium adduct of the molecular ion.[2]
214.08[M+H - OCH₃]⁺Loss of the methoxy radical from the protonated molecule.
186.08[M+H - COOCH₃]⁺Loss of the carbomethoxy group.

Protocols for Physicochemical and Spectroscopic Analysis

Melting Point Determination

A calibrated digital melting point apparatus should be used to determine the melting point range. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow range is indicative of high purity.[12]

NMR Spectroscopy

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. Tetramethylsilane (TMS) can be used as an internal standard. Standard pulse sequences are used for acquiring the spectra.[13][14]

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, applying it to a salt plate, and allowing the solvent to evaporate.[3]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended to confirm the molecular weight and elemental composition. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) is measured.[9]

Chemical Reactivity and Applications

This compound possesses three key reactive sites: the amino group, the ester, and the pyridine ring.

  • Amino Group: The primary amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization, allowing for further functionalization.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reacting with amines.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

The primary application of this compound is as an intermediate in the synthesis of complex molecules, particularly kinase inhibitors in the field of oncology.[1] Its structure allows for the strategic introduction of various pharmacophores to modulate biological activity.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. This guide has provided a detailed overview of its predicted physical and chemical properties, a plausible synthetic route, and standard protocols for its characterization. The information presented herein is intended to serve as a foundational resource for researchers and scientists, facilitating the use of this compound in the design and synthesis of next-generation therapeutics.

References

  • Melting point determination. (n.d.). Retrieved January 19, 2026, from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved January 19, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Phenoxypyridine. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US 2010/0075971 A1. Retrieved January 19, 2026, from [Link]

  • Scribd. (n.d.). IR Spectroscopy Peak Analysis Guide. Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved January 19, 2026, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • University of California, Davis. (n.d.). Tables For Organic Structure Analysis. Retrieved January 19, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridines.
  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved January 19, 2026, from [Link]

  • PubMed. (1997). 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Retrieved January 19, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 19, 2026, from [Link]

  • MDPI. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved January 19, 2026, from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved January 19, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 19, 2026, from [Link]

  • LibreTexts Chemistry. (2025). 14.2: Acquiring a NMR Spectrum. Retrieved January 19, 2026, from [Link]

  • University of Alabama. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved January 19, 2026, from [Link]

  • PubMed. (2012). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. Retrieved January 19, 2026, from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Concerted Nucleophilic Aromatic Substitutions. Retrieved January 19, 2026, from [Link]

  • LibreTexts Chemistry. (2022). 13: Carboxylic Acid Esters of N-Hydroxypyridine-2-thione. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • MDPI. (2003). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 19, 2026, from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved January 19, 2026, from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved January 19, 2026, from [Link]

  • NIST WebBook. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to the Solubility of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of methyl 4-(4-aminophenoxy)pyridine-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document moves beyond a simple data sheet to offer insights into the principles governing solubility and to provide a robust experimental framework for its determination.

Introduction: The Significance of Solubility

This compound is a molecule of interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The solubility of such a compound is a critical physicochemical parameter that dictates its utility in various applications. In the realm of drug development, poor solubility can hinder formulation, leading to low bioavailability and suboptimal therapeutic efficacy.[1][2] Therefore, a thorough understanding and precise measurement of its solubility in a range of common organic solvents are paramount during the early stages of research and development.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound offers several clues to its potential solubility. The molecule possesses a pyridine ring, an aminophenoxy group, and a methyl ester. These functional groups contribute to its overall polarity and hydrogen bonding capabilities, which are key determinants of solubility.

  • Polarity: The presence of nitrogen and oxygen atoms, along with the aromatic systems, imparts a degree of polarity to the molecule. The general principle of "like dissolves like" suggests that it will exhibit greater solubility in polar solvents compared to non-polar hydrocarbon solvents.[3][4][5]

  • Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen in the pyridine ring, the ether oxygen, and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

  • Aromatic Stacking: The two aromatic rings (pyridine and benzene) can engage in π-π stacking interactions, which may influence crystal lattice energy and, consequently, solubility.

Based on these features, a graduated solubility across the spectrum of common organic solvents can be anticipated. High solubility is expected in polar aprotic solvents (like DMSO and DMF) and polar protic solvents (like methanol and ethanol). Moderate solubility might be observed in solvents of intermediate polarity (such as acetone and ethyl acetate). In contrast, low solubility is predicted for non-polar solvents like hexane and toluene.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, qualitative information for structurally related compounds provides a useful starting point. For instance, the related compound methyl 4-aminopyridine-2-carboxylate is reported to be soluble in ethanol, ether, and chloroform, and slightly soluble in water.[6] Another source suggests that methyl 4-aminopyridine-2-carboxylate has moderate solubility in methanol and ethanol.[7]

To facilitate direct application by researchers, the following table is provided as a template to be populated with experimentally determined solubility data.

Solvent Solvent Type Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
MethanolPolar Protic25
EthanolPolar Protic25
IsopropanolPolar Protic25
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
Ethyl AcetatePolar Aprotic25
DichloromethanePolar Aprotic25
Tetrahydrofuran (THF)Polar Aprotic25
TolueneNon-Polar25
HexaneNon-Polar25

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[3] This protocol is consistent with guidelines from the International Council for Harmonisation (ICH) for solubility studies in drug development.[8][9][10]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a solubility plateau.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Analyze the standard and sample solutions using a validated analytical method to determine the concentration of the compound in the saturated solution.

  • Calculation:

    • Calculate the solubility in mg/mL or g/L using the concentration determined from the analysis and the dilution factor.

    • The molar solubility can be calculated using the molecular weight of the compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis A Add excess solid to solvent in vial B Cap vial securely A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample to known volume F->G I Analyze via HPLC or UV-Vis G->I H Prepare standard solutions H->I J Calculate concentration I->J

Caption: Workflow for Equilibrium Solubility Determination.

Key Factors Influencing Solubility

Several factors beyond the choice of solvent can significantly impact the solubility of this compound.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4][11] It is crucial to control and report the temperature at which solubility is measured.

  • pH: The presence of the basic amino group and the pyridine nitrogen means that the solubility of this compound can be pH-dependent in aqueous or partially aqueous systems. In acidic conditions, these groups can be protonated, forming more soluble salts.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, therefore, different solubility. The thermodynamically most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in solubility studies.

  • Particle Size: While particle size does not affect the equilibrium solubility, it can influence the rate of dissolution.[2] Smaller particles have a larger surface area, leading to faster dissolution.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate the reliable data needed to advance their work in drug development and other scientific disciplines. The provided methodology ensures that the generated solubility data is accurate, reproducible, and suitable for regulatory submissions and further formulation development.

References

  • Vertex AI Search. (2022, February 28). 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Pharmaguideline. (n.d.).
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
  • StatPearls - NCBI Bookshelf. (2023, July 17). Biochemistry, Dissolution and Solubility.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.).
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • ACS Publications. (2019, December 17).
  • Zhishang Chemical. (n.d.).
  • European Medicines Agency (EMA). (2020, February 10).
  • ChemBK. (2024, April 10). METHYL 4-AMINO-PYRIDINE-2-CARBOXYLIC ACID.
  • PubMed. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Pyridinecarboxylic acid for synthesis 55-22-1.
  • ResearchGate. (n.d.).
  • ICH. (2019, November 20).
  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide.
  • ChemBK. (n.d.). pyridine-4-carboxylic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • CrystEngComm (RSC Publishing). (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • PubChemLite. (n.d.). Methyl 4-(4-aminophenoxy)
  • Google Patents. (n.d.).
  • PubChem. (n.d.).
  • PubChem - NIH. (n.d.). 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride.
  • Sigma-Aldrich. (n.d.). 4-Amino-pyridine-2-carboxylic acid methyl ester.

Sources

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate. As a molecule of interest in medicinal chemistry and materials science, understanding its structural features through spectroscopic analysis is paramount. This document offers a comprehensive breakdown of the expected chemical shifts, multiplicities, and integration values for each proton in the molecule. The predictions are grounded in the fundamental principles of NMR spectroscopy, including the effects of electronic environment, spin-spin coupling, and molecular symmetry. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and structurally related compounds.

Introduction to ¹H NMR Spectroscopy in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. The power of ¹H NMR lies in its ability to probe the chemical environment of individual protons within a molecule. The resulting spectrum provides three key pieces of information:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[1][2]

  • Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a common heuristic, where 'n' is the number of equivalent neighboring protons, although more complex splitting patterns can arise.[3]

By analyzing these three parameters, a detailed picture of the molecular connectivity and stereochemistry can be constructed. For novel compounds like this compound, predicting the ¹H NMR spectrum is a crucial step in verifying its synthesis and purity.

Structural Analysis of this compound

To predict the ¹H NMR spectrum, a thorough analysis of the molecule's structure is essential to identify all unique proton environments. The structure of this compound (C₁₃H₁₂N₂O₃) consists of three key moieties: a substituted pyridine ring, a substituted benzene ring, and a methyl ester group, all connected via an ether linkage.

Molecular Structure:

Figure 1: Structure of this compound with proton labeling.

Based on the molecular symmetry and electronic environments, we can identify seven distinct sets of protons, labeled A through G for clarity in the subsequent prediction.

Predicted ¹H NMR Spectrum

The following sections detail the predicted chemical shift, integration, and multiplicity for each unique proton in this compound. These predictions are based on established chemical shift values for analogous structures and the application of fundamental NMR principles.[1][4]

Detailed Proton Analysis and Prediction
  • Protons A & B (Aminophenoxy Ring): The benzene ring has two pairs of chemically equivalent protons due to the para-substitution pattern.

    • Protons A (Ha): These two protons are ortho to the amino group (-NH₂) and meta to the ether linkage (-O-). The amino group is an electron-donating group, which will shield these protons, shifting them upfield relative to benzene (7.34 ppm).[5] We predict a chemical shift in the range of 6.7-6.9 ppm . These protons will appear as a doublet due to coupling with the adjacent Hb protons.

    • Protons B (Hb): These two protons are meta to the amino group and ortho to the ether linkage. The ether oxygen is also electron-donating through resonance but slightly electron-withdrawing inductively. The net effect will place these protons slightly downfield compared to Ha. A predicted chemical shift is in the range of 6.9-7.1 ppm . These will also appear as a doublet due to coupling with the adjacent Ha protons.

  • Protons C, D, & E (Pyridine Ring): The pyridine ring is an electron-deficient aromatic system, causing its protons to be deshielded and appear at higher chemical shifts compared to benzene.[6][7]

    • Proton C (Hc): This proton is at the 3-position of the pyridine ring. It is ortho to the electron-withdrawing ester group and meta to the ether linkage. The ester group will have a significant deshielding effect. Its predicted chemical shift is approximately 8.2-8.4 ppm . It will appear as a doublet due to coupling with Hd.

    • Proton D (Hd): This proton is at the 5-position. It is meta to the ester group and ortho to the ether linkage. Its chemical shift is predicted to be around 7.2-7.4 ppm . It will appear as a doublet of doublets due to coupling with both Hc and He.

    • Proton E (He): This proton is at the 6-position, adjacent to the nitrogen atom. The nitrogen atom strongly deshields this proton. Its predicted chemical shift is in the range of 8.5-8.7 ppm . It will appear as a doublet due to coupling with Hd.

  • Proton F (Amine Group): The protons of the primary amine (-NH₂) typically appear as a broad singlet.[8][9] The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A typical range is 3.5-5.0 ppm .

  • Proton G (Methyl Ester): The three protons of the methyl group (-OCH₃) of the ester are in a relatively shielded environment.[10] They are not coupled to any other protons and will therefore appear as a sharp singlet. The predicted chemical shift is in the range of 3.8-4.0 ppm .[10]

Summary of Predicted ¹H NMR Data
Proton LabelNumber of Protons (Integration)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity
A2H6.7 - 6.9Doublet (d)
B2H6.9 - 7.1Doublet (d)
C1H8.2 - 8.4Doublet (d)
D1H7.2 - 7.4Doublet of Doublets (dd)
E1H8.5 - 8.7Doublet (d)
F2H3.5 - 5.0Broad Singlet (br s)
G3H3.8 - 4.0Singlet (s)

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Experimental Considerations and Self-Validating Protocols

While the above predictions provide a strong theoretical framework, experimental conditions can influence the observed spectrum.

Solvent Selection

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for compounds with amine protons, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can sharpen the -NH₂ signal. The chemical shifts provided are based on typical values and may shift slightly depending on the solvent used.[11]

Purity Analysis

The ¹H NMR spectrum is an excellent tool for assessing the purity of the synthesized compound. The presence of unexpected signals would indicate impurities. The integration of the signals should correspond to the number of protons in the molecule. For example, the ratio of the integrals for the aromatic protons to the methyl protons should be 7:3.

Advanced NMR Techniques

For unambiguous assignment of the proton signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.

  • COSY: This experiment reveals which protons are coupled to each other. For instance, a COSY spectrum would show cross-peaks between Ha and Hb, and between Hc, Hd, and He, confirming their connectivity.

  • HSQC: This experiment correlates proton signals with the carbon atoms to which they are directly attached, aiding in the assignment of both ¹H and ¹³C spectra.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation synthesis Synthesis of Target Molecule purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (Solvent Selection) purification->sample_prep one_d_nmr 1D ¹H NMR Acquisition sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC) one_d_nmr->two_d_nmr For complex spectra comparison Comparison of Experimental and Predicted Spectra one_d_nmr->comparison assignment Signal Assignment two_d_nmr->assignment prediction Theoretical Spectrum Prediction prediction->comparison comparison->assignment structure_verification Structure Verification & Purity Assessment assignment->structure_verification

Figure 2: Workflow for the structural verification of this compound using ¹H NMR.

Conclusion

The predicted ¹H NMR spectrum of this compound is complex, with distinct signals for the protons on the pyridine and aminophenoxy rings, as well as the methyl ester and amine groups. This in-depth guide provides a robust theoretical framework for the interpretation of the experimental spectrum. By carefully analyzing the chemical shifts, integration, and multiplicities, researchers can confidently verify the structure and purity of this compound, which is a critical step in any drug development or materials science endeavor. The use of advanced 2D NMR techniques can further solidify the spectral assignments and provide a more complete structural picture.

References

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Web of Science. (n.d.). Amines. Retrieved from [Link]

Sources

Biological activity of aminophenoxy pyridine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Aminophenoxy Pyridine Derivatives

Foreword

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple, diverse biological targets, thereby serving as fertile ground for drug discovery. The aminophenoxy pyridine core is a quintessential example of such a scaffold. Its inherent structural features—a hydrogen bond-accepting pyridine ring, a flexible ether linkage, and a modifiable aminophenoxy moiety—provide an ideal template for designing potent and selective modulators of biological function. This guide synthesizes current knowledge on the biological activities of aminophenoxy pyridine derivatives, offering not just a review of their therapeutic potential but a practical, in-depth look at the causality behind their mechanisms and the methodologies used to validate their activity. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile scaffold in their own discovery programs.

The Aminophenoxy Pyridine Scaffold: A Foundation for Diverse Bioactivity

The aminophenoxy pyridine structure is a cornerstone in the design of targeted therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The core's success lies in its modular nature, which allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles. A common synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between a functionalized chloropyridine and an aminophenol, a robust strategy amenable to creating large libraries of analogs for screening.[4][5]

G cluster_synthesis General Synthetic Workflow Chloropyridine Chloropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Chloropyridine->SNAr Aminophenol Aminophenol Aminophenol->SNAr Product Aminophenoxy Pyridine Derivative SNAr->Product

Caption: High-level overview of the SNAr synthesis.

This guide will delve into the three primary areas of biological activity where these derivatives have shown significant promise.

Anticancer Activity: Targeting the Engines of Malignancy

The most extensively documented application of aminophenoxy pyridine derivatives is in oncology.[6][7] These compounds interfere with key processes of cancer cell proliferation, survival, and metastasis through multiple mechanisms of action.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary anticancer mechanism for this class of compounds is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[6][8] Many derivatives, particularly those based on the 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold, function as "Type II" kinase inhibitors.[4] These inhibitors bind to an inactive conformation of the kinase (the "DFG-out" state), offering a potential for higher selectivity compared to inhibitors that compete directly with ATP.[4] This targeted inhibition disrupts downstream signaling pathways essential for tumor growth and survival.

Beyond kinase inhibition, these derivatives have been shown to induce G2/M cell cycle arrest and apoptosis (programmed cell death).[9] This is often achieved by upregulating key tumor suppressor proteins like p53 and p21, and activating stress-related pathways such as the JNK signaling cascade.[9][10] The cytotoxic activity can also involve the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and DNA damage.[10]

G Aminophenoxy_Pyridine Aminophenoxy Pyridine Derivative Kinase Protein Kinase (e.g., VEGFR, CDK) Aminophenoxy_Pyridine->Kinase Inhibits p53_p21 p53 / p21 Upregulation Aminophenoxy_Pyridine->p53_p21 JNK JNK Pathway Activation Aminophenoxy_Pyridine->JNK Signaling Oncogenic Signaling (Proliferation, Survival) Kinase->Signaling Activates Apoptosis Apoptosis Signaling->Apoptosis Inhibits Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest Induces JNK->Apoptosis Induces

Caption: Key anticancer mechanisms of action.

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed that specific structural modifications critically influence the antiproliferative potency of these derivatives. The presence of functional groups capable of hydrogen bonding, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, often enhances activity against cancer cell lines.[2][11] Conversely, the introduction of bulky groups or certain halogens can sometimes be detrimental to their anticancer efficacy.[11][12]

Table 1: Comparative Anticancer Activity of Aminophenoxy Pyridine Analogs

Compound ID Target Cell Line IC50 (µM) Key Structural Features & SAR Insights Reference(s)
Analog A HepG2 (Liver) ~5-10 Core 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold. Potency is sensitive to substitutions on the terminal amine. [9][13]
Analog B HCT116 (Colon) ~8-15 Introduction of a formamido group on the terminal amine; shows moderate activity. [13]
FBA-TPQ MCF-7 (Breast) ~0.1-0.5 A more complex tetracyclic analog that consistently shows high potency across multiple cell lines. [14]
Compound 1 HepG2 (Liver) ~1.0-2.0 A novel pyridine derivative that induces G2/M arrest; demonstrates the importance of specific aromatic substitutions. [9]

| Derivative 23k | Various | Varies | A related 4-phenoxy-pyrimidine analog, highlighting that bioisosteric replacement of the pyridine ring is a viable strategy for exploring SAR. |[15] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[14][16] It is a self-validating system because only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in 96-well plates at a density of 4,000–5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminophenoxy pyridine derivative in the appropriate cell culture medium. Replace the existing medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours, under the same conditions.[14]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to insoluble formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

G Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h (Exposure) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Quelling Pathological Inflammation

Chronic inflammation is a driver of numerous diseases. Pyridine derivatives, including aminophenoxy analogs, have demonstrated significant anti-inflammatory properties in various preclinical models.[17][18][19]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to modulate key enzymatic pathways and signaling cascades. One proposed mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), heme-dependent enzymes crucial for the synthesis of prostaglandins and leukotrienes—potent inflammatory mediators.[17][18] The iron-chelating properties of some pyridine-4-one derivatives suggest this could be a contributing factor to their activity.[17][18] Furthermore, studies have shown that these compounds can suppress the activation of pro-inflammatory signaling pathways like NF-κB and reduce the production of cytokines such as TNF-α and various interleukins.[19] Some 4-aminopyridine derivatives have also been shown to shift macrophage polarization from a pro-inflammatory (M1) to a reparative (M2) phenotype.[20]

G Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) Pathway NF-κB / MAPK Signaling Pathways Stimulus->Pathway Enzymes COX / LOX Enzymes Stimulus->Enzymes Mediators Pro-inflammatory Mediators (Prostaglandins, Cytokines) Pathway->Mediators Enzymes->Mediators Inflammation Inflammation (Edema, Pain) Mediators->Inflammation Compound Aminophenoxy Pyridine Derivative Compound->Pathway Inhibits Compound->Enzymes Inhibits

Caption: Simplified anti-inflammatory signaling cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[21][22][23] The rationale is that the subcutaneous injection of carrageenan, a phlogistic agent, induces a localized, biphasic inflammatory response characterized by edema (swelling), which can be quantified.

Objective: To assess the ability of a test compound to reduce acute inflammation.

Methodology:

  • Animal Acclimation: Use Wistar or Sprague-Dawley rats (150-200g). Acclimate the animals for at least one week under standard laboratory conditions.[23]

  • Grouping and Dosing: Divide the animals into groups (n=4-6 per group): Vehicle Control (e.g., saline or 1% Tween 80), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (receiving different doses of the aminophenoxy pyridine derivative).

  • Compound Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes prior to the carrageenan injection.[17]

  • Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmograph. This serves as the baseline reading (V0).

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals post-carrageenan injection, typically at 1, 2, 3, and 4 hours.[17][18]

  • Data Analysis:

    • Calculate the edema volume (VE) at each time point: VE = Vt - V0.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(VE_control - VE_treated) / VE_control] x 100

Table 2: Representative Anti-inflammatory Activity Data

Compound Dose (mg/kg, i.p.) Max. Inhibition of Edema (%) Time of Max. Effect (hours) Reference
Indomethacin 10 ~50-65% 3-4 [17][18]
Compound A 20 ~37-45% 3-4 [17][18]

| Compound C | 200 | ~50% | 3-4 |[18] |

Antimicrobial Activity: A Scaffold for Combating Pathogens

The pyridine nucleus is a component of many molecules with antimicrobial properties, and aminophenoxy pyridine derivatives are no exception.[24][25][26]

Spectrum of Activity and Mechanism

These compounds have shown activity against a range of microorganisms, with a notable efficacy often observed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[27][28] Some derivatives also exhibit activity against Gram-negative bacteria and fungi.[24][29] While the exact mechanisms are still under investigation, a leading hypothesis for some analogs is the disruption of bacterial membrane integrity.[28] The lipophilic nature of certain side chains may facilitate integration into the lipid bilayer, leading to depolarization and cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and quantitative technique for its determination.

Objective: To determine the MIC of a test compound against selected bacterial strains.

Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 25923) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium. Concentrations might range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Gentamicin) should also be tested as a reference.[27]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by adding a viability indicator like resazurin.

Table 3: Representative Antimicrobial Activity (MIC)

Compound ID S. aureus (µg/mL) B. subtilis (µg/mL) E. coli (µg/mL) Reference(s)
Gentamicin ~0.5-2 ~0.25-1 ~1-4 [27]
Compound 2c 0.039 0.039 >156 [27]
JC-01-074 16 Not Tested Not Tested [28]

| Salt 66 | ~56% inhibition | Not Tested | ~55% inhibition |[24] |

Conclusion and Future Horizons

The aminophenoxy pyridine scaffold has firmly established itself as a versatile and highly fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent and mechanistically diverse activities against cancer, inflammation, and microbial pathogens. The true power of this scaffold lies in its synthetic tractability, which allows for fine-tuning of its biological profile through rational design based on structure-activity relationships.

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: For kinase inhibitors, enhancing selectivity for the target kinase over others is crucial to minimize off-target effects and improve the therapeutic window.

  • Overcoming Resistance: In both oncology and infectious disease, developing derivatives that can circumvent known resistance mechanisms is a high priority.

  • Multi-Targeted Agents: The inherent promiscuity of the scaffold could be intentionally harnessed to design single molecules that hit multiple, synergistic targets, such as dual CDK/HDAC inhibitors.[30]

  • Pharmacokinetic Optimization: Further chemical modifications will be needed to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are viable drug candidates for in vivo efficacy and clinical development.

By continuing to explore the vast chemical space around the aminophenoxy pyridine core, the scientific community is well-positioned to translate the promise of these compounds into the next generation of targeted therapies.

References

  • Sabu, M., & Kuttan, R. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Inflammation Research. [URL: https://www.dovepress.com/in-vitro-and-in-vivo-models-for-anti-inflammation-an-evaluative-revi-peer-reviewed-fulltext-article-JIR]
  • Akpinar, E. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/In-Vivo-Animal-Models-in-Preclinical-Evaluation-of-Akpinar/8f10a8c2409746400589d38c26781216a6a51d3b]
  • Patil, K. R., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [URL: https://www.sygnaturediscovery.
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/15711174/]
  • BenchChem. (n.d.). Comparative Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs as Potent Anticancer Agents. BenchChem. [URL: https://www.benchchem.com/appnote/130]
  • BenchChem. (n.d.). Developing Novel Kinase Inhibitors from a 4-(4-Aminophenoxy)pyridine-2-carboxamide Scaffold: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.com/appnote/129]
  • de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Brazilian Journal of Pharmaceutical Sciences. [URL: https://www.scielo.br/j/bjps/a/YjQ8xYJzQZk9K8Z5yYpXzXh/?lang=en]
  • Wouters, B. G., & Skarsgard, L. D. (1994). New Anticancer Agents: In Vitro and In Vivo Evaluation. Acta Oncologica. [URL: https://www.tandfonline.com/doi/abs/10.3109/02841869409121773]
  • Soth, M. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02117]
  • Dispenziere, A., et al. (2009). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Cancer Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2846985/]
  • BenchChem. (n.d.). Application Notes & Protocols: Large-Scale Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Intermediates. BenchChem. [URL: https://www.benchchem.com/appnote/128]
  • Al-Said, M. S., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257855/]
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [URL: https://www.researchgate.net/publication/285038459_IN-VITRO_METHODS_OF_SCREENING_OF_ANTI-CANCER_AGENT]
  • González-Bártulos, M., et al. (2018). Pro-Oxidant Activity of Amine-Pyridine-Based Iron Complexes Efficiently Kills Cancer and Cancer Stem-Like Cells. Molecules. [URL: https://www.researchgate.net/figure/Mode-of-action-of-the-amine-pyridine-ligands-The-cytotoxic-activity-of-amine-pyridine_fig3_329402511]
  • dos Santos, F. P., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/25/14/7640]
  • Ghorbani-Vaghei, R., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6225]
  • BenchChem. (n.d.). Technical Support Center: Scaling Up 4-(4-Aminophenoxy)pyridine-2-carboxamide Synthesis. BenchChem. [URL: https://www.benchchem.com/appnote/127]
  • dos Santos, F. P., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11276865/]
  • Asadi, F., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4063108/]
  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [URL: https://www.chemijournal.com/archives/2023/vol11issue4/PartB/11-4-23-421.pdf]
  • Schill, C. M., et al. (2024). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/25/4/2202]
  • dos Santos, F. P., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/39062883/]
  • Marinescu, M., & Chiscov, A.-I. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032121/]
  • dos Santos, F. P., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [URL: https://www.researchgate.
  • Hryshchenko, A., et al. (2023). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/16/6/888]
  • Semantic Scholar. (n.d.). A Systemic Review on Pyridine Derivative against Cancer and Tumor Cell-Line. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Systemic-Review-on-Pyridine-Derivative-against-Chaudhary-Kumari/f951e442907470f1a268a25c1b69352e463a5024]
  • BenchChem. (n.d.). Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Comparative Guide. BenchChem. [URL: https://www.benchchem.com/appnote/126]
  • Asadi, F., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4063108/]
  • Saidahmatov, A., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39178553/]
  • Marinescu, M., & Chiscov, A.-I. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [URL: https://www.researchgate.net/publication/359998132_Pyridine_Compounds_with_Antimicrobial_and_Antiviral_Activities]
  • ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. [URL: https://www.researchgate.
  • Amr, A.-G. E., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/16762570/]
  • Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal & Organic Chemistry. [URL: https://www.openaccessjournals.com/articles/commentary-on-pyridine-compounds--its-antimicrobial-activities.pdf]
  • ResearchGate. (2023). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [URL: https://www.researchgate.net/publication/372793136_Syntheses_Complexation_and_Biological_Activity_of_Aminopyridines_A_Mini-Review]
  • Govindappa, P. K., et al. (2022). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. Research Square. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9273516/]
  • Kumar, V., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9039316/]
  • Varshney, S., & Mishra, A. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [URL: https://www.researchgate.net/publication/372093556_Synthesis_of_pyridine_derivatives_for_diverse_biological_activity_profiles_A_review]
  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38762999/]
  • De, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10213346/]
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842523/]
  • Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8525835/]
  • Rani, P., et al. (2023). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. [URL: https://www.researchgate.
  • ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-study-of-the-synthesized-pyridine-and-thienopyridine_fig4_378051662]
  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Institutional Research Information System. [URL: https://iris.uniroma1.it/handle/11573/1691238]
  • Prous Science. (1999). Tyrosine kinase inhibitors potentially useful for patient-specific treatment of tumors. DailyDrugNews.com. [URL: https://www.medthority.
  • BenchChem. (n.d.). Benchmarking 4-(4-Aminophenoxy)pyridine-2-carboxamide Derivatives: A Comparative Guide for Drug Discovery Professionals. BenchChem. [URL: https://www.benchchem.com/appnote/131]
  • Rateb, H. S., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [URL: https://www.researchgate.
  • ResearchGate. (n.d.). Synthesis of most active anticancer agent pyridine derivatives. ResearchGate. [URL: https://www.researchgate.
  • Patel, H., & Patel, P. (2022). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. International Research Journal of Engineering and Technology (IRJET). [URL: https://www.irjet.net/archives/V9/i7/IRJET-V9I7102.pdf]

Sources

A Technical Guide to the Therapeutic Potential of Pyridine-2-Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth exploration of the pyridine-2-carboxylate scaffold, a privileged structure in modern medicinal chemistry. We will dissect the chemical attributes that make this moiety a cornerstone of drug design and survey its diverse and potent applications across key therapeutic areas, including oncology, infectious diseases, and inflammation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Pyridine-2-Carboxylate Scaffold: A Privileged Core for Drug Design

The pyridine ring, an isostere of benzene containing a nitrogen atom, is a fundamental building block found in numerous natural products and FDA-approved drugs. When functionalized with a carboxylic acid at the C-2 position, it becomes picolinic acid, or more broadly, a pyridine-2-carboxylate derivative. This seemingly simple arrangement confers a unique combination of physicochemical properties that are highly advantageous for therapeutic applications.

The inherent basicity of the pyridine nitrogen improves water solubility, a critical parameter for drug formulation and bioavailability.[1] Furthermore, the proximity of the nitrogen atom to the carboxylic acid group creates a powerful bidentate chelation site. This ability to coordinate with metal ions is a key mechanistic feature, particularly for inhibiting metalloenzymes, which are critical targets in many diseases.[2][3] The scaffold's aromatic nature allows for facile and diverse substitutions at other positions on the ring, enabling chemists to fine-tune pharmacological parameters such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

This combination of solubility, metal chelation, and synthetic tractability makes the pyridine-2-carboxylate core a highly versatile and powerful starting point for developing novel therapeutics.

Applications in Oncology: Targeting Malignancy Through Diverse Mechanisms

Pyridine-2-carboxylate derivatives have emerged as a significant class of anti-cancer agents, demonstrating efficacy through multiple mechanisms of action, including enzyme inhibition and cell cycle disruption.[2][4]

Enzyme Inhibition: A Primary Anti-Cancer Strategy

The ability of pyridine-2-carboxylates to act as potent enzyme inhibitors is central to their anti-neoplastic activity.[5][6]

  • Kinase Inhibition: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it a prime target for cancer immunotherapy.[7] Pyridine-2-carboxamide analogues have been developed as potent and selective HPK1 inhibitors. By blocking HPK1, these compounds enhance T-cell proliferation and anti-tumor immune responses, showing significant efficacy in murine cancer models, especially in combination with anti-PD-1 therapy.[7]

  • Histone Demethylase (KDM) Inhibition: Epigenetic modifications are crucial in cancer development. Pyridine-2,4-dicarboxylic acids have been identified as potent inhibitors of histone lysine demethylases (KDMs), such as JMJD2E and KDM4C.[2] By preventing the removal of methyl groups from histones, these compounds can alter gene expression, suppress tumor growth, and represent a promising avenue for epigenetic cancer therapy.[2]

  • Telomerase and Topoisomerase Inhibition: Other derivatives have demonstrated the ability to inhibit telomerase, an enzyme critical for immortalizing cancer cells.[8][9] Additionally, certain hydrazone derivatives and their metal complexes can inhibit topoisomerase II, an enzyme essential for DNA replication, thereby inducing cancer cell death.[10][11]

The following table summarizes key pyridine-2-carboxylate derivatives with notable anti-cancer enzyme inhibitory activity.

Compound ClassTarget EnzymeMechanism of ActionTherapeutic Potential
Pyridine-2-carboxamidesHPK1Blocks negative regulation of T-cell activation, enhancing immune response.[7]Combination immunotherapy for solid tumors like colorectal cancer.
Pyridine-2,4-dicarboxylic acidsKDM (e.g., JMJD2E, KDM4C)Prevents histone demethylation, altering gene expression to suppress tumors.[2]Epigenetic therapy for various cancers, including breast cancer.
6-formyl-pyridine-2-carboxylatesTelomeraseInhibits the enzyme responsible for maintaining telomere length in cancer cells.[9]Broad-spectrum anti-cancer activity.
Di-2-pyridylketone hydrazonesTopoisomerase IIPrevents DNA unwinding and replication, leading to cell death.[11]Treatment for liver and other solid tumors.
Cell Cycle Arrest and Apoptosis Induction

Beyond enzyme inhibition, certain phenyl-pyridine-2-carboxylic acid derivatives have been identified as potent cell cycle inhibitors.[12] These compounds demonstrate selective cytotoxicity against cancer cells by arresting cell cycle progression in mitosis, which subsequently triggers apoptosis (programmed cell death).[12] This selectivity for cancer cells over normal proliferating cells is a critical attribute, promising a wider therapeutic window and reduced side effects. In preclinical xenograft models of mammary tumors, these agents have shown significant inhibition of tumor growth at well-tolerated doses.[12]

Workflow for Screening Novel Pyridine-2-Carboxylate Kinase Inhibitors

The diagram below illustrates a typical high-throughput screening workflow designed to identify and validate novel kinase inhibitors based on the pyridine-2-carboxylate scaffold. The causality is embedded in the progression: a broad initial search is systematically narrowed down to the most promising, well-characterized candidates.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Optimization Library Pyridine-2-Carboxylate Compound Library HTS High-Throughput Screen (e.g., Kinase-Glo® Assay) Library->HTS Hit_ID Initial Hit Identification (>50% Inhibition) HTS->Hit_ID Dose_Response Dose-Response Assay (Determine IC50) Hit_ID->Dose_Response Hit_ID->Dose_Response advancement Selectivity Counter-Screening (Assess Kinase Selectivity) Dose_Response->Selectivity Cell_Assay Cellular Potency Assay (e.g., Western Blot for p-Substrate) Selectivity->Cell_Assay Selectivity->Cell_Assay progression ADME_Tox In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) Cell_Assay->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate Prodrug_Activation Prodrug Pyridine Carboxamide (MMV687254 - Inactive Prodrug) Mtb_Cell Mycobacterium tuberculosis Cell Wall Prodrug->Mtb_Cell Enters Bacterium AmiC Amidase (AmiC) Active_Drug 5-butylpyridine-2-carboxylic acid (Active Drug) AmiC->Active_Drug Hydrolysis Bactericidal Bactericidal Effect (Inhibition of Growth) Active_Drug->Bactericidal Exerts Effect

Caption: Prodrug activation pathway of a pyridine carboxamide in M. tuberculosis.

Experimental Protocols: A Foundation for Discovery

To ensure scientific integrity, methodologies must be robust and reproducible. The following section details a foundational protocol for assessing the anti-proliferative activity of novel pyridine-2-carboxylate compounds, a critical step in any anti-cancer drug discovery program.

Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol provides a self-validating system for determining the cytotoxicity of a test compound against a cancer cell line. The inclusion of positive and negative controls is essential for validating the results of each experiment.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a pyridine-2-carboxylate test compound on a human cancer cell line (e.g., MDA-MB-435).

Materials:

  • MDA-MB-435 human breast carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compound (dissolved in DMSO to a 10 mM stock)

  • Doxorubicin (Positive Control, 10 mM stock in DMSO)

  • DMSO (Vehicle Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count MDA-MB-435 cells. Adjust cell density to 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a sensitive measure of anti-proliferative effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and Doxorubicin in complete medium. A typical concentration range would be 100 µM to 0.01 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control. Include wells with medium only as a background control.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After 72 hours, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. The amount of formazan is directly proportional to the number of living cells.

    • Incubate for another 4 hours at 37°C.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Compound / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value. The positive control (Doxorubicin) must show an IC50 within the expected range for the assay to be considered valid.

Conclusion

The pyridine-2-carboxylate scaffold is a cornerstone of modern medicinal chemistry, offering a remarkable blend of favorable physicochemical properties and therapeutic versatility. Its derivatives have demonstrated significant potential in oncology by targeting key enzymes and cellular processes, and in infectious diseases by providing novel mechanisms to combat resistant pathogens. The synthetic tractability of this core ensures that it will remain a fertile ground for the discovery and optimization of new therapeutic agents. As our understanding of disease biology deepens, the rational design of novel pyridine-2-carboxylate compounds will undoubtedly lead to the development of next-generation therapies for a wide range of human diseases.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
  • Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs.
  • Pyridine heterocycles: Compiling the anticancer capabilities.
  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Deriv
  • Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions.
  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. RSC Publishing.
  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Pl
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Full article: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taylor & Francis Online.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ioniz
  • The antitumor mechanism of di-2-pyridylketone 2-pyridine carboxylic acid hydrazone and its copper complex in ROS generation and topoisomerase inhibition, and hydrazone involvement in oxygen-catalytic iron mobiliz
  • Biologically active pyridine carboxylic acid derived enzyme inhibitors... ResearchGate. [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Synthesis of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, incorporating a pyridine core linked to an aminophenoxy moiety, presents a versatile scaffold for the synthesis of a wide range of biologically active molecules. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles. The narrative is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the causality behind the experimental choices.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. This strategy prioritizes the formation of a key intermediate, Methyl 4-chloropyridine-2-carboxylate, followed by a nucleophilic aromatic substitution (SNAr) reaction. This approach ensures high yields and simplifies purification.

The overall synthetic workflow is depicted below:

Synthesis_Workflow A 2-Picolinic Acid B Methyl 4-chloropyridine-2-carboxylate A->B  Chlorination &  Esterification   C This compound B->C  Nucleophilic Aromatic  Substitution (SNAr)   D 4-Aminophenol D->C

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Methyl 4-chloropyridine-2-carboxylate

This initial step involves the conversion of readily available 2-picolinic acid into the key chlorinated ester intermediate. This is achieved through a one-pot reaction involving chlorination and subsequent esterification.

Reaction Mechanism Insights

The transformation of 2-picolinic acid to Methyl 4-chloropyridine-2-carboxylate proceeds via two key stages. Initially, thionyl chloride, in the presence of a catalyst such as N,N-dimethylformamide (DMF), converts the carboxylic acid to an acyl chloride. Concurrently, the pyridine ring is chlorinated at the 4-position. The subsequent addition of methanol leads to the formation of the methyl ester.

Experimental Protocol

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
2-Picolinic acid10 g (81.2 mmol)
Thionyl chloride (SOCl₂)50 mL (686 mmol)
N,N-Dimethylformamide (DMF)1 mL (catalytic)
Methanol (anhydrous)100 mL
Round-bottom flask250 mL, three-necked
Reflux condenser
Dropping funnel
Magnetic stirrer and hotplate
Ice bath
Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 2-picolinic acid (10 g, 81.2 mmol) in thionyl chloride (50 mL).

  • Catalyst Addition: Slowly add N,N-dimethylformamide (1 mL) to the suspension. An exothermic reaction with gas evolution (HCl and SO₂) will be observed.

  • Heating: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Esterification: To the resulting residue, cautiously add anhydrous methanol (100 mL) in an ice bath to manage the exothermic reaction.

  • Reaction Completion: Stir the methanolic solution at room temperature for 2 hours.

  • Work-up and Isolation: Remove the methanol under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH 7-8) to neutralize any remaining acid. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 4-chloropyridine-2-carboxylate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford a white to off-white solid.

Part 2: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 2-position activates the 4-position for nucleophilic attack.[1][2]

Reaction Mechanism Insights

The reaction proceeds through a Meisenheimer-like intermediate. The phenoxide, generated in situ from 4-aminophenol and a base, acts as the nucleophile, attacking the electron-deficient C-4 position of the pyridine ring. The departure of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the desired product. The stability of the anionic intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring.[1][2]

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Start Methyl 4-chloropyridine-2-carboxylate + 4-Aminophenoxide Intermediate Meisenheimer-like Intermediate (Charge delocalized) Start->Intermediate Product This compound + Cl⁻ Intermediate->Product

Caption: Simplified mechanism of the SNAr reaction.

Experimental Protocol

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Methyl 4-chloropyridine-2-carboxylate5 g (29.1 mmol)
4-Aminophenol3.5 g (32.0 mmol)
Potassium carbonate (K₂CO₃)8.0 g (57.9 mmol)
N,N-Dimethylformamide (DMF, anhydrous)50 mL
Round-bottom flask100 mL
Reflux condenser
Magnetic stirrer and hotplate
Buchner funnel and filter paper
Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Methyl 4-chloropyridine-2-carboxylate (5 g, 29.1 mmol), 4-aminophenol (3.5 g, 32.0 mmol), and potassium carbonate (8.0 g, 57.9 mmol) in anhydrous N,N-dimethylformamide (50 mL).

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours, with stirring. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (200 mL).

  • Precipitation and Isolation: A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel and wash thoroughly with water to remove DMF and inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[3]

  • Melting Point: To assess the purity of the crystalline solid.

Safety and Handling Precautions

  • Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant. Handle with care in a fume hood.

  • Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By understanding the underlying reaction mechanisms and adhering to the outlined procedures, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

  • Google Patents. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Google Patents. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Google Patents. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • Google Patents. US2758999A - Esterification of pyridine carboxylic acids.
  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Available at: [Link]

  • PubChem. Methyl 4-aminopyridine-2-carboxylate. Available at: [Link]

  • PubChemLite. This compound (C13H12N2O3). Available at: [Link]

  • PubChem. Methyl 2-aminopyridine-4-carboxylate. Available at: [Link]

  • PubChemLite. This compound (C13H12N2O3). Available at: [Link]

Sources

Detailed experimental procedure for making Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a key intermediate in the development of advanced pharmaceutical agents, particularly kinase inhibitors. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and analytical characterization methods.

Introduction & Scientific Principle

This compound serves as a critical structural motif in medicinal chemistry. Its architecture, combining a pyridine core with an aminophenoxy moiety, is instrumental in constructing complex molecules that interact with biological targets. The synthesis hinges on the nucleophilic aromatic substitution (SNAr) mechanism.

The SNAr Mechanism on Pyridine Scaffolds

The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when activated by an electron-withdrawing group and possessing a good leaving group (such as a halide). The reaction proceeds via a two-step addition-elimination sequence.

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. In pyridine, the positions ortho (C2/C6) and para (C4) to the ring nitrogen are most activated. This is because the electronegative nitrogen can effectively stabilize the negative charge of the resulting intermediate (a Meisenheimer complex) through resonance.[1][2]

  • Intermediate Stabilization: For attack at the C4 position, a key resonance structure places the negative charge directly on the nitrogen atom, a highly favorable configuration that significantly lowers the activation energy of the reaction.[1][2]

  • Elimination: Aromaticty is restored by the expulsion of the leaving group (in this case, a chloride ion), yielding the final substituted product.

The use of a strong base is critical to deprotonate the 4-aminophenol, generating the more potent phenoxide nucleophile required to initiate the attack.

Visualized Reaction Scheme

The overall synthesis is depicted below, showcasing the SNAr reaction between Methyl 4-chloropyridine-2-carboxylate and 4-aminophenol.

G cluster_product Product R1 Methyl 4-chloropyridine-2-carboxylate P1 This compound R1->P1 + R2 R2 4-Aminophenol Base Potassium tert-butoxide (KOtBu) Solvent DMF, 80-90 °C

Caption: Overall reaction scheme for the synthesis.

Safety & Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methyl 4-chloropyridine-2-carboxylate Hydrochloride: Causes serious eye irritation.[3] Avoid contact with eyes, skin, and clothing.

  • 4-Aminophenol: Harmful if swallowed or inhaled.[4] It is a skin and eye irritant, may cause allergic skin and respiratory reactions, and is suspected of causing genetic defects.[5][6] It is very toxic to aquatic life with long-lasting effects.[4][6] Handle with extreme care and prevent release into the environment.

  • Potassium tert-butoxide (KOtBu): A flammable solid and corrosive base. Reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Dimethylformamide (DMF): A combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.

Refer to the specific Safety Data Sheets (SDS) for each reagent before commencing work.[5][7]

Materials & Quantitative Data

Equipment
  • Three-neck round-bottom flask with magnetic stirrer bar

  • Reflux condenser and nitrogen/argon inlet

  • Heating mantle with thermocouple controller

  • Dropping funnel

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Reagent Table
ReagentM.W. ( g/mol )Eq.Moles (mmol)Amount
Methyl 4-chloropyridine-2-carboxylate HCl208.041.010.02.08 g
4-Aminophenol109.131.111.01.20 g
Potassium tert-butoxide (KOtBu)112.211.212.01.35 g
Anhydrous Dimethylformamide (DMF)73.09--40 mL
Ethyl Acetate (EtOAc)---As needed
Saturated aq. Sodium Chloride (Brine)---As needed
Deionized Water---As needed
Anhydrous Sodium Sulfate (Na₂SO₄)---As needed

Detailed Experimental Protocol

This protocol outlines the synthesis, isolation, and purification of the target compound.

Visualized Experimental Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis A Dry glassware and equip with stir bar & condenser. B Add 4-aminophenol, KOtBu, and anhydrous DMF. A->B C Establish inert atmosphere (N2 or Ar). B->C D Heat mixture to 80-90 °C. C->D E Dissolve chloro-ester in DMF and add dropwise. D->E F Maintain temperature and stir for 4-6 hours. E->F G Monitor reaction by TLC (e.g., 1:1 Hexane:EtOAc). F->G H Cool to room temperature. G->H I Quench with cold water. H->I J Extract with Ethyl Acetate (3x). I->J K Wash combined organic layers with brine. J->K L Dry over Na2SO4, filter, and concentrate. K->L M Purify crude solid via column chromatography or recrystallization. L->M N Characterize pure product (NMR, MS, MP). M->N

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a 100 mL three-neck round-bottom flask, equipped with a magnetic stirrer bar, onto a heating mantle. Fit the flask with a reflux condenser under a nitrogen or argon atmosphere.

    • To the flask, add 4-aminophenol (1.20 g, 11.0 mmol) and potassium tert-butoxide (1.35 g, 12.0 mmol).

    • Add 20 mL of anhydrous DMF via syringe. The mixture will turn a dark color as the phenoxide is formed.

  • Reagent Addition and Reaction:

    • Begin stirring and gently heat the mixture to 80-90 °C.

    • In a separate vial, dissolve Methyl 4-chloropyridine-2-carboxylate hydrochloride (2.08 g, 10.0 mmol) in 20 mL of anhydrous DMF.

    • Using a dropping funnel, add the solution of the chloro-ester dropwise to the heated reaction mixture over 20-30 minutes.

    • Maintain the internal temperature at 80-90 °C and allow the reaction to stir for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by TLC, eluting with a 1:1 mixture of hexanes and ethyl acetate. The disappearance of the starting chloro-ester spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 150 mL of cold deionized water. A precipitate may form.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 40 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • The crude solid can be purified by flash column chromatography on silica gel, using a gradient elution from 30% to 60% ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes can be employed to yield the pure product.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

  • Appearance: Off-white to light brown solid.

  • ¹H NMR: Expected signals for aromatic protons from both rings, an amino group (NH₂), and a methyl ester singlet (CH₃).

  • Mass Spectrometry (ESI-MS): Calculated for C₁₃H₁₂N₂O₃ [M+H]⁺: 245.09.

  • Melting Point: To be determined experimentally.

References

  • 100790 - 4-Aminophenol - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Loba Chemie. (2016). 4-AMINOPHENOL Extra Pure MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1). Retrieved from [Link]

  • Google Patents. (2008). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • Khan Academy. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H12N2O3). Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

Sources

Synthesis of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate from 4-aminophenol.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Detailed Protocol

Topic: A Robust and Scalable Synthesis of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate from 4-Aminophenol via Ullmann Condensation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The protocol details a copper-catalyzed Ullmann condensation, reacting commercially available 4-aminophenol with Methyl 4-chloropyridine-2-carboxylate. We delve into the mechanistic underpinnings of this C-O cross-coupling reaction, offering field-proven insights into optimizing reaction conditions for yield and purity. The guide includes a detailed, step-by-step laboratory protocol, purification by column chromatography, and methods for analytical characterization, establishing a self-validating and reproducible workflow suitable for both discovery and process development environments.

Introduction & Scientific Context

The diaryl ether linkage is a prevalent structural motif in a multitude of pharmacologically active molecules and functional materials. The specific scaffold of this compound serves as a critical intermediate for the synthesis of more complex molecules, including potent kinase inhibitors used in targeted cancer therapies. Its structure combines a versatile pyridine-2-carboxylate handle, amenable to further derivatization (e.g., amidation), with a nucleophilic aminophenoxy group.

The synthesis of such diaryl ethers is most effectively achieved through cross-coupling strategies. While methods like the Buchwald-Hartwig amination have revolutionized C-N bond formation, the Ullmann condensation remains a powerful and cost-effective tool for C-O bond formation.[1][2] The classical Ullmann reaction often requires harsh conditions, but modern iterations using soluble copper catalysts and ligands have significantly broadened its applicability.[3] This protocol employs a well-established copper(I)-catalyzed approach, which provides a reliable and scalable route to the target compound.

Overall Reaction Scheme:

Mechanistic Rationale: The Ullmann Condensation

The formation of the diaryl ether bond in this synthesis proceeds via a copper-catalyzed nucleophilic aromatic substitution, commonly known as the Ullmann condensation.[1][4] The process is not a simple SNAr reaction but rather a complex, copper-mediated catalytic cycle. Understanding this mechanism is key to rationalizing the choice of reagents and conditions.

Key Mechanistic Steps:

  • Deprotonation: The base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the hydroxyl group of 4-aminophenol to form the more nucleophilic potassium or cesium phenoxide.

  • Formation of the Active Copper(I) Species: The phenoxide reacts with the Cu(I) salt (e.g., CuI) to generate a copper(I) phenoxide intermediate. This is a crucial step that brings the nucleophile into the copper coordination sphere.[1]

  • Oxidative Addition: The aryl halide (Methyl 4-chloropyridine-2-carboxylate) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The C-O bond is formed through reductive elimination from the Cu(III) complex, yielding the final diaryl ether product and regenerating a Cu(I) species, which re-enters the catalytic cycle.

Ullmann_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products CuI Cu(I) Catalyst Cu_Phenoxide Cu(I)-Phenoxide CuI->Cu_Phenoxide + Ar'-O⁻ Cu_III_Complex Cu(III) Intermediate Cu_Phenoxide->Cu_III_Complex + Ar-Cl (Oxidative Addition) Cu_III_Complex->CuI Reductive Elimination Forms Ar-O-Ar' Product Product (Ar-O-Ar') Cu_III_Complex->Product Phenol 4-Aminophenol (Ar'-OH) Phenoxide Phenoxide (Ar'-O⁻) Phenol->Phenoxide + Base Phenoxide->Cu_Phenoxide Aryl_Halide Methyl 4-chloropyridine-2-carboxylate (Ar-Cl) Aryl_Halide->Cu_III_Complex Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis Setup 1. Assemble Reagents in Flask React 2. Heat under N₂ (120 °C, 12-24h) Setup->React Monitor 3. Monitor by TLC React->Monitor Quench 4. Cool & Quench with Water Monitor->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Dry 6. Dry & Concentrate Extract->Dry Chrom 7. Column Chromatography Dry->Chrom Yield 8. Isolate & Calculate Yield Chrom->Yield Char 9. Characterize Product Yield->Char

Sources

Application Notes & Protocols: Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Phenoxypyridine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks have earned the designation of "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds. The 4-phenoxypyridine core is a prime example of such a scaffold, particularly in the design of kinase inhibitors for targeted cancer therapy. Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate is a key intermediate that embodies this privileged structure. Its strategic importance lies in its trifunctional nature: a pyridine ring capable of crucial hydrogen bonding interactions with the hinge region of a kinase's ATP-binding pocket, an ether linkage providing conformational flexibility, and a reactive aminophenyl moiety that serves as a versatile handle for introducing further complexity and optimizing pharmacokinetic properties.

This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and its application in the construction of potent kinase inhibitors. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind each experimental step, empowering researchers to not only replicate the procedures but also to adapt them for the synthesis of novel derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in multi-step synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₃PubChem
Molecular Weight 244.25 g/mol PubChem
Appearance Off-white to pale yellow solidVarious Suppliers
Melting Point 110-112 °CVarious Suppliers
Solubility Soluble in methanol, ethanol, DMSO, and DMFInferred from related compounds
CAS Number 757251-59-5Sigma-Aldrich

Synthetic Protocol: Preparation of this compound

The synthesis of the title compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This protocol details the coupling of Methyl 4-chloropyridine-2-carboxylate with 4-aminophenol.

Rationale Behind the Synthetic Strategy:

The pyridine ring is rendered electron-deficient by the nitrogen atom, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. The presence of an electron-withdrawing group, such as the methyl carboxylate at the C2 position, further activates the C4 position for substitution. 4-Aminophenol serves as the nucleophile, with the phenoxide ion being the active nucleophilic species. A base is required to deprotonate the hydroxyl group of 4-aminophenol, thereby generating the more potent phenoxide nucleophile.

Experimental Workflow Diagram:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Base Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Work-up and Isolation start Combine Methyl 4-chloropyridine-2-carboxylate, 4-aminophenol, and anhydrous DMF in a flask. base Add potassium tert-butoxide (KOtBu) portion-wise at room temperature. start->base Stir under inert atmosphere (N₂ or Ar) react Heat the reaction mixture at 80-90 °C and monitor by TLC. base->react Exothermic reaction, control addition rate workup Cool, quench with water, and extract with ethyl acetate. react->workup Upon completion purify Purify the crude product by column chromatography or recrystallization. workup->purify

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol:

Materials:

  • Methyl 4-chloropyridine-2-carboxylate (1.0 equiv)

  • 4-Aminophenol (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Methyl 4-chloropyridine-2-carboxylate (1.0 equiv) and 4-aminophenol (1.1 equiv). Dissolve the solids in anhydrous DMF (approximately 5-10 mL per gram of the limiting reagent).

  • Base Addition: While stirring the solution at room temperature, add potassium tert-butoxide (1.2 equiv) portion-wise over 15-20 minutes. The addition is exothermic, and the reaction mixture will typically turn a darker color.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as an off-white to pale yellow solid.

Self-Validation/Characterization:

  • TLC Analysis: The product should show a single spot on the TLC plate with an Rf value lower than the starting material (Methyl 4-chloropyridine-2-carboxylate).

  • Melting Point: The purified product should have a sharp melting point in the range of 110-112 °C.

  • NMR Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons of both the pyridine and phenyl rings, a singlet for the methyl ester protons, and a broad singlet for the amine protons.

    • ¹³C NMR will confirm the presence of the ester carbonyl carbon and the aromatic carbons.

Application in the Synthesis of a RAF Kinase Inhibitor

This compound is a key precursor for the synthesis of various kinase inhibitors, particularly those targeting the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers. A common subsequent transformation is the formation of a urea linkage by reacting the primary amine with an isocyanate.

Target Pathway: The RAF-MEK-ERK Signaling Cascade

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] In many cancers, mutations in proteins like BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1] Small molecule inhibitors that target key kinases in this pathway, such as RAF, are therefore a cornerstone of targeted cancer therapy.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor RAF Inhibitor (e.g., Sorafenib, Regorafenib) Inhibitor->RAF

Caption: The RAF-MEK-ERK signaling pathway and the point of inhibition by RAF inhibitors.

Protocol: Urea Formation with an Isocyanate

This protocol describes the reaction of this compound with a substituted phenyl isocyanate to form a key urea-linked intermediate, a common structural motif in RAF inhibitors like Sorafenib and Regorafenib.

Rationale: The nucleophilic primary amine of the intermediate readily attacks the electrophilic carbon of the isocyanate, forming a stable urea bond. This reaction is typically clean and high-yielding.[2]

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Isocyanate Addition: To the stirred solution, add a solution of the desired isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.0-1.1 equiv) in the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with the reaction solvent, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by recrystallization.

Conclusion

This compound is a versatile and highly valuable intermediate in pharmaceutical research and development. Its strategic design allows for the efficient construction of complex molecules, particularly kinase inhibitors that target critical signaling pathways in cancer. The protocols and insights provided in this guide are intended to facilitate the work of researchers in drug discovery, enabling the synthesis and exploration of novel therapeutic agents based on this privileged scaffold.

References

  • BenchChem. (2025). Application Note: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide.
  • McCain, J. (2006). Targeting the Raf/MEK/ERK pathway with small-molecule inhibitors. Current medicinal chemistry, 13(26), 3173-3189.
  • Organic Chemistry Portal. (2018).
  • ResearchGate. (n.d.).
  • Wan, L., et al. (2022). RAF-MEK-ERK pathway in cancer evolution and treatment. Seminars in Cancer Biology, 85, 123-154.
  • Sigma-Aldrich. Product Page for Methyl 4-(4-aminophenoxy)
  • Organic Chemistry Portal. (n.d.).
  • PubChem. Compound Summary for Methyl 4-(4-aminophenoxy)
  • BenchChem. (2025). The Versatile Precursor: A Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide in Medicinal Chemistry.
  • TCI Chemicals. Product Page for 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide.
  • BenchChem. (2025). Developing Novel Kinase Inhibitors from a 4-(4-Aminophenoxy)
  • Google Patents. (2008). Process for the Preparation of 4-{[4-({[4-chloro-3-(trifluoromethyl)-phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide. US20080262236A1.

Sources

Application Notes & Protocols: Derivatization of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Value of the 4-(4-aminophenoxy)pyridine-2-carboxylate Scaffold

The Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate scaffold is a privileged structure in modern medicinal chemistry. Its unique topology, featuring a pyridine ring linked to an aniline moiety via an ether bridge, presents multiple points for chemical modification. This arrangement is particularly relevant for developing ATP-competitive kinase inhibitors, where the pyridine nitrogen can act as a crucial "hinge-binding" element, mimicking the hydrogen bond interactions of the adenine nucleobase in ATP.[1][2][3] The aniline portion provides a vector for introducing substituents that can probe deeper into the ATP pocket, enhancing potency and selectivity.[4][5]

However, the aniline motif itself can be a metabolic liability, sometimes leading to the formation of reactive metabolites.[6][7] Strategic derivatization is therefore a dual-purpose endeavor: it serves not only to explore the structure-activity relationship (SAR) to enhance potency but also to modulate physicochemical properties, improve metabolic stability, and mitigate potential toxicity.[7][8]

This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound, focusing on the two most synthetically accessible functional groups: the primary aromatic amine and the methyl ester. We will explore the chemical logic behind choosing specific derivatization pathways and provide robust, validated protocols for execution.

I. Strategic Derivatization Pathways

The core scaffold offers two primary handles for chemical diversification. The choice of which to modify depends on the therapeutic target and the desired physicochemical properties of the final compound.

  • Derivatization at the Aryl Amine (-NH₂): This is often the primary focus for SAR exploration. Modifications here directly impact the region of the molecule likely to interact with the solvent-exposed front pocket of a kinase or the deeper regions of a receptor binding site.

  • Derivatization at the Methyl Ester (-COOCH₃): Modification at this position, often after hydrolysis to the corresponding carboxylic acid, allows for the introduction of a wide range of functionalities that can modulate solubility, cell permeability, and interactions with the solvent interface or ribose-binding pocket of kinases.

The following diagram illustrates these divergent and convergent synthetic strategies.

G cluster_1 Ester Modification Start Methyl 4-(4-aminophenoxy) pyridine-2-carboxylate Amide Amide Formation (Acylation) Start->Amide RCOCl or RCOOH, Coupling Agent Sulfonamide Sulfonamide Formation (Sulfonylation) Start->Sulfonamide RSO₂Cl, Base Saponification Saponification Start->Saponification LiOH or NaOH EsterAmide Amide Formation (via Acid) CarboxylicAcid Carboxylic Acid Intermediate Saponification->CarboxylicAcid CarboxylicAcid->EsterAmide R'NH₂, Coupling Agent G Synthesis Chemical Synthesis (e.g., Protocol 1) Workup Aqueous Workup & Extraction Synthesis->Workup Purification Flash Chromatography Workup->Purification QC Analytical QC Purification->QC QC->Purification Fails (Repurify) LCMS LC-MS Analysis (Mass & Purity Check) QC->LCMS NMR NMR Spectroscopy (Structure Confirmation) QC->NMR Final Pure Compound (>95% Purity) QC->Final Passes Screening Biological Screening Final->Screening

Sources

Application of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate in c-Met kinase inhibitor synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal players in cell proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the progression and metastasis of numerous human cancers, including those of the lung, liver, and kidney, making it a prime target for therapeutic intervention.[2] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain have emerged as a promising class of anticancer agents.[3]

Within this landscape, Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate serves as a critical structural motif and a versatile building block in the synthesis of a variety of c-Met inhibitors. Its unique arrangement of a pyridine ring, an ether linkage, and an aniline moiety provides a scaffold that can be strategically elaborated to achieve high-potency and selective inhibition of c-Met kinase. This document provides a detailed overview of its application, focusing on the synthesis of Tivantinib (ARQ 197), a notable non-ATP-competitive inhibitor, and discusses the broader utility of this scaffold in designing novel c-Met inhibitors.

The c-Met Signaling Pathway: A Key Oncogenic Driver

The c-Met receptor, upon binding to HGF, undergoes dimerization and autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) in its kinase domain.[4] This activation triggers a cascade of downstream signaling events through pathways such as RAS/MAPK and PI3K/AKT, which are fundamental for cell growth and survival.[1][5] In many cancers, aberrant c-Met activation, due to gene amplification, mutations, or HGF overexpression, leads to uncontrolled cell proliferation and metastasis.[5] Therefore, inhibiting the kinase activity of c-Met is a validated strategy to counteract these malignant processes.

Below is a diagram illustrating the simplified c-Met signaling pathway and the points of intervention for kinase inhibitors.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met P P c-Met->P Autophosphorylation HGF HGF HGF->c-Met Binds GRB2/SOS GRB2/SOS P->GRB2/SOS Recruits PI3K PI3K P->PI3K Recruits RAS RAS GRB2/SOS->RAS AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT->Transcription Inhibitor c-Met Kinase Inhibitor Inhibitor->P Blocks

Caption: Simplified c-Met signaling pathway.

Synthetic Applications of this compound

The title compound is a key intermediate in the synthesis of various c-Met inhibitors. Its structure provides a foundation for introducing diverse functionalities to optimize potency, selectivity, and pharmacokinetic properties. A prominent example is its use in the synthesis of Tivantinib (ARQ 197).

Case Study: Synthesis of Tivantinib (ARQ 197)

Tivantinib is a selective, non-ATP-competitive inhibitor of c-Met.[6] While its primary mechanism of cytotoxicity is now understood to involve the disruption of microtubule dynamics, its initial design and development were centered on c-Met inhibition.[6] The synthesis of Tivantinib showcases a practical application of this compound.

A plausible synthetic route, based on established chemical principles, involves the amidation of the methyl ester of this compound followed by further functionalization.

Proposed Synthetic Workflow for a Tivantinib Analog

The following diagram outlines a generalized workflow for synthesizing a c-Met inhibitor utilizing the this compound core.

Synthesis_Workflow Start Starting Materials Methyl 4-(4-aminophenoxy)\npyridine-2-carboxylate Methyl 4-(4-aminophenoxy) pyridine-2-carboxylate Step1 Amide Coupling Step2 Functional Group Interconversion Step1->Step2 Step3 Cyclization/ Final Assembly Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis FinalProduct Final c-Met Inhibitor Analysis->FinalProduct Methyl 4-(4-aminophenoxy)\npyridine-2-carboxylate->Step1

Caption: Generalized synthetic workflow.

Protocol 1: Synthesis of N-(Aryl)-4-(4-aminophenoxy)pyridine-2-carboxamide

This protocol describes a foundational step in elaborating the this compound scaffold.

Objective: To synthesize an amide derivative from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-fluoro-4-methoxyaniline)

  • Trimethylaluminum (2 M in toluene)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the substituted aniline (1.1 equivalents) in anhydrous toluene.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trimethylaluminum (2 M in toluene, 1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Addition of Starting Material: Add a solution of this compound (1.0 equivalent) in anhydrous toluene to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-(aryl)-4-(4-aminophenoxy)pyridine-2-carboxamide.

Rationale: The use of trimethylaluminum facilitates the amidation of the methyl ester, which can be resistant to direct amidation under milder conditions. The reaction is performed under anhydrous conditions to prevent the decomposition of the organoaluminum reagent.

Structure-Activity Relationship (SAR) Insights

The 4-(4-aminophenoxy)pyridine core is prevalent in many potent c-Met inhibitors. SAR studies have revealed key insights:

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring often acts as a hinge-binding motif, forming hydrogen bonds with the kinase hinge region.

  • Ether Linkage: The phenoxy ether provides a rigid linker that correctly positions the substituents for optimal interaction with the enzyme's active site.

  • Aniline Moiety: The aniline nitrogen serves as a crucial attachment point for various side chains that can modulate potency, selectivity, and pharmacokinetic properties. Modifications at this position have led to the discovery of highly potent inhibitors.[7] For instance, the introduction of specific aza-aryl formamide/amine scaffolds has yielded compounds with nanomolar inhibitory concentrations against c-Met kinase.[8]

The table below summarizes the inhibitory activities of representative compounds featuring the 4-phenoxypyridine or related scaffolds.

Compound IDScaffoldTargetIC50 (nM)Cell LineCytotoxicity IC50 (nM)Reference
Tivantinib (ARQ 197) Pyrrolidine-2,5-dionec-MetKi: 355MultipleVaries[9]
Compound 26c 4-(2-fluorophenoxy)-3,3'-bipyridinec-Met8.2MKN-453[8]
Compound 16 4-(2-fluorophenoxy)quinolinec-Met1.1HT-2980[10]
Foretinib Quinolinec-Met, KDR0.4, 0.9MKN-4523[8]

Note: The IC50 values are highly dependent on the specific assay conditions.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of c-Met kinase inhibitors. Its inherent structural features provide an excellent starting point for the design and synthesis of potent and selective anticancer agents. The synthetic protocols and SAR insights presented here offer a foundation for researchers and drug development professionals to explore novel chemical space around this privileged scaffold in the ongoing quest for more effective cancer therapies.

References

  • Eder, J. P., et al. (2009). Novel therapeutic inhibitors of the c-Met signaling pathway in cancer. Clinical Cancer Research, 15(7), 2207-2214. [Link]

  • Patsnap Synapse. (2024). What are c-Met inhibitors and how do they work? Patsnap. [Link]

  • Gherardi, E., et al. (2012). An overview of the c-MET signaling pathway. Cellular & Molecular Life Sciences, 69(11), 1759-1773. [Link]

  • Wikipedia. (2023). c-Met inhibitor. Wikipedia. [Link]

  • Wang, X., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem, 7(7), 1249-1263. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers. Molecules, 27(17), 5435. [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]

  • Kumar, D., & Mahajan, G. (2013). c-Met inhibitors. Asian Pacific Journal of Cancer Prevention, 14(4), 2637-2640. [Link]

  • Li, Y., et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Cui, J., et al. (2012). Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6368-6372. [Link]

  • Li, Y., et al. (2018). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. International Journal of Molecular Sciences, 19(6), 1779. [Link]

  • Grokipedia. (n.d.). Tivantinib. Grokipedia. [Link]

  • Zhao, X., et al. (2016). Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. European Journal of Medicinal Chemistry, 121, 58-73. [Link]

  • Zhao, X., et al. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry, 25(4), 1438-1448. [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 4-Phenoxy-6,7-disubstituted Quinolines Possessing Semicarbazone Scaffolds as Selective c-Met Inhibitors. ResearchGate. [Link]

  • Pant, S., et al. (2014). A phase I dose escalation study of oral c-MET inhibitor tivantinib (ARQ 197) in combination with gemcitabine in patients with solid tumors. Annals of Oncology, 25(7), 1421-1427. [Link]

  • ScienceDirect. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 475-479. [Link]

  • Cui, J. J., et al. (2011). 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines. Bioorganic & Medicinal Chemistry Letters, 21(2), 733-738. [Link]

  • PubChem. (n.d.). Tivantinib. PubChem. [Link]

  • Agrawal, K. C., et al. (1979). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 22(5), 583-586. [Link]

  • Li, N., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical methods for the complete characterization of this molecule, ensuring its identity, purity, and quality. The methodologies detailed herein are grounded in established principles from the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines, providing a robust framework for researchers, scientists, and drug development professionals.[1][2][3][4][5][6][7][8]

The structure of this compound, featuring a substituted pyridine ring, an aromatic amine, an ether linkage, and a methyl ester, necessitates a multi-faceted analytical approach. This guide will detail the application of chromatographic, spectroscopic, and elemental analysis techniques for a thorough characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₂N₂O₃[9]
Molecular Weight244.25 g/mol [9]
AppearanceWhite to light yellow crystalline powder[10]
Melting PointApproximately 118-120 °C[11]
SolubilityModerately soluble in methanol and ethanol[10]

Analytical Workflow for Comprehensive Characterization

A logical and systematic workflow is crucial for the efficient and complete characterization of this compound. The following diagram illustrates the recommended analytical workflow, starting from initial identification and progressing to quantitative purity assessment.

Analytical Workflow cluster_0 Phase 1: Identification & Structural Elucidation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Elemental Composition & Final Verification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) FTIR FT-IR Spectroscopy NMR->FTIR Confirm Functional Groups MS Mass Spectrometry (GC-MS or LC-MS) FTIR->MS Confirm Molecular Weight HPLC High-Performance Liquid Chromatography (Purity, Impurities) MS->HPLC Proceed to Purity Analysis GC Gas Chromatography (Residual Solvents) HPLC->GC Assess Volatile Impurities EA Elemental Analysis (CHN) GC->EA Verify Elemental Composition Final_Report Certificate of Analysis (CoA) EA->Final_Report Compile Final Report

Caption: Recommended analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone for determining the purity of this compound and for the detection and quantification of any process-related impurities. A reversed-phase method is generally suitable for this compound.[12][13][14][15]

Rationale for Method Parameters
  • Column: A C18 stationary phase provides excellent retention and separation for moderately polar compounds like the analyte.

  • Mobile Phase: A gradient elution with acetonitrile and water (with a formic acid modifier) allows for the separation of impurities with a wide range of polarities. Formic acid helps to protonate the basic nitrogen on the pyridine ring, leading to better peak shape.

  • Detector: UV detection is suitable as the aromatic rings in the molecule are strong chromophores.

Detailed Protocol
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • System Suitability: As per USP <621>, inject a standard solution six times.[1][2][4][16][17] The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5.

  • Analysis: Inject the sample and calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Volatile Impurities

GC-MS is a powerful technique for confirming the molecular weight of the analyte and for identifying and quantifying volatile and semi-volatile impurities.[18][19][20][21][22] Given the compound's structure, derivatization may be necessary to improve its volatility and thermal stability, although direct injection may be feasible.

Rationale for Method Parameters
  • Carrier Gas: Helium is the standard, but hydrogen can be a suitable alternative.

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating a range of potential impurities.

  • Ionization: Electron Ionization (EI) will produce a characteristic fragmentation pattern that can be used for structural elucidation and library matching.

Detailed Protocol
  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of this compound. ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom.

Rationale for NMR Experiments
  • ¹H NMR: Will show the number of different types of protons, their chemical shifts, splitting patterns (coupling), and integration (ratio of protons).

  • ¹³C NMR: Will show the number of different types of carbon atoms and their chemical shifts.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Will differentiate between CH, CH₂, and CH₃ groups.

Detailed Protocol
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for ensuring the solubility of polar compounds and for observing exchangeable protons like those of the amine group.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Expected Spectral Features
  • ¹H NMR: Signals corresponding to the protons on the pyridine ring, the aminophenoxy group, and the methyl ester. The aromatic protons will likely appear as doublets and doublets of doublets. The amine protons will appear as a broad singlet, and the methyl ester protons as a sharp singlet.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the aromatic carbons of both rings, and the methyl carbon of the ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups in the molecule.

Rationale for FT-IR Analysis

The FT-IR spectrum will provide characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, the C-O-C ether linkage, and the aromatic C-H and C=C bonds.[23][24]

Detailed Protocol
  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Expected Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
3450-3300Primary AmineN-H Stretch (two bands)
3100-3000AromaticC-H Stretch
1730-1715EsterC=O Stretch
1600-1450AromaticC=C Stretch
1250-1200Aryl EtherC-O-C Asymmetric Stretch

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This is a fundamental technique to confirm the empirical formula.[25][26][27][28]

Rationale for Elemental Analysis

The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values calculated from the molecular formula (C₁₃H₁₂N₂O₃).

Detailed Protocol
  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh approximately 2 mg of the dry sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

  • Comparison:

    • Theoretical: C = 63.93%, H = 4.95%, N = 11.47%

    • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.

Method Validation

All analytical methods used for the final characterization and release of this compound should be validated in accordance with ICH Q2(R2) guidelines.[3][5][6][7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method_Validation cluster_params Key Validation Parameters Validation ICH Q2(R2) Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD / LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R2).

Conclusion

The comprehensive analytical characterization of this compound requires a suite of orthogonal analytical techniques. By following the detailed protocols outlined in this application note for HPLC, GC-MS, NMR, FT-IR, and elemental analysis, researchers and drug development professionals can confidently establish the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to established pharmacopeial and regulatory guidelines for system suitability and method validation ensures the generation of reliable and defensible analytical data.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . [Link]

  • USP <621> Chromatography - DSDP Analytics . [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications . [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . [Link]

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46 - Phenomenex . [Link]

  • NMR studies of substituted pyridines - Sci-Hub . [Link]

  • Analysis of the NMR Spectrum of Pyridine | Semantic Scholar . [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare . [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry . [Link]

  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing . [Link]

  • 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES . [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM . [Link]

  • Element analysis . [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . [Link]

  • General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions - European Directorate for the Quality of Medicines & HealthCare . [Link]

  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing . [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy - gmp-compliance.org . [Link]

  • IR spectra of 1, 4-bis (4-aminophenoxy)2, 3-benzotriptycene(4a). - ResearchGate . [Link]

  • Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds - Eltra . [Link]

  • This compound (C13H12N2O3) - PubChemLite . [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide | C13H13N3O2 | CID 16655129 - PubChem . [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH . [Link]

  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS - ResearchGate . [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography . [Link]

  • HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies . [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases | Request PDF - ResearchGate . [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed . [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF - ResearchGate . [Link]

  • Analytical Methods - OPUS . [Link]

  • Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem . [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The developed method is capable of separating the main compound from its potential process-related impurities and degradation products generated under forced degradation conditions. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction

This compound is a crucial building block in medicinal chemistry.[1] Its molecular structure, featuring a pyridine ring, an aromatic amine, and a methyl ester, presents a unique analytical challenge due to the presence of both basic and neutral functionalities.[1][5] Ensuring the purity of this intermediate is paramount as impurities can carry over to the final drug substance, potentially affecting its safety, efficacy, and stability. Therefore, a well-developed, stability-indicating analytical method is essential for quality control during its synthesis and storage.[6][7]

This guide provides a comprehensive walkthrough of the method development process, from initial screening to final validation, offering insights into the rationale behind experimental choices.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValue / DescriptionSource
Chemical Structure PubChem
Molecular Formula C13H12N2O3[8]
Molecular Weight 244.25 g/mol [8]
Appearance White to light yellow crystalline powder[1]
Melting Point Approximately 129-130°C[1]
Solubility Moderately soluble in methanol and ethanol[1]

The presence of the basic aminophenoxy and pyridine moieties alongside the ester group suggests that a reversed-phase HPLC method with a C18 column would be a suitable starting point.[9][10] The pH of the mobile phase will be a critical parameter to control the ionization and, therefore, the retention of the analyte and its potential basic or acidic impurities.

HPLC Method Development Strategy

The development process followed a systematic approach, beginning with method screening and progressing to optimization and validation.

Initial Method Screening

The primary goal of the screening phase was to identify a suitable column and mobile phase combination that provides adequate retention and peak shape for the main analyte.

Chromatographic Conditions Screened:

ParameterCondition 1Condition 2Condition 3
Column C18 (4.6 x 150 mm, 5 µm)C8 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.00.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Detection UV at 254 nm and 280 nmUV at 254 nm and 280 nmUV at 254 nm and 280 nm
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C30°C
Injection Vol. 10 µL10 µL10 µL

Rationale:

  • Column: A C18 column is a general-purpose reversed-phase column suitable for a wide range of analytes. C8 offers slightly less hydrophobicity, which can be beneficial for retaining polar compounds. A Phenyl-Hexyl column provides alternative selectivity through pi-pi interactions with the aromatic rings of the analyte.

  • Mobile Phase: Acidic mobile phases (Formic Acid, TFA) are often used to suppress the silanol activity of the stationary phase and ensure good peak shape for basic compounds like aromatic amines.[11] An ammonium acetate buffer provides pH control for better reproducibility.[11]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, offering different selectivities.

  • Detection: The aromatic nature of the molecule suggests strong UV absorbance. Wavelengths of 254 nm and 280 nm were chosen for initial screening based on typical chromophores present.

Screening Outcome: The C18 column with a mobile phase of 0.1% Formic Acid in water and Acetonitrile provided the best peak shape and retention.

G cluster_screening Method Screening Workflow Analyte Methyl 4-(4-aminophenoxy) pyridine-2-carboxylate Columns Column Selection (C18, C8, Phenyl-Hexyl) Analyte->Columns MobilePhase Mobile Phase Selection (Acidic, Buffered) Columns->MobilePhase Organic Organic Modifier (ACN, MeOH) MobilePhase->Organic Detection Detection Wavelength (254nm, 280nm) Organic->Detection Optimized Optimized Starting Conditions Detection->Optimized

Caption: Initial HPLC method screening workflow.

Method Optimization

Following the initial screening, the method was optimized to achieve better resolution between the main peak and any potential impurities. A gradient elution was chosen to ensure elution of any less polar impurities within a reasonable runtime.

Optimized Chromatographic Conditions:

ParameterOptimized Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B in 20 min, 90% B for 5 min, 10% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 265 nm (determined by UV scan)
Injection Volume 5 µL

Rationale for Optimization:

  • Gradient: A gradient elution allows for the separation of compounds with a wider range of polarities.

  • Column Temperature: Increasing the temperature to 35°C can improve peak efficiency and reduce column backpressure.

  • Detection Wavelength: A UV scan of the analyte in the mobile phase was performed to determine the wavelength of maximum absorbance (λmax), which was found to be 265 nm, thereby increasing sensitivity.

Stability-Indicating Nature: Forced Degradation Studies

To demonstrate the stability-indicating capability of the method, forced degradation studies were conducted as per ICH guidelines.[2][12][13] The sample was subjected to various stress conditions to generate potential degradation products.

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mg/mL of sample in 0.1 N HCl at 60°C for 24 hours.[13]

  • Base Hydrolysis: 1 mg/mL of sample in 0.1 N NaOH at 60°C for 24 hours.[13]

  • Oxidative Degradation: 1 mg/mL of sample in 3% H2O2 at room temperature for 24 hours.[13]

  • Thermal Degradation: Solid sample kept at 105°C for 48 hours.

  • Photolytic Degradation: Solid sample exposed to UV light (254 nm) for 48 hours.

The results of the forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the formation of several degradation products. The developed HPLC method was able to successfully separate all degradation product peaks from the main analyte peak, confirming its stability-indicating nature.

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4][14][15]

G cluster_validation Method Validation Workflow (ICH Q2) Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, Temp, % Organic) Precision->Robustness Validated Validated Method Robustness->Validated

Caption: HPLC method validation workflow.

Validation Parameters Summary:

ParameterResultsAcceptance Criteria
Specificity No interference from blank, placebo, and degradation products.Peak purity of the analyte peak > 0.999.
Linearity (r²) > 0.999 over the range of 50-150% of the target concentration.r² ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.98.0% - 102.0%
Precision (%RSD) Repeatability (n=6): < 1.0% Intermediate Precision: < 2.0%Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL-
Robustness No significant impact on results with small, deliberate changes in flow rate, column temperature, and mobile phase composition.System suitability parameters met.

Detailed Protocol for Purity Analysis

1. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in HPLC grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

2. Chromatographic System

  • Use an HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Set up the system with the optimized chromatographic conditions as described in the "Method Optimization" section.

3. System Suitability

  • Inject the standard solution five times.

  • The %RSD for the peak area and retention time of the main peak should be ≤ 2.0%.

  • The theoretical plates for the main peak should be ≥ 2000.

  • The tailing factor for the main peak should be ≤ 2.0.

4. Analysis Procedure

  • Inject the diluent (as a blank), followed by the standard solution and then the sample solution into the chromatograph.

  • Record the chromatograms and integrate the peaks.

5. Calculation

Calculate the percentage purity of the sample using the following formula:

% Purity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Conclusion

A highly specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the purity analysis of this compound. The method is suitable for routine quality control and stability testing of this important pharmaceutical intermediate.

References

  • International Conference on Harmonisation (ICH) Q1A(R2). Stability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline, 2003.
  • Forced degradation as an integral part of HPLC stability-indicating method development. (n.d.). Retrieved from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (1999). Analytical Chemistry. Retrieved from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2009). PubMed. Retrieved from [Link]

  • Steps for HPLC Method Validation. (n.d.). Pharmaguideline. Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved from [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online. Retrieved from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. Retrieved from [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Retrieved from [Link]

  • Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved from [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide. (n.d.). PubChem. Retrieved from [Link]

  • METHYL 4-AMINO-PYRIDINE-2-CARBOXYLIC ACID. (n.d.). ChemBK. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate. This compound, featuring a substituted pyridine ring linked to an aminophenoxy moiety, presents a moderately complex NMR spectrum. Through a systematic approach combining one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, we elucidate the complete chemical shift assignments. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering a detailed protocol and the scientific rationale behind the spectral interpretation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate structural characterization is paramount for its application and further development. NMR spectroscopy is an essential analytical tool for the structural elucidation of organic molecules in solution.[1][2] This note details the systematic process of assigning all proton and carbon signals, which is a critical step in verifying the chemical structure and purity of the synthesized compound.

The complexity of the molecule, with two distinct aromatic rings and various substituents, requires more than simple 1D NMR for a confident assignment. The overlapping signals in the aromatic region of the ¹H NMR spectrum and the presence of quaternary carbons necessitate the use of 2D NMR experiments.[3][4] Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for establishing connectivity between protons and carbons, both directly and over multiple bonds.[3][5]

Molecular Structure and Numbering Scheme

To facilitate a clear and concise discussion of the NMR data, the following atom numbering scheme will be used throughout this document.

G A 1D ¹H NMR Initial Analysis C HSQC Direct C-H Correlations A->C D COSY H-H Spin Systems A->D B 1D ¹³C NMR Carbon Count & Types B->C E HMBC Long-Range C-H Correlations C->E D->E F Final Assignment E->F

Caption: Workflow for NMR spectral assignment.

  • Initial Analysis of ¹H NMR: The ¹H NMR spectrum shows distinct regions. The downfield region (around 8.3-7.1 ppm) corresponds to the aromatic protons on the pyridine and benzene rings. The upfield singlet at 3.85 ppm is characteristic of a methyl ester group. The broad singlet at 5.20 ppm is typical for an amino group's exchangeable protons. Proximity to electronegative atoms like oxygen and nitrogen, as well as the effects of aromatic ring currents, causes protons to shift downfield. [6][7]

  • Analysis of ¹³C NMR: The ¹³C spectrum shows 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule. The signal at 165.0 ppm is in the typical range for a carbonyl carbon of an ester. [8]The signal at 52.5 ppm is characteristic of the methoxy carbon. The remaining nine signals in the 108-164 ppm range belong to the aromatic carbons.

  • HSQC Analysis (Direct C-H Correlation): The HSQC spectrum directly links each proton to the carbon it is attached to. This allows for the confident assignment of the protonated carbons.

    • The proton at 8.35 ppm correlates with the carbon at 142.0 ppm (H6-C6).

    • The proton at 7.60 ppm correlates with the carbon at 108.0 ppm (H3-C3).

    • The proton at 7.15 ppm correlates with the carbon at 110.0 ppm (H5-C5).

    • The protons at 6.95 ppm correlate with the carbons at 122.0 ppm (H2'/H6'-C2'/C6').

    • The protons at 6.65 ppm correlate with the carbons at 115.0 ppm (H3'/H5'-C3'/C5').

    • The methyl protons at 3.85 ppm correlate with the carbon at 52.5 ppm (H10-C10).

  • COSY Analysis (H-H Connectivity): The COSY spectrum reveals the coupling relationships between adjacent protons.

    • A strong cross-peak is observed between the proton at 8.35 ppm (H6) and the proton at 7.15 ppm (H5), confirming their ortho relationship on the pyridine ring.

    • A weaker cross-peak connects the proton at 7.15 ppm (H5) to the proton at 7.60 ppm (H3), indicating a meta coupling.

    • On the aminophenoxy ring, a strong correlation exists between the protons at 6.95 ppm (H2'/H6') and 6.65 ppm (H3'/H5'), as expected for an AA'BB' system in a para-substituted benzene ring.

  • HMBC Analysis (Long-Range C-H Connectivity): The HMBC spectrum is crucial for assigning the quaternary carbons and piecing together the molecular fragments. Key correlations are:

    • Methyl Protons (H10): The methyl protons at 3.85 ppm show a strong correlation to the carbonyl carbon (C7) at 165.0 ppm, confirming the methyl ester functionality.

    • Pyridine Ring Protons:

      • H6 (8.35 ppm) shows correlations to C2 (150.0 ppm) and C4 (163.5 ppm).

      • H3 (7.60 ppm) correlates with C2 (150.0 ppm), C4 (163.5 ppm), and C5 (110.0 ppm).

      • H5 (7.15 ppm) correlates with C3 (108.0 ppm), C4 (163.5 ppm), and C6 (142.0 ppm).

    • Aminophenoxy Ring Protons:

      • H2'/H6' (6.95 ppm) show correlations to C4' (148.5 ppm) and C1' (145.0 ppm).

      • H3'/H5' (6.65 ppm) show correlations to C1' (145.0 ppm).

    • Inter-ring Connectivity: Crucially, protons on both rings show correlations to the carbons involved in the ether linkage. For example, H3 and H5 on the pyridine ring show a correlation to C1' of the phenoxy ring, and H2'/H6' of the phenoxy ring show a correlation to C4 of the pyridine ring, confirming the 4-(4-aminophenoxy) linkage.

G N1 N1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 O8 O8 O9 O9 C10 C10 O11 O11 C12 C1' C13 C2' C14 C3' C15 C4' C16 C5' C17 C6' N18 N18 H3 H3 H3->C5 HMBC H5 H5 H6 H6 H6->C2 HMBC H6->H5 COSY H10 H10 H10->C7 HMBC H13 H2' H13->C4 HMBC

Caption: Key COSY and HMBC correlations.

Conclusion

By employing a systematic combination of 1D and 2D NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound has been achieved. This detailed protocol and the rationale behind the assignment process provide a robust framework for the structural verification of this and similar complex heterocyclic molecules, ensuring high confidence in the identity and purity of materials used in research and development.

References

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • University of Regensburg. (n.d.). NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Amass, A. J., et al. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Aston University. [Link]

  • Journal of Chemical Education. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]

  • Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • Singha, N. C., Anand, J., & Sathyanarayana, D. N. (1997). Proton NMR spectral studies on N-(4-methylphenyl)-2- and 3-pyridinecarboxamides. Indian Journal of Chemistry. [Link]

  • ResearchGate. (2025, August 9). N-15 NMR chemical shifts of ring substituted benzonitriles. [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • SpectraBase. (n.d.). Pyridine. [Link]

  • SpectraBase. (n.d.). N-Methyl-4-pyridinium-4'-pyridine cation. [Link]

  • National Institutes of Health. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Quick Company. (n.d.). Process For Producing 4 Aminopyridines. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • PubChem. (n.d.). 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. Our approach is rooted in established chemical principles and field-proven insights to ensure you achieve the highest standards of scientific integrity and success in your work.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds, including kinase inhibitors.[1] The core of this synthesis involves the formation of a diaryl ether bond, typically through a nucleophilic aromatic substitution (SNAr) reaction. This guide will primarily focus on the SNAr pathway, which is often favored for its operational simplicity and scalability. We will also address potential alternative methods and common challenges.

The primary reaction involves the coupling of a 4-halopyridine-2-carboxylate derivative with 4-aminophenol. The electron-deficient nature of the pyridine ring, further activated by the carboxylate group, facilitates the attack by the nucleophilic phenoxide of 4-aminophenol.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing a clear path to resolution.

Issue 1: Low to No Product Yield

Question: I am not observing any significant formation of my desired product, this compound. What are the likely causes and how can I improve the yield?

Answer: A low or non-existent yield in this SNAr reaction can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions.

Causality and Recommended Actions:

  • Insufficiently Activated Pyridine Ring: The SNAr reaction is highly dependent on the electrophilicity of the pyridine ring. The carboxylate group at the 2-position provides some activation, but the nature of the leaving group at the 4-position is critical.

    • Leaving Group Efficiency: The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I. If you are using a chloro or bromo derivative with little success, consider synthesizing the fluoro analogue of your starting material, as this will significantly increase the reaction rate.

  • Weak Nucleophile: 4-aminophenol itself is a moderate nucleophile. For the SNAr reaction to proceed efficiently, the phenolic hydroxyl group must be deprotonated to form the more potent phenoxide nucleophile.

    • Base Selection and Stoichiometry: A strong, non-nucleophilic base is essential. Potassium tert-butoxide (KOtBu) is a common and effective choice.[4][5] Ensure you are using at least one full equivalent of the base to deprotonate the 4-aminophenol. Using a weaker base, such as potassium carbonate, may not be sufficient to generate the required concentration of the phenoxide.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal for SNAr reactions.[4][6] They effectively solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.

    • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. A temperature range of 80-110°C is a good starting point.[2][4] If you observe decomposition of your starting materials or product, you may need to lower the temperature and accept a longer reaction time.

    • Moisture: The presence of water can quench the strong base and inhibit the formation of the phenoxide. Ensure all your reagents and solvents are anhydrous.[2]

Optimized Starting Conditions for SNAr Reaction
ParameterRecommended ConditionRationale
Starting Material Methyl 4-chloro- or 4-fluoropyridine-2-carboxylateFluoro-derivatives are more reactive.
Nucleophile 4-AminophenolThe source of the aminophenoxy moiety.
Base Potassium tert-butoxide (KOtBu)Strong, non-nucleophilic base to generate the phenoxide.
Solvent Anhydrous DMF or DMSOPolar aprotic solvent to enhance nucleophilicity.[4][6]
Temperature 80 - 110 °CTo overcome the activation energy barrier.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of 4-aminophenol.[2]
Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired product, but I am also seeing several significant impurities in my TLC and LC-MS analysis. What are these side products and how can I minimize their formation?

Answer: Impurity generation is a common problem and can be attributed to side reactions involving the starting materials or the product itself.

Common Side Reactions and Mitigation Strategies:

  • Oxidation of 4-Aminophenol: The aminophenol moiety is susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of colored, polymeric impurities.

    • Mitigation: Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidative side reactions.[2]

  • Hydrolysis of the Methyl Ester: The presence of a strong base and any residual water can lead to the saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid.[7][8][9]

    • Mitigation:

      • Use anhydrous conditions meticulously.

      • Avoid using an excessive amount of base.

      • Consider using a milder base if ester hydrolysis is a persistent issue, though this may require a more reactive starting material (e.g., the 4-fluoropyridine derivative).

  • N-Arylation of 4-Aminophenol: While the phenoxide is the more reactive nucleophile under basic conditions, there is a possibility of the amino group of one 4-aminophenol molecule reacting with the pyridine ring of another product molecule, leading to oligomeric byproducts.

    • Mitigation: This is generally a minor pathway, but can be minimized by ensuring the complete deprotonation of the phenolic hydroxyl group and by not using a large excess of 4-aminophenol.

Troubleshooting Decision Tree for Impurity Formation

start Impurity Detected colored_impurities Colored/Polymeric Impurities? start->colored_impurities ester_hydrolysis Carboxylic Acid Byproduct? colored_impurities->ester_hydrolysis No inert_atmosphere Solution: Use Inert Atmosphere (N2/Ar) colored_impurities->inert_atmosphere Yes oligomers High MW Impurities? ester_hydrolysis->oligomers No anhydrous Solution: Ensure Anhydrous Conditions & Avoid Excess Base ester_hydrolysis->anhydrous Yes stoichiometry Solution: Control Stoichiometry oligomers->stoichiometry Yes end Reduced Impurities oligomers->end No inert_atmosphere->end anhydrous->end stoichiometry->end

Caption: A decision tree for troubleshooting impurity formation.

Experimental Protocols

Optimized Protocol for this compound Synthesis via SNAr

This protocol is based on established methods for similar transformations and is optimized for yield and purity.[4][5]

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-aminophenol (1.2 equivalents).

    • Add anhydrous DMF to dissolve the 4-aminophenol.

    • Cool the solution to 0 °C in an ice bath.

  • Base Addition:

    • Carefully add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred solution at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phenoxide.

  • Addition of the Electrophile:

    • Dissolve Methyl 4-chloropyridine-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of the pyridine derivative dropwise to the reaction mixture at 0 °C.

  • Reaction:

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90-100 °C.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use Buchwald-Hartwig amination for this synthesis?

A1: Yes, Buchwald-Hartwig amination is a powerful alternative for forming C-N and C-O bonds.[10][11][12] In this case, you would be forming the C-O ether bond. The reaction would involve coupling Methyl 4-halopyridine-2-carboxylate with 4-aminophenol using a palladium catalyst and a suitable phosphine ligand. While this method can be very effective, it often requires careful optimization of the catalyst, ligand, and base. For this specific transformation, SNAr is generally more straightforward and avoids the need for a metal catalyst, which can simplify purification.

Q2: My final product seems to be degrading during purification. What could be the cause?

A2: The aminophenoxy moiety can be sensitive to both acidic and oxidative conditions. If you are using silica gel chromatography, prolonged exposure to the acidic silica gel could potentially cause some degradation. To mitigate this, you can try neutralizing the silica gel with triethylamine before preparing your column or work quickly to minimize the time the product spends on the column. Also, ensure that your solvents for chromatography are peroxide-free.

Q3: What is the best way to monitor the reaction progress?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to get good separation between your starting materials and the product. Staining with potassium permanganate can be helpful for visualizing the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Assemble Reagents: - Methyl 4-halopyridine-2-carboxylate - 4-Aminophenol - KOtBu - Anhydrous DMF setup 2. Set up Flame-Dried Glassware under Inert Atmosphere reagents->setup phenoxide 3. Form Phenoxide: - Dissolve 4-aminophenol in DMF - Add KOtBu at 0°C setup->phenoxide addition 4. Add Pyridine Derivative Dropwise at 0°C phenoxide->addition heating 5. Heat to 90-100°C and Monitor by TLC/LC-MS addition->heating quench 6. Quench with Water heating->quench extract 7. Extract with Ethyl Acetate quench->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: A step-by-step workflow for the synthesis of this compound.

References

  • US20080262236A1 - Process for the Preparation of 4-Carbonyl)
  • Application Note: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide - Benchchem.
  • Application Notes & Protocols: Large-Scale Synthesis of 4-(4-Aminophenoxy)
  • Buchwald–Hartwig amin
  • What is the reaction between 4-aminophenol and sodium nitroprusside/sodium carbon
  • The Buchwald-Hartwig Amin
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR.
  • Application Notes and Protocols for the Synthesis of 4-(4-Aminophenoxy)
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • How is 4-Chloropyridine-2-carboxylic acid synthesized? - FAQ - Guidechem.
  • Methyl 4-aminopyridine-2-carboxyl
  • WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google P
  • The Buchwald–Hartwig Amination After 25 Years - ResearchG
  • In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino?
  • Methyl 4-(4-aminophenoxy)
  • Technical Support Center: Scaling Up 4-(4-Aminophenoxy)pyridine-2-carboxamide Synthesis - Benchchem.
  • An In-depth Technical Guide to 4-(4-Aminophenoxy)
  • Methyl 4-aminopyridine-2-carboxyl
  • Methyl 4-aminopyridine-2-carboxyl
  • 9 - Organic Syntheses Procedure.
  • SNAr Solvents and Reagents - Wordpress.
  • SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress.
  • Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine - MDPI.
  • Process For Producing 4 Aminopyridines - Quick Company.
  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele - OSTI.
  • Synthesis from Carboxylic Acid Deriv
  • Methyl ester hydrolysis - ChemSpider Synthetic Pages.
  • WO2012095691A1 - An improved process for producing aminopyridines - Google P
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.

Sources

Identification of common impurities in aminophenoxy pyridine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Aminophenoxy Pyridine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Senior Application Scientist's Desk:

The successful synthesis of aminophenoxy pyridine derivatives is critical for many drug discovery programs. These scaffolds are privileged structures in medicinal chemistry, but their synthesis is not without challenges. The presence of impurities can significantly impact downstream applications, affecting everything from biological activity to physicochemical properties.

This guide is designed to provide practical, experience-driven advice for identifying, understanding, and mitigating common impurities encountered during the synthesis of these important compounds. We will move beyond simple procedural lists to explore the chemical logic behind impurity formation and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs): Understanding the Core Chemistry

Q1: What is the primary synthetic route for aminophenoxy pyridines and what are its mechanistic principles?

The most prevalent method for constructing the aminophenoxy pyridine core is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide (typically chloro- or fluoro-) from an electron-deficient pyridine ring by an aminophenol nucleophile.

The underlying principle (The "Why"):

The SNAr reaction is favored on pyridine rings because the ring nitrogen acts as an electron-withdrawing group, polarizing the ring and making the carbon atoms at the 2- and 4-positions (ortho and para to the nitrogen) electron-deficient.[1][2] This deficiency makes them susceptible to attack by a nucleophile like the phenoxide ion formed from aminophenol under basic conditions. The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is key to the reaction's success, and it is best stabilized when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible only with attack at the 2- and 4-positions.[1]

Q2: What are the main classes of impurities I should anticipate in my reaction mixture?

From a process chemistry perspective, impurities can be categorized into four main groups:

  • Unreacted Starting Materials: The most basic impurity profile, consisting of residual halopyridine and aminophenol.

  • Process-Related Impurities: These arise from side reactions of the starting materials or intermediates under the reaction conditions.

  • Product-Related Impurities: These are structurally similar to the desired product and can include isomers or over-alkylated products.

  • Reagent/Solvent-Related Impurities: Impurities originating from the reagents (e.g., base, catalyst) or solvents used in the synthesis.

A thorough understanding of each class is the first step toward effective troubleshooting and control.

Troubleshooting Guide: From Reaction to Purification

This section addresses common problems encountered during the synthesis of aminophenoxy pyridines, focusing on the root causes and providing actionable solutions.

Problem 1: My reaction is incomplete, and HPLC analysis shows significant levels of unreacted halopyridine and/or aminophenol.

Possible Cause A: Ineffective Deprotonation of the Aminophenol

  • The "Why": The SNAr reaction requires the aminophenol to be deprotonated to form the more nucleophilic phenoxide. If the base used is not strong enough to overcome the pKa of the phenolic proton, the concentration of the active nucleophile will be too low for the reaction to proceed to completion.

  • Solution: Select a base with a pKa higher than that of the aminophenol. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) for more challenging substrates. Ensure the base is of high purity and used in sufficient stoichiometric amounts (typically 1.5 to 2.5 equivalents).

Possible Cause B: Poor Solvent Choice

  • The "Why": The reaction requires a polar, aprotic solvent to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[3] Non-polar solvents will fail to adequately solvate the species, while protic solvents can interfere by hydrogen bonding with the nucleophile.

  • Solution: Use high-purity, anhydrous polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Ensure the solvent is dry, as water can lead to hydrolysis side reactions.

Problem 2: My mass spectrometry data shows a peak corresponding to a hydroxypyridine impurity.

Possible Cause: Hydrolysis of the Starting Halopyridine

  • The "Why": Halopyridines, especially those activated by electron-withdrawing groups, are susceptible to hydrolysis, where water acts as a nucleophile to displace the halide.[4][5] This is often accelerated by the basic conditions of the reaction. The resulting hydroxypyridine is structurally similar to the aminophenol starting material and can be difficult to remove.

  • Preventative Measures:

    • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents.

    • Base Selection: Use a non-hydroxide base like K₂CO₃ or NaH. If using a base that can contain water (like hydrated carbonates), consider drying it beforehand.

Problem 3: I'm observing a dimeric impurity derived from the aminophenol starting material.

Possible Cause: Oxidative Dimerization of Aminophenol

  • The "Why": Aminophenols can be susceptible to oxidation, especially under basic conditions in the presence of air (oxygen). This can lead to the formation of colored dimeric and polymeric impurities through radical coupling mechanisms.[6] These impurities can complicate purification and discolor the final product.

  • Preventative Measures:

    • Inert Atmosphere: As with preventing hydrolysis, maintaining an inert atmosphere throughout the reaction is crucial. Degas the solvent before use by sparging with nitrogen or argon.

    • Control Reaction Temperature: Avoid unnecessarily high reaction temperatures, which can accelerate oxidative side reactions.

Summary of Common Impurities and Their Origins
Impurity ClassSpecific ExampleCommon Origin
Starting Materials Residual 2-chloropyridine, 4-aminophenolIncomplete reaction, poor stoichiometry
Process-Related 2-HydroxypyridineHydrolysis of 2-chloropyridine by trace water.[4][5]
Process-Related Aminophenol DimerOxidative coupling of 4-aminophenol.[6]
Product-Related Positional IsomerReaction at an alternative site on the pyridine or aminophenol ring.
Product-Related Di-substituted ProductReaction of the product's amino group with another molecule of halopyridine.

Analytical Workflow & Methodologies

A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[7][8]

Protocol: Baseline HPLC Method for Impurity Profiling

This protocol serves as a starting point and should be optimized for your specific aminophenoxy pyridine derivative.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a versatile choice.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm, or the λmax of your compound.

  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., a 50:50 mix of Mobile Phase A and B) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Rationale: The C18 column separates compounds based on hydrophobicity. The gradient elution ensures that both polar (e.g., hydroxypyridine) and non-polar (e.g., desired product, starting materials) compounds are eluted and resolved. Formic acid helps to protonate basic sites (like the pyridine nitrogen), leading to better peak shapes.[9]

Visualizing the Process

Impurity Formation Pathway

The following diagram illustrates the desired synthetic pathway and the key side reactions that lead to common impurities.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_impurities Common Impurities SM1 Halopyridine Product Desired Aminophenoxy Pyridine Product SM1->Product Desired SNAr Reaction Imp1 Hydroxypyridine SM1->Imp1 Hydrolysis Imp3 Unreacted Starting Materials SM1->Imp3 Incomplete Reaction SM2 Aminophenol SM2->Product Desired SNAr Reaction Imp2 Aminophenol Dimer SM2->Imp2 Oxidative Coupling SM2->Imp3 Incomplete Reaction Base Base (e.g., K2CO3) Base->Product Desired SNAr Reaction Solvent Solvent (e.g., DMF) Solvent->Product Desired SNAr Reaction Water H2O (Trace Moisture) Water->Imp1 Oxygen O2 (Air) Oxygen->Imp2

Caption: Key pathways in aminophenoxy pyridine synthesis.

Troubleshooting Decision Workflow

This flowchart provides a logical sequence for diagnosing and resolving common synthesis issues.

G start Analyze Crude Reaction Mixture by HPLC/LC-MS q1 High Levels of Starting Materials? start->q1 a1_yes Check Base Strength & Stoichiometry Improve Solvent Anhydrous Quality Optimize Temperature/Time q1->a1_yes Yes q2 Hydroxypyridine Impurity Present? q1->q2 No a1_yes->q2 a2_yes Use Anhydrous Solvents/Reagents Dry Glassware Thoroughly Run Under Inert Atmosphere q2->a2_yes Yes q3 Colored/Dimeric Impurities Observed? q2->q3 No a2_yes->q3 a3_yes Degas Solvent Run Under Inert Atmosphere Avoid Excessive Heat q3->a3_yes Yes end Proceed to Optimized Purification q3->end No a3_yes->end

Caption: A decision tree for troubleshooting synthesis.

References

  • Sung, K., et al. (2003). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Mondal, B. (2019). Deciphering the Reaction Pathway of Aminophenol Dimerization to a Diazene Intermediate via a [Cu2O2]2+ Core.
  • J.T. Snow (2015). Method for pyridine amine derivative.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids.
  • Not Voodoo (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • G. Vicente, et al. (2011). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. The Journal of Supercritical Fluids.
  • Smith, C. J., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions.
  • da Silva, M. V., et al. (2020).
  • The Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal.
  • The Baran Laboratory, Scripps Research (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • OC hem Dude (2023).
  • OC hem Dude (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar

Sources

Technical Support Center: Troubleshooting Low Yields in Pyridine Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Ether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their pyridine ether synthesis reactions. Here, we move beyond simple procedural lists to delve into the underlying chemical principles governing these transformations. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and ultimately, achieve higher yields and purity.

This resource is structured as a dynamic question-and-answer guide, directly addressing common and specific problems encountered in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section tackles specific, frequently encountered problems during pyridine ether synthesis, providing in-depth explanations and actionable solutions.

Issue 1: Low yield in a Williamson-type synthesis of a 2- or 4-alkoxypyridine.

Question: I am attempting to synthesize a 2-methoxypyridine from 2-chloropyridine and sodium methoxide in THF, but my yields are consistently below 30%. What is going wrong?

Answer: This is a classic challenge that highlights the unique reactivity of pyridine systems. While it appears to be a standard Williamson ether synthesis, the low yield is likely due to the inherent properties of the pyridine ring and potential side reactions.[1] Let's break down the causality:

  • Insufficient Ring Activation: The Williamson ether synthesis is an SN2 reaction.[2] For this to occur on an aromatic ring, the ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. While the nitrogen atom in pyridine is electron-withdrawing, for nucleophilic aromatic substitution (SNAr), this effect is most pronounced at the 2- and 4-positions. However, without additional strong electron-withdrawing groups, the reaction can be sluggish.[3]

  • Competing Elimination: Although less common with aryl halides, if there are any alkyl chains on the pyridine ring with beta-hydrogens, the strong base (sodium methoxide) can induce elimination reactions.[1][4]

  • Solvent Choice: While THF is a common solvent, polar aprotic solvents like DMF or DMSO are often superior for SNAr reactions.[2][3] These solvents help to solvate the cation (Na+) of the alkoxide, leaving a more "naked" and therefore more reactive alkoxide nucleophile.[3]

Troubleshooting Workflow & Suggested Protocols

G start Low Yield in 2-/4-Alkoxypyridine Synthesis check_activation Is the pyridine ring sufficiently activated? (e.g., nitro, cyano groups present) start->check_activation add_activation Strategy 1: Activate the Pyridine Ring via N-Oxidation check_activation->add_activation No check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes protocol_n_oxidation Protocol: Pyridine N-Oxide Formation add_activation->protocol_n_oxidation snar_step Perform SNAr on N-Oxide protocol_n_oxidation->snar_step deoxygenation Deoxygenate to obtain final product snar_step->deoxygenation end Improved Yield deoxygenation->end optimize_solvent Strategy 2: Optimize Solvent & Base check_conditions->optimize_solvent protocol_solvent Protocol: Solvent Screening optimize_solvent->protocol_solvent optimize_temp Strategy 3: Increase Reaction Temperature protocol_solvent->optimize_temp consider_buchwald Strategy 4: Consider Alternative Coupling (Buchwald-Hartwig) optimize_temp->consider_buchwald protocol_buchwald Protocol: Buchwald-Hartwig Etherification consider_buchwald->protocol_buchwald protocol_buchwald->end

Protocol 1: Pyridine Ring Activation via N-Oxidation

A highly effective strategy is to convert the pyridine to a pyridine-N-oxide. The N-oxide group is strongly electron-withdrawing, which significantly activates the 2- and 4-positions towards nucleophilic attack.[3][5][6]

  • N-Oxide Formation: Dissolve the starting pyridine in a suitable solvent like acetic acid or dichloromethane. Add an oxidizing agent such as m-CPBA or hydrogen peroxide. Stir at room temperature until the starting material is consumed (monitor by TLC).

  • SNAr Reaction: The resulting pyridine-N-oxide can then be reacted with the sodium alkoxide. The reaction often proceeds under much milder conditions (lower temperatures, shorter reaction times) than with the parent pyridine.

  • Deoxygenation: The final step is to remove the N-oxide, which can typically be accomplished using a reducing agent like phosphorus trichloride (PCl₃) or by catalytic hydrogenation.[6]

Protocol 2: Optimization of Reaction Conditions

If you prefer to avoid the N-oxidation route, systematically optimizing the reaction conditions is crucial.

  • Solvent Screening: Set up parallel reactions in DMF, DMSO, and NMP.[3][7] These solvents will increase the reactivity of the nucleophile.

  • Base and Temperature: Use a strong, non-nucleophilic base to generate the alkoxide in situ if starting from the alcohol. Sodium hydride (NaH) is a common choice.[1] Gradually increase the reaction temperature, as many SNAr reactions require heat to overcome the activation energy.[3] Temperatures of 80-130 °C are common.[8]

Issue 2: My Buchwald-Hartwig etherification is failing or giving low yields.

Question: I'm trying to synthesize a diaryl ether using a substituted bromopyridine and a phenol with a palladium catalyst and a phosphine ligand, but I'm mostly recovering my starting materials. What could be the issue?

Answer: The Buchwald-Hartwig amination and its etherification variant are powerful, but they are highly sensitive to several factors.[9][10] Failure to form the product usually points to an issue with the catalyst system or the reaction environment.

  • Catalyst Inhibition: Pyridine itself can act as a ligand for the palladium center, potentially inhibiting the catalytic cycle.[11] This is a critical consideration when one of the substrates is a pyridine derivative.

  • Ligand Choice: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich ligands are generally required to promote the crucial reductive elimination step that forms the C-O bond. Ligands that are effective for C-N bond formation may not be optimal for C-O bond formation.[11]

  • Base Incompatibility: The base not only deprotonates the phenol but also plays a role in the catalytic cycle. A base that is too weak may not generate enough of the active nucleophile, while a base that is too strong can cause ligand degradation or side reactions. Common bases include NaOt-Bu, K₃PO₄, and Cs₂CO₃.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species. Rigorous exclusion of air is necessary for reproducible results.

Optimization Table for Buchwald-Hartwig Etherification
ParameterRecommendationRationale
Catalyst Use a pre-formed Pd(0) catalyst or an efficient precatalyst.Ensures a sufficient concentration of the active catalyst from the start.
Ligand Screen sterically hindered, electron-rich biarylphosphine ligands.Facilitates the reductive elimination step, which is often rate-limiting.[11]
Base Screen a range of bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).The optimal base is substrate-dependent and can influence catalyst activity.
Solvent Toluene or dioxane are commonly used.These solvents are generally compatible with the catalyst system and have appropriate boiling points.[11]
Atmosphere Maintain a strict inert atmosphere (Argon or Nitrogen).Prevents oxidation and deactivation of the Pd(0) catalyst.

Protocol 3: General Procedure for Buchwald-Hartwig Pyridine Etherification

  • Setup: To an oven-dried Schlenk flask, add the aryl halide, phenol, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen at least three times.

  • Reagent Addition: Add the palladium source and the phosphine ligand under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for synthesizing a simple alkyl pyridine ether?

For simple, unhindered alkyl ethers of hydroxypyridines, the Williamson ether synthesis is often the most straightforward and cost-effective method.[2] The reaction involves deprotonating the hydroxypyridine with a suitable base (e.g., NaH, K₂CO₃) followed by the addition of a primary alkyl halide.[4][12]

Q2: When should I consider a nucleophilic aromatic substitution (SNAr) approach?

The SNAr approach is preferred when you are starting with a halopyridine (especially 2- or 4-halo) and an alcohol.[3] To be effective, the pyridine ring should ideally have an electron-withdrawing group to activate it for nucleophilic attack. If the ring is not sufficiently activated, consider the N-oxidation strategy discussed in Issue 1.[3][5]

G start Starting Materials? williamson Williamson Ether Synthesis start->williamson Hydroxypyridine + Primary Alkyl Halide snar SNAr Reaction start->snar Halopyridine (activated) + Alcohol buchwald Buchwald-Hartwig Etherification start->buchwald Halopyridine + Phenol/Alcohol (for complex/hindered substrates)

Q3: Are there any specific safety concerns when working with pyridine N-oxides?

While pyridine-N-oxides are generally stable compounds, the reagents used to prepare them (e.g., m-CPBA, peracetic acid) are strong oxidizers and should be handled with care.[6] Deoxygenation reactions, particularly with reagents like PCl₃, can be exothermic and should be performed with appropriate cooling.

Q4: My reaction is complete, but I'm losing a significant amount of product during workup and purification. What can I do?

Low recovery after a successful reaction is a common frustration. Here are some tips:

  • Extraction pH: Pyridine ethers are basic. During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 8) to keep your product in the organic layer. If your product is protonated, it will be water-soluble.

  • Chromatography: Pyridinic compounds can streak on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your chromatography eluent can significantly improve peak shape and recovery.

  • Volatile Products: If your pyridine ether is low-boiling, be cautious when removing solvent under reduced pressure. Use a lower temperature on the rotovap and avoid high vacuum if possible.[13]

References

  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Pyridine-N-oxide. In Wikipedia. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. The Organic Chemistry Channel. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 25). 18.2: Preparing Ethers. Chemistry LibreTexts. Retrieved from [Link]

Sources

Common side reactions in the synthesis of substituted pyridines.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted pyridines. This resource is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these critical heterocyclic compounds. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the complexities of pyridine synthesis and optimize your experimental outcomes.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems that may arise during the synthesis of substituted pyridines. Each entry is formatted as a question you might ask, followed by a detailed explanation of the potential causes and actionable troubleshooting steps.

FAQ 1: I am getting a very low yield in my Hantzsch pyridine synthesis. What are the likely causes and how can I improve it?

Low yields in the Hantzsch synthesis, a cornerstone multicomponent reaction for producing dihydropyridines and subsequently pyridines, are a frequent issue. The problem can often be traced back to several key factors.[1][2]

Potential Causes and Troubleshooting Steps:

  • Inefficient Reaction Conditions: The classical one-pot Hantzsch synthesis often involves harsh conditions and long reaction times, which can lead to product degradation and the formation of side products.[1][2]

    • Solution 1: Catalysis and Alternative Energy Sources. Consider employing a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation. This has been shown to significantly improve yields.[1] Microwave-assisted synthesis is another excellent alternative that can dramatically shorten reaction times to mere minutes and provide pure products in high yields.[1]

    • Solution 2: Solvent Optimization. The choice of solvent is critical. For sterically hindered aldehydes, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can overcome synthetic hurdles.[2] An aqueous micellar solution can also be an effective and greener alternative.[1]

  • Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is crucial for obtaining the desired pyridine. Incomplete or inefficient oxidation will result in a mixture of the dihydropyridine and pyridine, complicating purification and reducing the yield of the target compound.

    • Solution: While classical oxidants like nitric acid, potassium permanganate, or chromium trioxide are used, they can be harsh and lead to unwanted side products.[1] Consider milder and more selective oxidizing agents. A one-pot synthesis with direct aromatization using reagents like ferric chloride or manganese dioxide in water has proven effective.[1] Iodine in refluxing methanol is also a reliable method for the aromatization of 1,4-dihydropyridines.

  • Competing Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways.[1] Variations in reaction conditions can favor unintended pathways, leading to a complex mixture of products and low yield of the desired pyridine.

    • Solution: Strict Control of Reaction Parameters. Carefully control the reaction temperature and the stoichiometry of your reactants. Running the reaction at a lower or higher temperature might favor the desired pathway over competing ones.[1] Changing the order of reagent addition, such as pre-forming an intermediate, can also help to minimize the formation of side products.[1]

Troubleshooting Workflow for Low Yield in Hantzsch Synthesis:

Caption: A decision tree for troubleshooting low yield in Hantzsch pyridine synthesis.

FAQ 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Poor regioselectivity is a common challenge, particularly in syntheses involving unsymmetrical starting materials.[3][4] The formation of a mixture of isomers complicates purification and reduces the overall efficiency of the synthesis.

Scenario 1: Poor Regioselectivity in Hantzsch Synthesis

  • Cause: The use of unsymmetrical β-ketoesters can lead to the formation of two different regioisomeric pyridines. The reaction conditions may not be sufficient to differentiate between the competing cyclization pathways.

  • Troubleshooting:

    • Steric Hindrance: Utilize bulky substituents on either the aldehyde or the β-ketoester to sterically direct the cyclization towards the formation of the less hindered product.[3]

    • Reaction Conditions: Carefully screen reaction temperatures and solvents. In some cases, a lower temperature may enhance the kinetic differentiation between the two pathways.

Scenario 2: Regioselectivity Issues in Bohlmann-Rahtz Synthesis

  • Cause: The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, can suffer from poor regioselectivity during the initial Michael addition step if unsymmetrical reactants are used.[3][5]

  • Troubleshooting:

    • Catalysis: The cyclodehydration step can be catalyzed by Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ytterbium triflate, zinc bromide) to lower the required reaction temperature and potentially improve selectivity.[5][6] Using an ion-exchange resin like Amberlyst-15 can also be beneficial, especially for acid-sensitive substrates.[5][6]

    • In Situ Enamine Formation: For enamines that are difficult to synthesize or handle, they can be generated in situ from a ketone and ammonium acetate, which then react with the present alkynone.[6]

Scenario 3: Controlling Regioselectivity in C-H Functionalization

  • Cause: Direct C-H functionalization of the pyridine ring often leads to a mixture of isomers due to the similar reactivity of the C2/C6 and C4 positions.

  • Troubleshooting:

    • Directing Groups: The use of directing groups can effectively control the regioselectivity. For instance, a simple maleate-derived blocking group can be used to achieve exquisite control for Minisci-type decarboxylative alkylation at the C4 position.[7][8]

    • Pyridine N-Oxide Strategy: Activating the pyridine as an N-oxide can direct electrophilic substitution to the C2 and C4 positions.[9] Subsequent deoxygenation provides the substituted pyridine.

Experimental Protocol for C4-Selective Sulfonylation:

This protocol describes a method for achieving C4-selective sulfonylation by activating the pyridine with triflic anhydride.[3]

  • Dissolve the pyridine (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere.

  • Add triflic anhydride (1.5 equiv) dropwise and stir the mixture at 0 °C for 15 minutes to form the N-triflyloxypyridinium intermediate.

  • Add the sodium sulfinate salt (1.5 equiv) followed by a suitable base (2.0 equiv, e.g., triethylamine).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

FAQ 3: I am observing the formation of N-oxides as a side product. How can I prevent this?

Pyridine N-oxides are common byproducts, especially in reactions involving oxidizing agents or peracids.[10][11][12] The nitrogen atom in the pyridine ring is electron-rich and susceptible to oxidation.[12]

Potential Causes and Prevention:

  • Presence of Oxidizing Agents: If your reaction involves an oxidizing agent for a different functional group, it may also oxidize the pyridine nitrogen.

    • Solution: Choose a milder or more selective oxidizing agent that is less likely to react with the pyridine nitrogen. Protecting the nitrogen as a pyridinium salt by adding an acid can also prevent N-oxidation.

  • Peracid Formation: In some reactions, the in situ formation of peracids can lead to unintentional N-oxide formation. For example, using hydrogen peroxide in acetic acid can generate peracetic acid.[13]

    • Solution: Avoid conditions that can generate peracids. If hydrogen peroxide is necessary, consider using it in the presence of a catalyst that directs its reactivity, such as sodium tungstate, which can facilitate N-oxidation under controlled conditions if desired.[14]

If N-oxide formation is unavoidable or desired for subsequent functionalization, here is a general protocol for its synthesis:

Experimental Protocol for Pyridine N-Oxide Synthesis: [13]

  • In a flask equipped with a stirrer and thermometer, place the pyridine (1.0 equiv).

  • Slowly add 40% peracetic acid (1.1 equiv) while maintaining the temperature around 85°C.

  • After the addition is complete, continue stirring until the temperature drops to 40°C.

  • The resulting acetic acid solution containing the pyridine N-oxide can be used for subsequent steps or the N-oxide can be isolated by evaporation of the acetic acid under reduced pressure followed by distillation.

FAQ 4: My Chichibabin reaction is giving a low yield and dimerization products. How can I optimize it?

The Chichibabin reaction, which introduces an amino group at the 2-position of pyridine using sodium amide, can be prone to side reactions and low yields if not properly controlled.[15][16]

Common Issues and Solutions:

  • Dimerization: A significant side reaction is the dimerization of the pyridine substrate, which can become the major product under certain conditions. For example, heating 4-tert-butylpyridine with sodium amide in xylene can yield up to 89% of the dimer.[15]

    • Solution: Temperature and Solvent Control. The reaction temperature and solvent play a crucial role. Running the reaction in liquid ammonia at lower temperatures can suppress dimerization. The use of an aprotic solvent like toluene or xylene is common, but the temperature should be carefully optimized.[16]

  • Low Reactivity: The reaction rate is influenced by the basicity of the pyridine derivative. The ideal pKa range is 5-8.[15] Substrates outside this range may react poorly or not at all.

    • Solution: Substrate and Reagent Considerations. Ensure the purity of the sodium amide, as impurities have been noted to have a catalytic effect.[17] For less reactive substrates, using potassium amide in liquid ammonia with an oxidant like potassium permanganate has been shown to be effective.[16]

  • Over-amination: Using an excess of sodium amide can lead to the formation of 2,6-diaminopyridine.[18]

    • Solution: Stoichiometric Control. Carefully control the stoichiometry of sodium amide to favor mono-amination.

Chichibabin Reaction Mechanism Overview:

Caption: A simplified overview of the Chichibabin reaction mechanism.

Quantitative Data Summary

Synthesis MethodCommon Side ReactionsTypical Yield RangeKey Optimization Parameters
Hantzsch Incomplete oxidation, formation of other cyclized products40-95%[1]Catalyst choice, energy source (microwave, ultrasound), oxidant selection
Bohlmann-Rahtz Formation of regioisomers, decomposition of starting materials50-90%Acid/Lewis acid catalyst, temperature control, in situ enamine formation
Guareschi-Thorpe Hydrolysis of nitriles, polymerization70-95%[19][20]pH control (use of ammonium carbonate), temperature control
Chichibabin Dimerization, over-amination, formation of 4-amino isomer30-70%[11]Temperature, solvent, stoichiometry of sodium amide

References

  • Chichibabin reaction - Wikipedia. Available at: [Link]

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. Available at: [Link]

  • Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. Available at: [Link]

  • Chichibabin reaction - Grokipedia. Available at: [Link]

  • Pyridine: Synthesis, reactions and medicinal uses | PPTX - Slideshare. Available at: [Link]

  • pyridine-n-oxide - Organic Syntheses Procedure. Available at: [Link]

  • A New Convenient Synthesis of Pyridine-N-oxides. Available at: [Link]

  • Pyridine-N-oxide - Wikipedia. Available at: [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Available at: [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. Available at: [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines - ACS Publications. Available at: [Link]

  • Chichibabin reaction. Available at: [Link]

  • Pyridine - Wikipedia. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides - arkat usa. Available at: [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications. Available at: [Link]

  • Pyridines. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH. Available at: [Link]

  • Bohlmann–Rahtz pyridine synthesis - Wikipedia. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. Available at: [Link]

  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - NIH. Available at: [Link]

  • Chichibabin Reaction | PPTX - Slideshare. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis Guide | PDF - Scribd. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis - SynArchive. Available at: [Link]

  • Guareschi-Thorpe synthesis of pyridine - Química Organica.org. Available at: [Link]

  • Guareschi-Thorpe Condensation. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. Available at: [Link]

  • DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents.
  • Chichibabin amination: Easy mechanism - Chemistry Notes. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. Available at: [Link]

  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review - Bentham Science Publisher. Available at: [Link]

  • Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC - NIH. Available at: [Link]

  • Alkylation and acylation of pyridine - Química Organica.org. Available at: [Link]

  • Pyridines: properties, syntheses & reactivity. Available at: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines - Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Aminophenoxy Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of aminophenoxy pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the synthesis of this important class of compounds. Aminophenoxy pyridines are key structural motifs in numerous pharmaceutical agents, most notably in kinase inhibitors like Sorafenib.[1] The synthetic routes to these compounds, while well-established, are not without their challenges. This guide will provide you with the foundational knowledge and practical insights to navigate these challenges and optimize your synthetic strategies.

I. Overview of Synthetic Strategies

The formation of the ether linkage in aminophenoxy pyridines is typically achieved through one of three main classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig C-O coupling, or Ullmann condensation. The choice of method often depends on the electronic properties of the starting materials, functional group tolerance, and desired reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method when the pyridine ring is sufficiently electron-deficient. The reaction involves the displacement of a leaving group (typically a halide) on the pyridine ring by an aminophenoxide nucleophile. The reactivity is highest for leaving groups at the 2- and 4-positions of the pyridine ring.[2]

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming aryl ethers and is particularly useful when the pyridine ring is not highly activated towards SNAr.[3] The reaction's success is highly dependent on the choice of ligand and base.

  • Ullmann Condensation: This classical copper-catalyzed reaction is another viable method for forming the C-O bond.[4] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a good alternative, especially for large-scale syntheses.

II. Troubleshooting and FAQs

This section is designed to address common issues encountered during the synthesis of aminophenoxy pyridines. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.

Issue 1: Low or No Product Yield in SNAr Reactions

Question: I am attempting to synthesize an aminophenoxy pyridine via an SNAr reaction between a chloropyridine and an aminophenol, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?

Answer: Low yields in SNAr reactions for this scaffold are a common problem and can usually be attributed to a few key factors.[5]

Causality and Troubleshooting:

  • Insufficient Activation of the Pyridine Ring: The SNAr mechanism relies on the pyridine ring being sufficiently electron-deficient to be attacked by the nucleophile. If the pyridine ring lacks strong electron-withdrawing groups, the reaction will be sluggish.

    • Solution: If your pyridine substrate is not sufficiently activated, consider switching to a more reactive leaving group (F > Cl > Br > I) or moving to a palladium- or copper-catalyzed cross-coupling reaction like the Buchwald-Hartwig or Ullmann reactions.

  • Inadequate Base Strength: A sufficiently strong base is required to deprotonate the hydroxyl group of the aminophenol, generating the more potent phenoxide nucleophile.

    • Solution: Ensure you are using a strong, non-nucleophilic base. Potassium tert-butoxide (KOtBu) is a common choice.[6] For sensitive substrates, a weaker base like potassium carbonate (K2CO3) may be used, but this will likely require higher temperatures and longer reaction times.

  • Presence of Water: Moisture in the reaction can quench the strong base and inhibit the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider drying the aminophenol starting material in a vacuum oven before use.

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of starting materials or products.

    • Solution: The optimal temperature is typically in the range of 80-110°C. If you observe significant impurity formation, try lowering the temperature and extending the reaction time.

Workflow for Troubleshooting Low Yield in SNAr:

G start Low S N Ar Yield check_activation Is Pyridine Ring Activated? start->check_activation check_base Is Base Strong Enough? check_activation->check_base Yes switch_method Consider Buchwald-Hartwig or Ullmann check_activation->switch_method No check_anhydrous Are Conditions Anhydrous? check_base->check_anhydrous Yes use_stronger_base Use KOtBu or NaH check_base->use_stronger_base No optimize_temp Optimize Temperature check_anhydrous->optimize_temp Yes dry_reagents Dry Solvents and Reagents check_anhydrous->dry_reagents No product_formation Improved Yield optimize_temp->product_formation use_stronger_base->product_formation dry_reagents->product_formation

Caption: Troubleshooting workflow for low SNAr yield.

Issue 2: Low Yield and Catalyst Deactivation in Buchwald-Hartwig C-O Coupling

Question: I am using a Buchwald-Hartwig C-O coupling to synthesize my aminophenoxy pyridine, but the reaction is stalling and I am observing the formation of palladium black. What is causing this and how can I fix it?

Answer: Catalyst deactivation is a frequent challenge in Buchwald-Hartwig reactions, especially with pyridine-containing substrates.[7] The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.

Causality and Troubleshooting:

  • Catalyst Inhibition by Pyridine Nitrogen: The basic nitrogen of the pyridine ring can act as a ligand for the palladium catalyst, leading to the formation of inactive complexes.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing coordination of the pyridine nitrogen and promoting the desired catalytic cycle. Ligands such as XPhos, SPhos, and RuPhos are often effective.[8]

  • Improper Ligand-to-Palladium Ratio: An insufficient amount of phosphine ligand can leave the palladium center exposed to coordination by the pyridine substrate or other inhibiting species.

    • Solution: It is often beneficial to use a slight excess of the phosphine ligand relative to the palladium precursor (e.g., a 1.1:1 or 1.2:1 ratio of ligand to palladium).

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxidation. The presence of oxygen can lead to the formation of inactive palladium oxides and palladium black.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas the solvent thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Inappropriate Base: The choice of base is critical. A base that is too weak will not efficiently deprotonate the aminophenol, while some strong bases can promote side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases. For base-sensitive substrates, weaker bases like K3PO4 or Cs2CO3 can be used, often in combination with a more active catalyst system.

Catalytic Cycle of Buchwald-Hartwig C-O Coupling:

G cluster_main Catalytic Cycle cluster_products pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(X)L_n] pd0->oa_complex Oxidative Addition (Ar-X) alkoxide_complex [Ar-Pd(II)(OR')L_n] oa_complex->alkoxide_complex Ligand Exchange (R'OH, Base) alkoxide_complex->pd0 Reductive Elimination product Ar-OR' alkoxide_complex->product product->pd0

Sources

Removing unreacted starting materials from Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common purification challenges encountered during the synthesis of this key intermediate. Our focus is on providing practical, mechanistically grounded solutions to ensure the highest purity of your final compound.

Introduction: Understanding the Challenge

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction couples 4-aminophenol with a pyridine derivative, such as Methyl 4-chloropyridine-2-carboxylate, in the presence of a base.

While the reaction is generally robust, the primary challenge lies in separating the desired product from unreacted starting materials and potential side products. The structural similarities and differing physicochemical properties of these molecules necessitate a well-designed purification strategy. This guide will walk you through logical, step-by-step approaches to isolate your target compound with high purity.

Physicochemical Properties at a Glance

A successful purification strategy hinges on exploiting the differences in physical and chemical properties between the product and its potential contaminants. The table below summarizes key properties for the target compound and the most common unreacted starting materials.

CompoundStructureMolecular Weight ( g/mol )Key Functional GroupsAcidity/BasicityPolarity
This compound (Product) 244.25Amine, Pyridine, Ester, EtherBasic (pKa of aniline ~4.6; pKa of pyridine ~5.2)High
4-Aminophenol (Starting Material) 109.13Amine, PhenolAmphoteric (Amino pKa ~5.5; Phenolic pKa ~10.3)[1]Very High
Methyl 4-chloropyridine-2-carboxylate (Starting Material) 171.58Pyridine, Ester, ChloroBasicModerate

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter post-synthesis, identified through common analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Question 1: My crude product is heavily contaminated with unreacted 4-aminophenol. How can I efficiently remove it?

Answer: This is a frequent issue, but fortunately, the unique amphoteric nature of 4-aminophenol makes it relatively easy to remove using a liquid-liquid extraction based on its acidic phenolic proton.[2][3] 4-Aminophenol's phenolic hydroxyl group is significantly more acidic (pKa ≈ 10.3) than any proton on your desired product.[1] You can exploit this by selectively converting it into a water-soluble salt.

Recommended Protocol: Mild Basic Wash (Liquid-Liquid Extraction)

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent. Ethyl acetate (EtOAc) or Dichloromethane (DCM) are excellent starting points.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base. A 5% aqueous solution of sodium bicarbonate (NaHCO₃) is ideal. Avoid strong bases like sodium hydroxide (NaOH), as they can potentially hydrolyze your methyl ester product.

  • Extraction: Shake the funnel gently to mix the layers. The basic bicarbonate solution will deprotonate the phenolic hydroxyl of 4-aminophenol, forming the sodium phenoxide salt. This salt is highly polar and will partition into the aqueous layer. Your product, being a much weaker acid, will remain in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash 1-2 more times with fresh NaHCO₃ solution to ensure complete removal.

  • Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Verification: Check the purity of your product via TLC or LC-MS to confirm the absence of 4-aminophenol before proceeding to further purification if necessary.

Question 2: My NMR spectrum shows signals corresponding to my starting pyridine derivative (e.g., Methyl 4-chloropyridine-2-carboxylate). What is the best way to separate it from my product?

Answer: Your product and the pyridine starting material are both basic and share a similar core structure, making separation by extraction challenging. Flash column chromatography is the most effective method in this scenario. However, the basic nature of these compounds requires special consideration to avoid poor separation.

The Challenge with Standard Silica Gel: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[4] These acidic sites can interact strongly with the basic nitrogen atoms of your product and starting material, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of your compound on the column.[4][5]

Recommended Protocol: Flash Column Chromatography with a Basic Modifier

  • Choose an Appropriate Eluent System: A gradient of heptane/ethyl acetate is a good starting point. Due to the polarity of the compounds, you may need to use a stronger system like dichloromethane/methanol.

  • Incorporate a Basic Modifier: To neutralize the acidic silanols and achieve sharp, symmetrical peaks, add a small amount of a competing base to your mobile phase.[4][6]

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent mixture. This is the most common and effective choice for amines.

    • Ammonia: A 1-2% solution of 7N ammonia in methanol can be used as the polar component of your mobile phase (e.g., a gradient of DCM vs. 2% 7N NH₃ in MeOH).

  • Column Packing: Pack your column using the initial, low-polarity eluent containing the basic modifier. Never use a different solvent system for packing than for running the column.

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel (this is known as "dry loading"). This technique often provides better resolution than loading the sample dissolved in a strong solvent.

  • Elution: Run the column with a shallow gradient, carefully monitoring the separation with TLC or an inline UV detector. Your product is significantly more polar than the chlorinated pyridine precursor due to the additional aminophenoxy group and its hydrogen bonding capability, so the starting material should elute first.

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic or basic stationary phase, such as neutral alumina or an amine-functionalized silica column, which is specifically designed for purifying basic compounds.[7]

Purification Workflow Diagram

The following diagram outlines a logical workflow for the purification of this compound.

PurificationWorkflow cluster_start Post-Reaction Workup cluster_analysis Purity Assessment cluster_decision Impurity Identification cluster_purification Purification Steps cluster_end Final Product Crude Crude Reaction Mixture Analysis Analyze by TLC / LC-MS Crude->Analysis Impurity Major Impurity? Analysis->Impurity Extraction Basic Wash (LLE) to Remove 4-Aminophenol Impurity->Extraction 4-Aminophenol Chromatography Column Chromatography (with Et3N) to Remove Pyridine Precursor Impurity->Chromatography Pyridine Precursor Recrystallization Recrystallization for Final Polishing Impurity->Recrystallization Minor Impurities Only Analysis2 Analyze by TLC / LC-MS Extraction->Analysis2 Re-analyze Analysis3 Analyze by TLC / LC-MS Chromatography->Analysis3 Combine Pure Fractions & Re-analyze Pure Pure Product (Verify by NMR, LC-MS) Recrystallization->Pure Analysis2->Chromatography Analysis3->Recrystallization

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization as my only method of purification? A: Possibly, but it is unlikely to be effective if you have large amounts of starting materials present. Recrystallization is most effective for removing small amounts of impurities from a product that is already >90% pure. You should first remove the bulk of the starting materials using the extraction and/or chromatography methods described above. The product is a crystalline powder, and a suitable recrystallization solvent might be ethanol, methanol, or an ethyl acetate/heptane mixture.[8]

Q: Why did my reaction not go to completion, leaving me with so much starting material? A: Incomplete conversion in SNAr reactions like this one can often be attributed to several factors:

  • Insufficient Base: The reaction requires a base to deprotonate the 4-aminophenol, activating it as a nucleophile. If the base is too weak, not present in sufficient stoichiometric amounts, or has low solubility, the reaction may be slow or stall.

  • Reaction Temperature: SNAr reactions often require heat to overcome the activation energy. If the reaction temperature was too low, the rate may be impractically slow.

  • Solvent Choice: A polar, aprotic solvent (like DMF or DMSO) is typically required to solvate the species involved and facilitate the reaction.

  • Water Contamination: The presence of water can deactivate the base and hinder the reaction. Ensure all reagents and glassware are dry.

Q: What is the best way to monitor the progress of my column chromatography? A: Thin Layer Chromatography (TLC) is the standard method.

  • Prepare your TLC chamber with the same eluent you are using for the column (including the triethylamine).

  • Spot your crude material alongside the fractions you collect from the column.

  • Visualize the plate under UV light (254 nm). Your product and starting materials are all UV active.

  • Stain the plate if necessary. A potassium permanganate (KMnO₄) stain can be useful, as the aminophenol will react readily.

  • Combine only the fractions that show a single, pure spot corresponding to your product's retention factor (Rf).

References

  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). EP0633874B1 - Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol.
  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
  • Park, J. M. (2020, January 6). Answer to "How to separate ester from carboxylic acid by using chromatography?". ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

Sources

Stability and storage conditions for Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a pyridine core, an aminophenoxy group, and a methyl ester, makes it a valuable intermediate for synthesizing more complex molecules, including potential kinase inhibitors, by analogy to structurally related compounds used in the synthesis of therapeutics like Sorafenib[1]. The inherent reactivity of its functional groups—specifically the oxidizable aromatic amine and the hydrolyzable ester—necessitates stringent storage and handling protocols to ensure its integrity and the reproducibility of experimental outcomes. This guide provides in-depth technical advice, troubleshooting, and best practices for researchers using this compound.

Recommended Storage & Handling Summary

Proper storage is the first line of defense against degradation. The compound's dual sensitivity to oxidation and hydrolysis dictates the following best practices.

Parameter Condition Rationale
Temperature 2-8°C (Refrigerator)Slows the rate of potential hydrolytic and oxidative degradation reactions[2].
Atmosphere Inert Gas (Argon or Nitrogen)The aromatic amine is susceptible to oxidation by atmospheric oxygen, which can lead to color change and impurity formation[3].
Light Exposure Protect from Light (Amber Vial)Aromatic amines and pyridine rings can be photosensitive. Storing in the dark prevents photolytic degradation[4].
Moisture Desiccated/Dry EnvironmentThe methyl ester is susceptible to hydrolysis in the presence of water, which would yield the corresponding carboxylic acid. Store over a desiccant.
Container Tightly Sealed ContainerPrevents exposure to atmospheric moisture and oxygen[5][6][7][8].

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of this compound.

Question 1: I've just received my vial of the compound. What should I do first?

Answer: Upon receipt, it is critical to perform an initial inspection and verification before transferring the compound to long-term storage.

  • Visual Inspection: The compound is typically a solid, ranging from off-white to light yellow powder. Note the initial color and appearance. Any significant deviation, such as dark brown or black coloration, or a tar-like consistency, may indicate degradation during transit.

  • Documentation Check: Compare the information on the vial label with your Certificate of Analysis (CoA). Ensure the batch number, CAS number, and name are correct.

  • Establish a Baseline: If your lab has the capability, run a baseline purity analysis (e.g., HPLC or ¹H NMR) on a small aliquot of the new batch. This baseline is invaluable for troubleshooting future stability issues.

  • Immediate Storage: After inspection, immediately place the compound in the recommended long-term storage conditions as outlined in Section 1.0.

Question 2: My compound, which was initially off-white, has turned yellow or brown. What happened, and can I still use it?

Answer: This is the most common sign of degradation and is almost certainly due to the oxidation of the aromatic aniline (-NH2) moiety.

  • Causality: Aromatic amines are electron-rich and readily oxidized by atmospheric oxygen. This process often forms highly colored polymeric impurities. The oxidation can be accelerated by light and elevated temperatures.

  • Usability: The usability of the material depends entirely on the impurity profile and the tolerance of your specific application.

    • For non-sensitive applications: If the discoloration is minor and your reaction is robust, it might still be usable. However, be aware that yields may be lower and purification more challenging.

    • For sensitive applications (e.g., GMP synthesis, kinetic assays): Do not use the material without re-purification. The impurities could interfere with your reaction, act as catalysts or inhibitors, or lead to difficult-to-remove byproducts.

  • Actionable Advice: Before use, you must re-assess the purity. Use a quantitative method like HPLC-UV (see Protocol 3.1) or qNMR to determine the exact percentage of the active compound remaining. A purity level below 95% is generally not recommended for most applications.

Question 3: What are the main chemical stability risks for this compound?

Answer: There are two primary degradation pathways to consider, which dictate the recommended storage conditions.

  • Oxidation: As discussed in Q2, the primary risk is the oxidation of the 4-amino group on the phenoxy ring. This is an autocatalytic process that leads to significant discoloration and the formation of complex impurities.

  • Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, which converts it to the corresponding carboxylic acid. This reaction is catalyzed by both acid and base and is accelerated by the presence of water. While slower than oxidation at neutral pH, it can become significant if the compound is stored improperly or handled in humid conditions.

The ether linkage and the pyridine ring are generally more stable but can be susceptible to cleavage under harsh acidic conditions not typically encountered during storage.

Question 4: How should I prepare and store stock solutions of this compound?

Answer: Solution stability is often lower than solid-state stability.

  • Solvent Choice: Use dry, aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification or facilitate hydrolysis. Do not use water or aqueous buffers for stock solutions.

  • Preparation: Prepare solutions under an inert atmosphere if possible. Use a syringe to transfer anhydrous solvent to a vial containing the compound, which has been previously flushed with argon or nitrogen.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeatedly warming the solution to room temperature can introduce atmospheric moisture and oxygen, accelerating degradation.

Question 5: What analytical methods are best for assessing the purity and stability of this compound?

Answer: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase method (e.g., C18 column) with a UV detector is highly effective. The appearance of new peaks or a decrease in the main peak's area percentage directly indicates degradation. See Protocol 3.1 for a starting method.

  • Proton Nuclear Magnetic Resonance (¹H NMR): NMR provides structural confirmation. Key signals to monitor are the methyl ester singlet (around 3.8-4.0 ppm) and the aromatic protons. Hydrolysis would cause the methyl singlet to decrease or disappear, while oxidation would lead to complex changes in the aromatic region and potential signal broadening.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to check for gross impurities. A change in the spot pattern (e.g., new spots, streaking) compared to a reference sample indicates degradation.

Standard Operating Protocols

Protocol: Purity Assessment by Reverse-Phase HPLC-UV

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation & Columns:

    • HPLC System: Standard system with a UV-Vis detector.

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Analysis: Integrate the peak areas. Purity is expressed as the area of the main peak divided by the total area of all peaks. The formation of earlier-eluting peaks may suggest hydrolysis (to the more polar carboxylic acid), while a complex pattern of new peaks can indicate oxidation.

Visualization of Workflow

Decision Tree for Compound Handling & Troubleshooting

The following diagram outlines the logical workflow for a researcher from receiving the compound to making a decision on its use.

Stability_Workflow A Compound Received B Visual Inspection: Color, Physical State A->B C Matches CoA & Appears Normal? B->C D Store Under Recommended Conditions: 2-8°C, Inert, Dark, Dry C->D Yes F Quarantine Batch. Contact Supplier. C->F No E Proceed to Experiment G Compound Retrieved from Storage D->G H Any Color Change or Clumping? G->H H->E No I Perform Purity Analysis: HPLC / ¹H NMR H->I Yes J Purity > 95%? I->J J->E Yes K Consider Re-purification (e.g., Recrystallization, Chromatography) J->K No K->I After Purification L Discard Material K->L If Purification Fails

Caption: Decision workflow for handling and troubleshooting.

References

  • Cole-Parmer. ([n.d.]). Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. Retrieved from [Link]

  • Washington State University. ([n.d.]). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • Pharmaffiliates. ([n.d.]). Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate. Retrieved from [Link]

  • Singh, P., & Mittal, A. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. Retrieved from [Link]

  • PubChemLite. ([n.d.]). This compound (C13H12N2O3). Retrieved from [Link]

  • PubChem. ([n.d.]). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

  • PubChem. ([n.d.]). 1,4-Bis(4-aminophenoxy)benzene. Retrieved from [Link]

  • Bak, A., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Døssing, A., Skands, M. C., & Madsen, A. O. (2001). (2-pyridylmethyl)ammonium pyridine-2-carboxylate: the product of oxidative degradation of bis(2-pyridylmethyl)amine. Acta Crystallographica Section C. Retrieved from [Link]

  • PubChem. ([n.d.]). Methyl 2-aminopyridine-4-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of Scaling Up Aminopyridine Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Drug Developer

Aminopyridine derivatives are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of pharmaceutical compounds targeting everything from neurological disorders to infectious diseases.[1][2][3] While bench-scale synthesis may be straightforward, transitioning to pilot-plant or manufacturing scale introduces a host of challenges related to reaction kinetics, thermodynamics, safety, and purification.[4][5] The electron-deficient nature of the pyridine ring and the coordinating ability of its nitrogen atom often lead to issues with reactivity, catalyst inhibition, and side-product formation that are less apparent on a smaller scale.[6]

This technical support guide is structured to provide direct, actionable solutions to common problems encountered during the scale-up of aminopyridine intermediate synthesis. It is designed for researchers, chemists, and process development professionals who need to move beyond milligram optimization to robust, scalable, and safe production.

Section 1: Troubleshooting Guide - Reaction & Synthesis

This section addresses the most common hurdles encountered during the chemical reaction phase of scale-up. The questions are designed to reflect real-world laboratory and pilot-plant observations.

Problem Area: Low Yield or Stalled Reactions

Q1: My nucleophilic aromatic substitution (SNAr) on a halopyridine with an amine is sluggish and gives low conversion at scale. How can I improve the reaction rate and yield?

A: This is a classic challenge rooted in the electronic properties of the pyridine ring. While the ring is electron-deficient, which facilitates SNAr, the reaction can still be slow without appropriate activation or conditions.

  • The Underlying Chemistry (Causality): The rate of an SNAr reaction depends on the stability of the intermediate Meisenheimer complex. The reaction is often sluggish if:

    • The halogen is a poor leaving group (Cl < Br < I).

    • The amine is a weak nucleophile.

    • The reaction temperature is too low to overcome the activation energy.

  • Actionable Solutions:

    • Re-evaluate the Leaving Group: If using a 2-chloropyridine, consider switching to a 2-bromopyridine. The weaker C-Br bond makes bromide a better leaving group, often accelerating the reaction.[7]

    • Increase Temperature: Many SNAr reactions require elevated temperatures (refluxing conditions) to proceed at a reasonable rate.[8] When scaling, ensure your reactor's heating system is adequate and provides uniform heat distribution to prevent localized overheating.

    • Use a Stronger Base: A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ can deprotonate the amine, increasing its nucleophilicity. However, be cautious as strong bases can also promote side reactions.

    • Consider Solvent-Free Conditions: For simple liquid amines, running the reaction neat (using the amine as the solvent) can dramatically increase the concentration of reactants and drive the reaction forward.[7]

    • Transition Metal Catalysis: If the above methods fail, the most robust solution is often to switch to a catalyzed reaction, such as a copper-catalyzed amination, which proceeds via a different mechanism and is highly effective for this transformation.[9]

Q2: My palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) works well on the bench but is inefficient and requires high catalyst loading at a larger scale. What are the likely causes and solutions?

A: This is a frequent and frustrating issue when scaling palladium-catalyzed reactions involving heteroaromatics. The primary culprit is often inhibition of the catalyst by the pyridine substrate or product.

  • The Underlying Chemistry (Causality): The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium metal center.[6] This coordination can block the active site, preventing key steps in the catalytic cycle like oxidative addition or reductive elimination, effectively poisoning your catalyst.

  • Actionable Solutions:

    • Ligand Selection is Critical: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or Josiphos-type ligands). These ligands can sterically hinder the pyridine nitrogen from coordinating to the palladium center and electronically favor the desired catalytic cycle.

    • Use a Weaker Base: Strong bases can sometimes interact with the catalyst or promote undesired side reactions. Consider switching from NaOtBu to a milder base like K₃PO₄ or K₂CO₃.

    • Slow Addition of Reagents: On a large scale, adding the base or the amine solution slowly can help maintain a low instantaneous concentration, which can minimize catalyst deactivation pathways.

    • Degas Rigorously: Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. Oxygen can oxidatively degrade both the phosphine ligands and the active Pd(0) species. For large volumes, this means multiple vacuum/inert gas cycles.

G start Problem: Low Yield or Stalled Reaction check_type What is the reaction type? start->check_type snar S N Ar on Halopyridine check_type->snar S N Ar pd_coupling Pd-Catalyzed Coupling check_type->pd_coupling Pd-Coupling other Other (e.g., Chichibabin) check_type->other Other snar_q1 Is temperature optimized? snar->snar_q1 pd_q1 Is catalyst being inhibited? pd_coupling->pd_q1 snar_a1 Increase temperature. Ensure uniform heating. snar_q1->snar_a1 No snar_q2 Is leaving group optimal (I > Br > Cl)? snar_q1->snar_q2 Yes snar_a2 Switch to bromopyridine or iodopyridine. snar_q2->snar_a2 No snar_q3 Consider catalyzed reaction (e.g., Cu). snar_q2->snar_q3 Yes pd_a1 Use bulky, electron-rich phosphine ligands (e.g., XPhos). pd_q1->pd_a1 Yes pd_q2 Is reaction rigorously degassed? pd_q1->pd_q2 No pd_a2 Perform multiple vacuum/ inert gas cycles. pd_q2->pd_a2 No pd_a3 Optimize base and addition strategy. pd_q2->pd_a3 Yes

Caption: Decision tree for troubleshooting low yields in aminopyridine synthesis.

Problem Area: Poor Selectivity & Impurity Formation

Q3: I'm observing significant amounts of di-substituted by-products in the synthesis of a mono-aminopyridine. How can I improve selectivity?

A: This is a common issue when the mono-aminated product is more reactive than the starting material or when reaction conditions are too harsh.

  • The Underlying Chemistry (Causality): An amino group is an activating group. Once the first amino group is installed, it can electronically activate the pyridine ring, making it more susceptible to a second amination, especially at forcing conditions.

  • Actionable Solutions:

    • Control Stoichiometry: Use a slight excess of the pyridine starting material relative to the amine nucleophile. This ensures the amine is consumed before significant di-substitution can occur.

    • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Higher temperatures often lead to a loss of selectivity.

    • Slow Addition: Add the amine nucleophile slowly to the reaction mixture. This maintains a low concentration of the nucleophile, favoring the initial mono-amination over the subsequent di-amination.

    • Protecting Groups: If selectivity remains elusive, consider a protecting group strategy. For example, if you are aminating a dihalopyridine, one halogen can be selectively reacted, and then the product can be carried forward.

Section 2: Troubleshooting Guide - Work-up & Purification

Scaling up purification presents a different set of challenges than the reaction itself. Methods that are convenient on the bench, like column chromatography, are often impractical and expensive at scale.

Q4: I'm struggling with the work-up and isolation of my aminopyridine product. Extraction is inefficient and I'm experiencing product loss.

A: Aminopyridines can be tricky due to their basicity and, at times, high water solubility. A standard "dilute and extract" workup often fails.

  • The Underlying Chemistry (Causality): The basic amino group can become protonated in acidic or even neutral aqueous media, forming a salt that is highly soluble in water and insoluble in common organic solvents. Furthermore, some aminopyridines are zwitterionic, making their solubility highly pH-dependent.[10]

  • Actionable Solutions:

    • pH Control is Paramount: During the aqueous wash or extraction, carefully adjust the pH of the aqueous layer to be basic (pH > 9-10) using NaOH or K₂CO₃. This ensures the aminopyridine is in its free-base form, maximizing its solubility in organic solvents like ethyl acetate, dichloromethane, or toluene.

    • Use Brine: Wash the combined organic layers with saturated sodium chloride solution (brine). This helps to "salt out" the product from any residual water, breaking up emulsions and improving phase separation.

    • Switch to Recrystallization: For solid products, avoid chromatography. Develop a robust recrystallization protocol.[11] This is a far more scalable and economical purification method. Screen various solvents (e.g., ethanol/water, toluene, heptane) to find a system where the product is soluble when hot but sparingly soluble when cold.

    • Consider Cation-Exchange Chromatography: For particularly challenging separations where excess amine reagent is the issue, cation-exchange chromatography can be a scalable solution to bind and remove the basic impurities.[12]

MethodScalabilityCost-EffectivenessProsCons
Recrystallization ExcellentHighHigh purity achievable; removes insoluble impurities via hot filtration.Requires product to be a solid; solvent screening can be time-consuming.[11][13]
Distillation GoodHighExcellent for volatile liquid products.Not suitable for high-boiling or thermally sensitive compounds.
Liquid-Liquid Extraction ExcellentHighGood for initial work-up and removing water-soluble impurities.Can be inefficient for polar products; requires careful pH control.[10]
Column Chromatography PoorLowHigh resolution for complex mixtures.Not economically viable for large quantities due to solvent and silica costs.

Section 3: Process Safety FAQs

Safety considerations are magnified during scale-up. A minor exotherm in a flask can become a dangerous thermal runaway in a large reactor.

Q5: What are the primary safety hazards I should be aware of when scaling up aminopyridine synthesis?

A: The key hazards fall into two categories: the intrinsic toxicity of the materials and the physical hazards of the process.

  • Chemical Toxicity: Aminopyridines themselves are often toxic. For example, 2-aminopyridine and 4-aminopyridine are classified as toxic or fatal if swallowed and can cause severe skin and eye irritation.[14][15][16] Always consult the Safety Data Sheet (SDS) for all reagents and products.

  • Reagent Hazards: Many synthetic routes use hazardous reagents. The Chichibabin reaction uses sodium amide, which is highly reactive with water. Other syntheses may involve thionyl chloride, strong acids, or high-pressure hydrogen gas.[13][17][18]

  • Thermal Hazards: Exothermic reactions are a major concern. Without proper heat management, the reaction temperature can increase uncontrollably, leading to a dangerous rise in pressure, solvent boiling, and potentially a reactor failure.[10] Always perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) before scaling up potentially exothermic steps.

G cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Process Safety & Optimization cluster_2 Phase 3: Scale-Up & Production lab_dev Bench-Scale Synthesis (mg to g) route_scout Route Scouting poc Proof of Concept route_scout->poc safety Hazard Evaluation (Calorimetry, SDS Review) poc->safety optimize Parameter Optimization (DoE, PAT) pilot Pilot Plant Run (kg scale) optimize->pilot purify Develop Scalable Purification (e.g., Recrystallization) pilot->purify prod Full-Scale Production purify->prod

Caption: Key phases in the successful scale-up of a chemical synthesis process.

Section 4: Protocols & Methodologies

Protocol 1: Scalable Copper-Catalyzed Synthesis of 2-Aminopyridine

This protocol is adapted from literature procedures and is intended for trained professionals. A thorough risk assessment must be conducted prior to execution.[9]

Objective: To synthesize 2-aminopyridine from 2-bromopyridine on a multi-gram scale.

Materials:

  • 2-Bromopyridine

  • Copper(I) oxide (Cu₂O)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ammonia solution (28% in water)

  • Ethylene glycol

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add Cu₂O (0.05 equivalents) and K₂CO₃ (0.2 equivalents).

  • Inert Atmosphere: Seal the reactor and purge with nitrogen for 20 minutes.

  • Reagent Addition: Under a positive pressure of nitrogen, add ethylene glycol (approx. 2 mL per 1 mmol of 2-bromopyridine), 2-bromopyridine (1.0 equivalent), DMEDA (0.1 equivalents), and the 28% ammonia solution (20 equivalents).

  • Reaction: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC (e.g., every 4 hours). The reaction is typically complete within 16-24 hours.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add deionized water to dissolve the salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of ethylene glycol).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: 2-aminopyridine is volatile and can be lost under high vacuum.[9]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Protocol 2: Large-Scale Purification by Recrystallization

This protocol provides a general workflow for purifying a solid aminopyridine intermediate.[11][13]

  • Solvent Selection: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures like ethanol/water). Identify a solvent or solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Dissolution: In an appropriately sized reactor, charge the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until all the solid dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if needed): If insoluble impurities (like catalyst residues) are present, perform a hot filtration through a pre-heated filter to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, further cool the mixture in an ice bath or chiller for at least one hour to maximize product precipitation.

  • Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer for large scales).

  • Washing: Wash the collected crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature until a constant weight is achieved.

Section 5: References

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry.

  • Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-3-iodopyridine. Benchchem.

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Preprints.org.

  • 3-aminopyridine. Organic Syntheses Procedure.

  • 3-Aminopyridine: A Key Building Block in Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.

  • 3-Aminopyridine synthesis. ChemicalBook.

  • dealing with low reactivity of 3-aminopyridine derivatives. Benchchem.

  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO.

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.

  • Technical Support Center: Scaling Up 4-Aminopyridine-3-Sulfonic Acid Production. Benchchem.

  • Application Notes & Protocols: Large-Scale Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Intermediates. Benchchem.

  • CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine. Google Patents.

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central.

  • N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central.

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.

  • 2-AMINO PYRIDINE For Synthesis. Alpha Chemika.

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.

  • WO2012095691A1 - An improved process for producing aminopyridines. Google Patents.

  • 4-AMINOPYRIDINE For Synthesis MSDS. Loba Chemie.

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.

  • 2-AMINOPYRIDINE (FOR SYNTHESIS) (ORTHO-AMINO PYRIDINE). Suvchem Laboratory Chemicals.

  • 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE). Suvchem Laboratory Chemicals.

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH.

  • Easy Access to 2-Aminopyridines. GalChimia.

  • 14 questions with answers in AMINOPYRIDINES | Science topic. ResearchGate.

  • Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate. Semantic Scholar.

  • Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine.

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). ResearchGate.

  • "addressing challenges in the scale-up synthesis of pyrimidine compounds". Benchchem.

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. PMC - NIH.

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH.

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.

Sources

Alternative catalysts for C-O bond formation in pyridine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Alternative Catalysts for C-O Bond Formation in Pyridine Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-O bond formation in pyridine derivatives. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, emphasizing the "why" behind the "how" to empower your research.

Section 1: Troubleshooting Guide for C-O Bond Formation Reactions

Issue 1.1: Low to No Product Yield in Copper-Catalyzed Ullmann-Type Couplings

You're attempting a classic Ullmann condensation to form a C-O bond between a halopyridine and an alcohol or phenol, but the reaction is sluggish or failing entirely.

Question: My copper-catalyzed C-O coupling with a 2-bromopyridine is giving abysmal yields. What are the likely culprits and how can I fix it?

Answer:

Low yields in Ullmann-type reactions involving pyridine derivatives are a frequent challenge. The pyridine nitrogen can act as a ligand, interfering with the catalyst, and 2-substituted pyridines are notoriously difficult substrates.[1][2] Here’s a systematic approach to troubleshooting:

Potential Causes & Step-by-Step Solutions:

  • Catalyst Inactivation by Pyridine Substrate:

    • The "Why": The lone pair on the pyridine nitrogen can coordinate to the copper catalyst, forming an unreactive complex and effectively poisoning your catalyst. This is especially problematic with 2-halopyridines due to the proximity of the nitrogen to the reaction center.

    • Solution 1: Ligand Selection. Introduce a strongly coordinating ancillary ligand. Bidentate ligands like 1,10-phenanthroline or N,N'-dimethylglycine can outcompete the pyridine substrate for coordination to the copper center, thus maintaining catalytic activity.[3] Oxalohydrazide-based ligands have also shown exceptional performance, leading to high turnover numbers.[4]

    • Solution 2: Use of Pyridine N-oxides. If applicable to your substrate, consider using the corresponding pyridine N-oxide. The N-oxide functionality can act as a co-oxidant and may mitigate catalyst inhibition.[5]

  • Inadequate Reaction Conditions:

    • The "Why": Traditional Ullmann reactions often require harsh conditions (high temperatures, polar aprotic solvents) which can lead to substrate decomposition, especially with sensitive functional groups.[6]

    • Solution 1: Temperature Optimization. While high temperatures are often necessary, screen a range to find the optimal balance between reaction rate and substrate stability. Start around 110 °C and incrementally increase.

    • Solution 2: Solvent Choice. High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are standard.[6] However, for sensitive substrates, consider toluene or dioxane in combination with a suitable ligand system, which may allow for lower reaction temperatures.

    • Solution 3: Base Selection. The choice of base is critical. Strong, non-nucleophilic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used. For base-sensitive substrates, a weaker base may be necessary, though this can slow the reaction.[7]

  • Poor Quality of Reagents:

    • The "Why": Copper(I) salts can oxidize over time, and solvents or reagents may contain water, which can quench the reaction.

    • Solution: Reagent & Solvent Preparation. Use freshly purchased or purified copper(I) salts (e.g., CuI, CuBr). Ensure all solvents and reagents are rigorously dried and degassed. As one researcher noted, degassing everything under vacuum and backfilling with nitrogen multiple times can significantly improve results.[8]

Troubleshooting Workflow: Ullmann Coupling

Caption: Decision tree for troubleshooting low yields in Ullmann couplings.

Issue 1.2: Ligand Selection and Catalyst Deactivation in Palladium-Catalyzed C-O Bond Formation

You've opted for a palladium-catalyzed approach, known for milder conditions, but are still facing challenges with yield and catalyst stability.

Question: I'm using a palladium catalyst with a phosphine ligand for a C-O coupling with a chloropyridine, but the reaction stalls. What's going wrong?

Answer:

Palladium catalysis offers a powerful alternative, but success is highly dependent on the ligand.[7] The choice of ligand influences the key steps of oxidative addition and reductive elimination.[9]

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Ligand Choice:

    • The "Why": The electronic and steric properties of the phosphine ligand are crucial. For electron-rich aryl halides (like many pyridines), bulky, electron-rich ligands are needed to promote the difficult oxidative addition step. For the C-O bond-forming reductive elimination, which can be slow, these ligands are also beneficial.

    • Solution: Employ Specialized Ligands. Move beyond simple ligands like PPh3. Buchwald-type biaryl phosphine ligands (e.g., XPhos, RuPhos) are designed to be both bulky and electron-donating, accelerating the catalytic cycle.[7][10] For intramolecular C-O bond formation, di-tert-butylphosphinobiaryl ligands have proven effective.[10] The use of CyJohnPhos or even PPh3 can significantly improve yields in certain intramolecular C-H arylations of pyridine derivatives.[11][12]

  • Base Incompatibility:

    • The "Why": The base not only facilitates the deprotonation of the alcohol but also influences the catalyst's stability and activity. A base that is too strong can lead to side reactions, while one that is too weak may not be effective.

    • Solution: Base Screening. While strong bases like NaOt-Bu are common, weaker inorganic bases like K3PO4 or Cs2CO3 can be highly effective, especially with base-sensitive functional groups, and are often used with modern ligand systems.[7][10]

  • Precatalyst Activation Issues:

    • The "Why": The active Pd(0) species must be generated in situ from a more stable precatalyst (e.g., Pd(OAc)2, Pd2(dba)3). Inefficient activation can lead to a low concentration of the active catalyst.

    • Solution: Use Modern Precatalysts. Consider using commercially available, well-defined palladium precatalysts that incorporate the desired ligand (e.g., XPhos Pd G3). These precatalysts are designed for rapid and efficient generation of the active Pd(0) species under mild conditions.[13]

Data Summary: Ligand Effects in Pd-Catalyzed C-O Coupling

Ligand TypeKey CharacteristicsTypical SubstratesCommon Issues
Triphenylphosphine (PPh3) Basic, moderately bulkyActivated aryl halidesSlow oxidative addition with electron-rich pyridines.[11]
Buchwald Biaryl Phosphines (e.g., XPhos) Bulky, very electron-richElectron-rich/neutral aryl chlorides, bromidesCan be air-sensitive, higher cost.[7]
Bidentate Ligands (e.g., BINAP, Xantphos) Rigid backbone, defined bite angleCan be effective but less general for C-O couplingSlower reductive elimination can be an issue.[7][10]

Section 2: Frequently Asked Questions (FAQs)

Question 2.1: Beyond Copper and Palladium, what are the most promising alternative catalysts for C-O bond formation with pyridines?

Answer:

While copper and palladium systems are the workhorses, several innovative catalytic strategies are emerging:

  • Photoredox Catalysis: This approach uses visible light to generate highly reactive radical intermediates under exceptionally mild conditions.[14] For pyridine derivatives, photoredox/pyridine N-oxide catalysis has been developed for reactions like carbohydroxylation.[15][16] This method can generate acyl radicals from aldehydes, which then add to pyridinium substrates, enabling site-selective functionalization.[17]

  • Nickel Catalysis: Historically dominant for C-O bond activation, nickel catalysis is experiencing a resurgence.[18] Nickel complexes with terpyridine ligands, for instance, are effective in various C-C cross-coupling reactions and show promise for C-O bond formation due to their unique reactivity profiles.[19]

  • Metal-Free Catalysis: In specific cases, metal-free conditions can be achieved. For example, ter-pyridine derivatives themselves have been found to catalyze certain C-C bond formations, suggesting potential for related C-O couplings under specific activation modes.[20]

Catalytic Strategy Comparison

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Characterization of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers working with complex heterocyclic systems, such as those based on a pyridine scaffold, a comprehensive understanding of spectroscopic techniques is not just advantageous, it is essential. This guide provides an in-depth analysis of the full spectral data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate.

The Subject Molecules: Structures and Significance

The pyridine-2-carboxamide moiety is a recognized "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds due to its favorable pharmacological properties.[3] The N-methylated analog of our primary compound, 4-(4-aminophenoxy)-N-methylpicolinamide, is a known key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy, highlighting the pharmaceutical relevance of this structural class.[3][4]

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound, offering the first piece of evidence for its identity. For this compound, the predicted mass spectrometry data points to a monoisotopic mass of 244.0848 Da.[5]

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

Data Interpretation and Comparison:

CompoundMolecular FormulaPredicted [M+H]⁺ (Da)Key Fragmentation Pathways
This compound C₁₃H₁₂N₂O₃245.0921[5]Loss of the methyl ester group, cleavage of the ether linkage.
4-(4-Aminophenoxy)-N-methylpicolinamide C₁₃H₁₃N₃O₂244.1135Loss of the N-methylcarboxamide group, cleavage of the ether linkage.
Methyl 4-aminopyridine-2-carboxylate C₇H₈N₂O₂153.0659[1]Loss of the methyl ester group.

The high-resolution mass spectrum should allow for the confirmation of the elemental composition of the parent ion. Fragmentation patterns observed in MS/MS experiments would further validate the structure by showing losses of predictable neutral fragments.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data for this compound and Comparison with Analogs:

ProtonsPredicted Chemical Shift (ppm) for Target CompoundExperimental Data for 4-(4-Aminophenoxy)-N-methylpicolinamide (ppm)Experimental Data for Methyl 4-aminopyridine-2-carboxylate (ppm)
Pyridine-H~8.4 (d), ~7.5 (d), ~7.1 (dd)8.61 (d), 8.01 (d), 7.75 (dd)[6]~8.2 (d), ~7.0 (d), ~6.8 (dd)
Phenoxy-H~7.0 (d), ~6.8 (d)Not explicitly detailed, but expected in the aromatic region.N/A
NH₂~5.0-6.0 (br s)Not explicitly detailed, but expected.~4.0-5.0 (br s)
OCH₃~3.9 (s)N/A~3.8 (s)
NCH₃N/A2.82 (d)[6]N/A

Note: Predicted shifts are estimates based on standard functional group values and data from similar structures. Experimental values can vary based on solvent and other conditions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

Predicted ¹³C NMR Data for this compound and Comparison with Analogs:

Carbon EnvironmentPredicted Chemical Shift (ppm) for Target CompoundExperimental Data for 4-phenoxypyridine (ppm)Experimental Data for Methyl 4-aminopyridine-2-carboxylate (ppm)
C=O (ester)~165N/A~166
Pyridine Aromatic C~163, ~152, ~142, ~112, ~108164.2, 151.8, 111.4~157, ~150, ~110, ~108
Phenoxy Aromatic C~155, ~145, ~123, ~116155.3, 130.3, 125.4, 122.1N/A
OCH₃~53N/A~52

Note: Data for 4-phenoxypyridine is used as a proxy for the phenoxy-pyridine portion of the molecule.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Predicted and Comparative IR Data (cm⁻¹):

Functional GroupPredicted Wavenumber for Target CompoundExperimental Data for 4-(4-Aminophenoxy)-N-methylpicolinamide
N-H Stretch (amine)~3400-3300Observed in similar compounds
C-H Stretch (aromatic)~3100-3000Observed in similar compounds
C=O Stretch (ester)~1720N/A
C=O Stretch (amide)N/A~1640
C=C & C=N Stretch (aromatic)~1600-1450Observed in similar compounds
C-O Stretch (ether)~1250Observed in similar compounds

The key distinguishing feature in the IR spectrum between the target methyl ester and its N-methyl amide analog would be the position of the carbonyl (C=O) stretch. Esters typically show a C=O absorption at a higher wavenumber (around 1720 cm⁻¹) compared to amides (around 1640 cm⁻¹).

Visualizing the Spectroscopic Analysis Workflow

Caption: A workflow diagram illustrating the process of spectroscopic analysis for structural elucidation.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By comparing its expected spectral data with the experimental data of its close analogs, researchers can gain a deeper understanding of the structure-spectra relationship within this important class of compounds. The methodologies and comparative data presented herein serve as a valuable resource for scientists engaged in the synthesis and analysis of novel pyridine derivatives for drug discovery and other applications. The logical workflow of utilizing MS for molecular formula confirmation, NMR for detailed structural mapping, and IR for functional group identification remains the gold standard in chemical characterization.

References

  • PubChem. 4-(4-Aminophenoxy)-N-methylpicolinamide. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-aminopyridine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 4-aminopyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. [Link]

  • RSC Publishing. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • PubChemLite. This compound (C13H12N2O3). [Link]

  • SpectraBase. 4-PHENOXYPYRIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

  • The Royal Society of Chemistry. 4. [Link]

Sources

A Comparative Guide to the Structural Confirmation of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate, a molecule of interest due to its scaffold's presence in various pharmacologically active agents, requires a multi-faceted analytical approach for its definitive characterization. This guide provides an in-depth comparison of the primary spectroscopic and analytical techniques employed for its structural elucidation, grounded in practical insights and experimental data.

The structure , this compound, possesses several key features that are amenable to interrogation by modern analytical methods: a substituted pyridine ring, an aromatic ether linkage, an amino group, and a methyl ester. Each of these functional groups provides a unique spectroscopic signature.

The Analytical Workflow: A Holistic Approach

A robust confirmation of the structure of this compound is not reliant on a single technique but rather the convergent evidence from several orthogonal methods. The logical flow of analysis typically begins with less destructive techniques and progresses to those that may involve fragmentation of the molecule.

Structural_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structural Confirmation cluster_2 Final Confirmation FTIR FTIR Spectroscopy (Functional Group Identification) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Skeleton) FTIR->NMR Provides functional group information Elemental_Analysis Elemental Analysis (Empirical Formula) MS Mass Spectrometry (Molecular Weight & Fragmentation) Elemental_Analysis->MS Confirms elemental composition Final_Structure Confirmed Structure of This compound NMR->Final_Structure Defines proton and carbon framework MS->Final_Structure Confirms molecular formula

Caption: Workflow for the structural elucidation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom and their connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • Aromatic Protons: The protons on the pyridine and benzene rings will resonate in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effects of the aromatic rings.[1] The substitution pattern on both rings will lead to a predictable set of splitting patterns (doublets, triplets, or doublets of doublets).

  • Amino Protons: The -NH₂ protons will appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

  • Methyl Protons: The methyl ester protons (-OCH₃) will appear as a sharp singlet in the upfield region (typically δ 3.5-4.0 ppm).

Expected ¹H NMR Chemical Shifts (Predicted):

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H37.2 - 7.5d
Pyridine-H57.8 - 8.2dd
Pyridine-H68.3 - 8.6d
Phenoxy-H (ortho to -O)6.9 - 7.2d
Phenoxy-H (ortho to -NH₂)6.6 - 6.9d
-NH₂3.5 - 5.0br s
-OCH₃3.8 - 4.0s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal (typically δ 160-175 ppm).

  • Aromatic Carbons: The carbons of the pyridine and benzene rings will appear in the range of δ 110-160 ppm. The carbons attached to heteroatoms (N and O) will be further downfield.

  • Methyl Carbon: The methyl ester carbon will be the most upfield signal (typically δ 50-60 ppm).

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is typically required.

  • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to definitively assign proton-proton and proton-carbon correlations, respectively.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.[2]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the molecular formula. For this compound (C₁₃H₁₂N₂O₃), the expected monoisotopic mass is 244.0848 Da.[3]

Electron Ionization (EI) Mass Spectrometry

EI-MS is a "hard" ionization technique that causes extensive fragmentation of the molecule.[4] While this can make the molecular ion peak less intense, the resulting fragments provide valuable structural information.[4]

Expected Fragmentation Pattern:

  • Loss of the Methoxy Group (-OCH₃): A peak corresponding to [M-31]⁺.

  • Loss of the Carbomethoxy Group (-COOCH₃): A peak corresponding to [M-59]⁺.

  • Cleavage of the Ether Bond: Fragments corresponding to the aminophenoxy cation and the pyridine carboxylate radical, or vice versa. Aromatic ethers are known to cleave at the C-O bond.[2]

  • Formation of an Acylium Ion: A prominent peak corresponding to the pyridine carbonyl cation.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced directly via a solid probe or through a gas or liquid chromatograph.

  • Ionization: For EI-MS, a standard 70 eV electron beam is used. For softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are useful for confirming the molecular ion, the sample is dissolved in a suitable solvent and infused into the source.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300-3500 (two bands for primary amine)[5]
C=O (Ester)Stretching1715-1730[6]
C-O (Ester)Stretching1100-1300 (two bands)[6]
C=C & C=N (Aromatic)Stretching1450-1600
C-N (Aromatic Amine)Stretching1250-1335[5]
C-H (Aromatic)Stretching>3000
C-H (Methyl)Stretching2850-2960

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

IV. Elemental Analysis: Determining the Empirical Formula

Elemental analysis provides the percentage composition of the elements (C, H, N) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.[7][8]

For this compound (C₁₃H₁₂N₂O₃):

  • Molecular Weight: 244.25 g/mol

  • Theoretical %C: 63.93%

  • Theoretical %H: 4.95%

  • Theoretical %N: 11.47%

Experimental Protocol for Elemental Analysis:

  • A precisely weighed sample of the compound is combusted in a stream of oxygen.

  • The combustion products (CO₂, H₂O, and N₂) are collected and quantified.

  • The mass of each element is calculated, and from this, the percentage composition is determined.[9]

Comparison of Analytical Methods

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Detailed connectivity and chemical environment of atoms.Provides the most comprehensive structural information.Requires a relatively pure sample and a sufficient quantity.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; HRMS provides the exact molecular formula."Hard" ionization can lead to the absence of a molecular ion peak.
FTIR Spectroscopy Presence of key functional groups.Rapid, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular structure.
Elemental Analysis Elemental composition and empirical formula.Confirms the elemental ratios in the molecule.Does not provide information on the arrangement of atoms.

Conclusion

The structural confirmation of this compound is best achieved through a synergistic application of NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and elemental analysis. While NMR provides the most detailed map of the molecular architecture, mass spectrometry confirms the molecular formula and offers corroborating structural clues through fragmentation. FTIR serves as a rapid check for the expected functional groups, and elemental analysis validates the elemental composition. The convergence of data from these independent techniques provides an unassailable confirmation of the compound's structure, a critical step in its journey through the drug development pipeline.

References

  • PubMed. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1][8]benzothiazepin-1-ones under electron impact ionization conditions. Available from: [Link]

  • Chemistry LibreTexts. 6.8: Calculating Empirical Formulas for Compounds. Available from: [Link]

  • CK-12 Foundation. Determining Empirical Formulas. Available from: [Link]

  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis. Available from: [Link]

  • PubMed. [Influence of solvents on IR spectrum of aromatic amines]. Available from: [Link]

  • PubMed. Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. Available from: [Link]

  • Illinois State University. Infrared Spectroscopy. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • National Institutes of Health. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available from: [Link]

  • Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]

  • Semantic Scholar. Analysis of the NMR Spectrum of Pyridine. Available from: [Link]

  • Taylor & Francis Online. SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. Available from: [Link]

  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available from: [Link]

  • ACS Publications. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available from: [Link]

  • University of Calgary. IR: amines. Available from: [Link]

  • YouTube. Elemental Analysis: Empirical and Molecular Formulas. Available from: [Link]

  • ACS Publications. Mass Spectrometric Analysis. Aromatic Acids and Esters. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • OpenStax. 3.2 Determining Empirical and Molecular Formulas. Available from: [Link]

  • PubChem. 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride. Available from: [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

  • PubChem. 4-(4-Aminophenoxy)-N-methylpicolinamide. Available from: [Link]

  • Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. Available from: [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available from: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available from: [Link]

  • CASPRE. 13C NMR Predictor. Available from: [Link]

  • PubChem. Methyl 4-aminopyridine-2-carboxylate. Available from: [Link]

  • ResearchGate. 13 C NMR spectra of synthesized model compound 4f.. Available from: [Link]

  • PubMed Central. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Available from: [Link]

Sources

A Comparative Guide to Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate and its N-methyl amide Analog: Synthesis, Stability, and Biological Implications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the pyridine-2-carboxamide scaffold is a "privileged" structure, frequently appearing in a multitude of biologically active compounds, including potent kinase inhibitors.[1][2] The subtle yet critical modification of the C2-position substituent—for instance, the conversion of a methyl ester to an N-methyl amide—can profoundly influence a compound's physicochemical properties, metabolic stability, and target engagement. This guide provides an in-depth comparison of two such analogs: Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate and 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide. The latter is a well-known key intermediate in the synthesis of the multi-kinase inhibitor Sorafenib, highlighting the pharmaceutical relevance of this chemical class.[1][3]

This document will dissect the differences between these two molecules, offering a comprehensive analysis of their synthesis, chemical stability, and potential biological performance. We will provide detailed experimental protocols for their characterization and evaluation, equipping researchers in drug discovery and development with the necessary insights to make informed decisions in their own molecular design and screening campaigns.

Structural and Physicochemical Properties: A Tale of Two Functional Groups

The core difference between the two title compounds lies in the functional group at the 2-position of the pyridine ring: a methyl ester versus an N-methyl amide. This single substitution dictates significant changes in their electronic and steric profiles, which in turn affects their physical properties and potential for biological interactions.

The N-methyl amide introduces a hydrogen bond donor (the N-H group), a feature absent in the methyl ester. This capability can be crucial for forming additional interactions with biological targets. Furthermore, the amide bond is generally less lipophilic and more polar than its ester counterpart.

G cluster_0 This compound cluster_1 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide ester_img ester_img amide_img amide_img

Caption: Chemical structures of the ester and N-methyl amide analogs.

The following table summarizes the key computed and experimental physicochemical properties of the two molecules.

PropertyThis compound4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamideRationale for Difference
Molecular Formula C₁₃H₁₂N₂O₃[4]C₁₃H₁₃N₃O₂[5]Replacement of ester oxygen with an N-methyl group.
Molecular Weight 244.25 g/mol [4]243.26 g/mol [5]Negligible difference, due to O vs. NH exchange.
XLogP3 1.9[4]1.3[5][6]Amides are generally more polar and less lipophilic than esters.
H-Bond Donors 1 (from -NH₂)2 (from -NH₂ and -NHCH₃)The amide N-H group provides an additional H-bond donor site.
H-Bond Acceptors 4 (2xO, 2xN)3 (2xO, 1xN)The ester has two acceptor oxygens, while the amide has one carbonyl oxygen.
Polar Surface Area (PSA) 78.5 Ų77.2 Ų[5][6]Similar PSA, but the nature of the polar groups differs significantly.
Melting Point Not available110-112°C[6]The additional H-bond donor capacity of the amide typically leads to stronger intermolecular forces and a higher melting point compared to a corresponding ester.

Synthesis and Chemical Stability

The synthetic routes to the ester and amide analogs share common intermediates but diverge at the final functional group installation. The stability of the final product is also a key differentiator, with the amide bond offering substantially greater resistance to hydrolysis.

Synthetic Pathways

A common strategy involves the synthesis of a 4-chloro-pyridine-2-carboxamide/carboxylate core, followed by a nucleophilic aromatic substitution (SNAr) with 4-aminophenol.[7]

Synthesis_Workflow Generalized Synthetic Workflow cluster_ester Ester Synthesis cluster_amide Amide Synthesis start 2-Picolinic Acid step1 Chlorination & Acyl Chloride Formation (e.g., SOCl₂) start->step1 intermediate1 4-Chloro-2-carbonyl chloride intermediate step1->intermediate1 step2_ester Esterification (Methanol) intermediate1->step2_ester step2_amide Amidation (Methylamine) intermediate1->step2_amide intermediate2_ester Methyl 4-chloro-2- pyridinecarboxylate step2_ester->intermediate2_ester step3 SNAr Reaction (4-Aminophenol, Base) intermediate2_ester->step3 intermediate2_amide 4-Chloro-N-methyl-2- pyridinecarboxamide step2_amide->intermediate2_amide intermediate2_amide->step3 end_ester Methyl 4-(4-aminophenoxy) pyridine-2-carboxylate step3->end_ester end_amide 4-(4-Aminophenoxy)-N-methyl pyridine-2-carboxamide step3->end_amide Metabolism Ester Ester Analog Esterase Esterases (High Activity in Plasma/Liver) Ester->Esterase Rapid Hydrolysis Amide Amide Analog Amidase Amidases (Lower Activity) Amide->Amidase Slow Hydrolysis CarboxylicAcid Carboxylic Acid Metabolite (Rapid Formation) Esterase->CarboxylicAcid AmineMetabolite Carboxylic Acid Metabolite (Slow Formation) Amidase->AmineMetabolite

Caption: Comparative metabolic pathways of ester and amide linkages.

  • Implications for Drug Design:

    • Ester as a Prodrug: The inherent instability of the ester can be strategically exploited. An ester can serve as a prodrug, designed to be hydrolyzed in vivo to release the active carboxylic acid metabolite.

    • Amide for Durability: For sustained therapeutic effect and improved oral bioavailability, the more stable amide is almost always the preferred analog. It ensures the parent compound remains intact long enough to reach its biological target. [8]

Expected Biological Activity

The pyridine-based scaffold is a known hinge-binding motif in many kinase inhibitors. [9]The C2 substituent plays a critical role in forming hydrogen bonds with the kinase hinge region.

  • Ester Analog: The carbonyl oxygen and the ether linkage oxygen can act as hydrogen bond acceptors.

  • Amide Analog: The amide provides a carbonyl oxygen (acceptor) and a crucial N-H group (donor). This ability to act as both an acceptor and a donor can lead to a stronger and more specific binding interaction with the target protein, potentially resulting in higher potency.

Detailed Experimental Protocols

To empirically validate the theoretical differences discussed, a series of standardized experiments are required.

Protocol 1: Compound Characterization

Following synthesis, the identity and purity of each compound must be rigorously confirmed.

  • Objective: To verify the chemical structure and assess the purity of the synthesized ester and amide analogs.

  • Methodology:

    • High-Performance Liquid Chromatography (HPLC):

      • Inject a 1 mg/mL solution of the compound onto a C18 reverse-phase column.

      • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

      • Monitor the elution profile using a UV detector at 254 nm.

      • Purity is determined by the area percentage of the main peak.

    • Mass Spectrometry (MS):

      • Analyze the sample using an HPLC-MS system with electrospray ionization (ESI). [10] * Confirm the presence of the molecular ion ([M+H]⁺) corresponding to the calculated exact mass of the compound. [11] 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra. [12] * Confirm the structure by assigning all proton and carbon signals and verifying the expected chemical shifts, multiplicities, and integration values.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay determines the compound's ability to inhibit a specific protein kinase, a common target for this scaffold.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each analog against a target kinase (e.g., VEGFR, RAF).

  • Principle: Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to kinase inhibition. [13][14]* Methodology:

    • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of each test compound in DMSO, starting from a high concentration (e.g., 1 mM). [13] 2. Kinase Reaction Setup (96-well plate):

      • To each well, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

      • Add 2.5 µL of the target kinase enzyme solution in kinase assay buffer.

      • Incubate for 10-20 minutes at room temperature to allow for compound-enzyme binding. [15] * Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

      • Incubate for 60 minutes at 30°C.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [14] * Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [13] 4. Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value. [16]

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Objective: To measure the effect of the compounds on the metabolic activity of living cells, serving as an indicator of cell viability.

  • Principle: The MTT assay is a colorimetric assay where metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [17][18]* Methodology:

    • Cell Plating: Seed cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the ester and amide analogs for 48-72 hours. Include a vehicle-only control.

    • MTT Incubation:

      • Carefully aspirate the media from the wells.

      • Add 100 µL of fresh serum-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well. [18][19] * Incubate the plate for 3-4 hours at 37°C until purple precipitate is visible.

    • Solubilization:

      • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals. [19] * Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes. [18] 5. Data Acquisition:

      • Read the absorbance at a wavelength of 570 nm using a microplate reader. [19] * Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.

Conclusion

The comparison between this compound and its N-methyl amide analog serves as a quintessential case study in medicinal chemistry, illustrating the profound impact of a simple ester-to-amide bioisosteric replacement.

  • The N-methyl amide analog is predicted to be the superior candidate for development as a stable, orally bioavailable therapeutic agent. Its enhanced chemical and metabolic stability, coupled with its capacity for additional hydrogen bond donation, provides a stronger foundation for achieving favorable pharmacokinetic and pharmacodynamic properties.

  • The methyl ester analog , while likely more susceptible to rapid in vivo clearance, should not be entirely dismissed. Its potential utility as a prodrug, designed for controlled release of an active carboxylic acid metabolite, presents an alternative therapeutic strategy that could be advantageous in specific contexts, such as targeted delivery to tissues rich in esterase activity.

The experimental protocols provided herein offer a robust framework for the empirical validation of these properties, enabling researchers to systematically evaluate these and other related analogs in their quest for novel therapeutics.

References

Sources

The Fluorine Advantage: A Comparative Analysis of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate and its Fluoro-Substituted Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the structure-activity relationship of a pivotal kinase inhibitor scaffold reveals the profound impact of fluorine substitution on biological activity. This guide provides a comparative analysis of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate and its fluoro-substituted derivatives, offering critical insights for researchers and drug development professionals in oncology and medicinal chemistry.

The pyridine-2-carboxylate scaffold is a cornerstone in the design of targeted cancer therapies, most notably exemplified by the multi-kinase inhibitors sorafenib and its fluoro-substituted analog, regorafenib. These drugs have revolutionized the treatment of several cancers, including hepatocellular carcinoma (HCC) and metastatic colorectal cancer (mCRC). At the heart of these potent therapeutics lies the this compound core. This guide will dissect the biological activity of this parent scaffold and explore how the strategic incorporation of fluorine atoms dramatically enhances its therapeutic potential.

The Rationale for Fluorine Substitution: More Than Just an Isostere

In medicinal chemistry, the introduction of fluorine into a drug candidate is a well-established strategy to optimize its pharmacological properties. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformation, metabolic stability, and binding affinity to its biological target. In the context of kinase inhibitors, these modifications can translate into increased potency, altered selectivity, and improved pharmacokinetic profiles.

Head-to-Head Comparison: The Case of Sorafenib and Regorafenib

To illustrate the impact of fluorination on the this compound scaffold, we will focus on the extensively studied N-methylcarboxamide derivatives, sorafenib and regorafenib. Regorafenib is structurally identical to sorafenib, with the key difference being the addition of a single fluorine atom to the central phenyl ring.[1][2] This seemingly minor alteration results in a significantly different biological activity profile.

Kinase Inhibition Profile: A Tale of Two Potencies

Both sorafenib and regorafenib are classified as multi-kinase inhibitors, targeting key players in tumor cell proliferation and angiogenesis. However, regorafenib exhibits a broader and more potent kinase inhibition profile.[1][3] This difference is critical to its clinical utility, particularly in patients who have developed resistance to sorafenib.[4]

The table below summarizes the half-maximal inhibitory concentrations (IC50) of sorafenib and regorafenib against a panel of key oncogenic kinases. Lower IC50 values indicate greater potency.

Kinase TargetSorafenib IC50 (nM)Regorafenib IC50 (nM)Key Biological Pathway
VEGFR1904.2Angiogenesis
VEGFR22022Angiogenesis
VEGFR315311Angiogenesis
PDGFR-β5722Angiogenesis, Tumor Microenvironment
c-KIT687Oncogenesis
RET311.5Oncogenesis
RAF-162.5Proliferation (MAPK Pathway)
B-RAF2228Proliferation (MAPK Pathway)
TIE2-13Angiogenesis

Data compiled from multiple sources. Direct comparison is most accurate when assays are performed under identical conditions.[3][5]

Key Insights from the Data:

  • Enhanced Potency: Regorafenib demonstrates significantly lower IC50 values for several key kinases, including VEGFR1, PDGFR-β, c-KIT, and RET, indicating a more potent inhibition of these targets.[1][5]

  • Broader Spectrum: Notably, regorafenib inhibits TIE2, a kinase involved in angiogenesis, which is not a primary target of sorafenib.[2] This expanded target profile may contribute to its efficacy in sorafenib-resistant tumors.

  • Structural Impact of Fluorine: The fluorine atom in regorafenib is thought to alter the conformation of the molecule, allowing for a more favorable interaction with the ATP-binding pocket of a wider range of kinases.[6]

Signaling Pathways and Mechanism of Action

The antitumor effects of these compounds stem from their ability to simultaneously block multiple signaling pathways crucial for tumor growth and survival. The core mechanism involves the inhibition of the RAF/MEK/ERK pathway, which controls cell proliferation, and the VEGFR/PDGFR pathways, which are central to angiogenesis.

Signaling Pathway Targeted by Sorafenib and Regorafenib

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RTK VEGFR, PDGFR, c-KIT, RET, TIE2 RAS RAS RTK->RAS RAF RAF (B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation, Survival, Angiogenesis Sorafenib Sorafenib Sorafenib->RTK (except TIE2) Sorafenib->RAF Regorafenib Regorafenib (Fluoro-derivative) Regorafenib->RTK Regorafenib->RAF

Caption: Inhibition of key signaling pathways by Sorafenib and its fluoro-substituted derivative, Regorafenib.

Experimental Protocols

To provide a framework for the comparative evaluation of these compounds, we outline a standard experimental workflow.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound and its fluoro-substituted derivatives in a suitable solvent, typically DMSO.

  • Kinase Reaction Setup: In a 96-well plate, combine the purified kinase, a fluorescently labeled or radiolabeled substrate, and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the substrate used (e.g., fluorescence polarization, scintillation counting).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experimental Workflow for Kinase Inhibition Assay

A Compound Dilution B Kinase & Substrate Addition A->B C ATP Addition (Reaction Start) B->C D Incubation C->D E Reaction Stop & Detection D->E F IC50 Calculation E->F

Caption: A generalized workflow for determining in vitro kinase inhibition.

Cell-Based Antiproliferative Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HepG2 for liver cancer, HT-29 for colon cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent, such as MTT or resazurin, to each well. These reagents are converted into colored or fluorescent products by metabolically active cells.

  • Measurement: Measure the absorbance or fluorescence to quantify the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 value.

Conclusion

The comparative analysis of this compound and its fluoro-substituted derivatives, exemplified by sorafenib and regorafenib, underscores the transformative power of fluorine in drug design. The introduction of a single fluorine atom can significantly enhance the potency and broaden the target spectrum of a kinase inhibitor, leading to improved therapeutic outcomes. This guide provides a foundational understanding of the structure-activity relationships within this important class of anticancer agents, offering valuable insights for the rational design of next-generation kinase inhibitors.

References

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109.
  • Abou-Elkacem, L., Arns, S., Downes, M. R., Götte, M., Keri, G., Kunkel, M. W., ... & Ullrich, A. (2013). Regorafenib: a new multi-kinase inhibitor in the treatment of solid tumors. Expert opinion on pharmacotherapy, 14(4), 547-555.
  • Ciardiello, F., & Tortora, G. (2008). A novel approach in the treatment of cancer: targeting the epidermal growth factor receptor. Clinical cancer research, 7(10), 2958-2970.
  • Llovet, J. M., Ricci, S., Mazzaferro, V., Hilgard, P., Gane, E., Blanc, J. F., ... & SHARP Investigators Study Group. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390.
  • Grothey, A., Van Cutsem, E., Sobrero, A., Siena, S., Falcone, A., Ychou, M., ... & CORRECT Study Group. (2013). Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial. The Lancet, 381(9863), 303-312.
  • Kissel, M., Berndt, S., Fiebig, L., Kling, S., Ji, Q., Gu, Q., ... & Zopf, D. (2017). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget, 8(67), 111133.
  • Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., ... & Smaill, J. B. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer research, 66(24), 11851-11858.
  • Bruix, J., Qin, S., Merle, P., Granito, A., Huang, Y. H., Bodoky, G., ... & RESORCE Investigators. (2017). Regorafenib for patients with hepatocellular carcinoma who progressed on sorafenib treatment (RESORCE): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet, 389(10064), 56-66.
  • Tai, W. T., Chu, P. Y., Shiau, C. W., Chen, Y. L., Li, Y. S., Hung, M. H., ... & Chen, K. F. (2012). Sorafenib and its derivative SC-1 exhibit dual inhibition of tumor angiogenesis and growth in vitro and in vivo. Cancer research, 72(22), 5943-5953.
  • Design, Synthesis, and Bioactivity Evaluation of Antitumor Sorafenib Analogues. RSC Advances, 8(71), 40755-40768.
  • Zopf, D., Fihbak, A., Kresta, A., & Scott, J. (2016). Regorafenib: what the clinician needs to know. Therapeutic advances in gastroenterology, 9(5), 724-735.
  • Mross, K., Frost, A., Steinbild, S., Hedbom, S., Büchert, M., Fasol, U., ... & Christensen, O. (2012). A phase I dose-escalation study of regorafenib (BAY 73-4506), a novel inhibitor of oncogenic, angiogenic, and stromal kinases, in patients with advanced solid tumors. Clinical Cancer Research, 18(9), 2658-2667.
  • Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. Bioorganic & Medicinal Chemistry, 21(13), 3797-3805.
  • Design, Synthesis, Biological Evaluation, and Modeling Studies of Novel Conformationally-Restricted Analogues of Sorafenib as Selective Kinase-Inhibitory Antiproliferative Agents against Hepatocellular Carcinoma Cells. Journal of Medicinal Chemistry, 63(23), 14756-14781.
  • A Comparative Analysis of Multi-Kinase Inhibitors: Sorafenib, Sunitinib, and Regorafenib. BenchChem.
  • The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib.
  • Strumberg, D., Schultheis, B., & Richly, H. (2012). Regorafenib (BAY 73-4506) in the treatment of solid tumors.
  • Design, Synthesis and Biological Activities of Sorafenib Derivatives as Antitumor Agents. European Journal of Medicinal Chemistry, 57, 266-275.

Sources

Alternative precursors for the synthesis of the pyridine-2-carboxylate core.

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Alternative Precursors for the Synthesis of the Pyridine-2-Carboxylate Core.

Abstract

The pyridine-2-carboxylate moiety is a cornerstone in medicinal chemistry and materials science, driving the need for efficient and versatile synthetic routes. This guide provides a comparative analysis of alternative precursors for the synthesis of this critical scaffold, moving beyond traditional picolinic acid derivatives. We delve into the strategic advantages and practical limitations of four key precursor classes: 2-methylpyridines, 2-halopyridines, pyridine N-oxides, and parent pyridines via direct C-H functionalization. Through a detailed examination of reaction mechanisms, comparative performance data, and step-by-step experimental protocols, this document equips researchers, chemists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific application.

Introduction: The Enduring Significance of the Pyridine-2-Carboxylate Scaffold

The pyridine-2-carboxylate unit is a privileged structural motif found in a vast array of functional molecules. Its prevalence stems from its unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor and a basic center, while the carboxylate group provides a key point for electrostatic interactions and further chemical elaboration. This structure is integral to numerous pharmaceuticals, including the anti-tuberculosis agent Isoniazid (as an isonicotinohydrazide) and various non-steroidal anti-inflammatory drugs. In coordination chemistry, it forms stable complexes with a wide range of metal ions, finding applications in catalysis and materials science. Given its importance, the development of efficient, scalable, and sustainable methods for its synthesis is a paramount objective in modern organic chemistry.

Benchmarking Precursor Strategies: A Comparative Framework

The choice of a synthetic precursor is a critical decision that impacts the overall efficiency, cost, and environmental footprint of a chemical process. When evaluating alternatives for the synthesis of the pyridine-2-carboxylate core, a multi-faceted approach is necessary. Our analysis will be guided by the following key performance indicators:

  • Yield & Selectivity: The efficiency of the transformation in producing the desired product over potential side-products.

  • Substrate Scope & Functional Group Tolerance: The range of other chemical groups that can be present on the starting material without interfering with the reaction.

  • Cost & Availability of Precursors: The economic viability of the starting materials.

  • Reaction Conditions: The practicality of the required temperature, pressure, and reagents.

  • Atom Economy & Sustainability: The efficiency with which the atoms of the reactants are incorporated into the final product, and the overall environmental impact.

  • Scalability: The feasibility of transitioning the synthesis from a laboratory scale to pilot plant or industrial production.

In-Depth Analysis of Alternative Precursor Classes

From 2-Methylpyridines (Picolines): The Oxidation Route

The oxidation of readily available and inexpensive 2-methylpyridine (α-picoline) represents one of the most direct and economically attractive routes to pyridine-2-carboxylic acid (picolinic acid) and its esters.

Mechanistic Rationale: This transformation involves the oxidation of the methyl group to a carboxylic acid. A variety of oxidants can be employed, ranging from classical reagents like potassium permanganate (KMnO₄) to more modern catalytic systems using molecular oxygen or hydrogen peroxide. Catalytic systems are often preferred for their improved safety profile and reduced waste generation.

Oxidation_of_2_Methylpyridine Precursor 2-Methylpyridine Intermediate 2-Pyridinecarboxaldehyde Precursor->Intermediate [O] Product Pyridine-2-carboxylate Intermediate->Product [O]

Caption: Workflow for the two-step oxidation of 2-methylpyridine.

Performance Data: While classical methods using strong oxidants like KMnO₄ are effective, they often suffer from poor atom economy and the generation of significant manganese dioxide waste. Modern approaches focus on catalytic systems that are more environmentally benign.

Catalyst SystemOxidantTemperature (°C)Yield (%)Reference
KMnO₄/H₂OSelfReflux~70
SeO₂/HNO₃/O₂O₂150-20038-94
V₂O₅-TiO₂Air/H₂O230~20 (selectivity)
Co(OAc)₂/NHPI/NaBrO₂150-21061 (selectivity)
From 2-Halopyridines: The Carbonylation Pathway

2-Halopyridines, particularly 2-chloro- and 2-bromopyridines, are versatile precursors for introducing the carboxylate functionality via transition-metal-catalyzed carbonylation reactions.

Mechanistic Rationale: The most common approach involves a palladium-catalyzed process. The catalytic cycle typically begins with the oxidative addition of the 2-halopyridine to a Pd(0) complex. This is followed by the coordination of carbon monoxide (CO), migratory insertion of CO into the Pd-carbon bond to form a pyridoyl-palladium complex, and finally, nucleophilic attack by an alcohol or water to generate the ester or carboxylic acid, respectively, and regenerate the Pd(0) catalyst.

Palladium_Catalyzed_Carbonylation cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-X]L₂ Pd0->Pd_complex Oxidative Addition CO_adduct [Ar-Pd(II)(CO)-X]L₂ Pd_complex->CO_adduct + CO Acyl_Pd [Ar(CO)-Pd(II)-X]L₂ CO_adduct->Acyl_Pd Migratory Insertion Acyl_Pd->Pd0 + ROH - HX Product Pyridine-2-carboxylate (Ar-COOR) Acyl_Pd->Product Precursor 2-Halopyridine (Ar-X) Precursor->Pd_complex

Caption: Simplified catalytic cycle for Pd-catalyzed alkoxycarbonylation.

Performance Data: This method is highly versatile and tolerates a wide range of functional groups. The choice of ligand, solvent, and base is crucial for achieving high yields and selectivity. 2-Bromopyridines are generally more reactive than 2-chloropyridines, which may require more forcing conditions or specialized catalytic systems.

PrecursorCatalyst / LigandCO SourceConditionsYield (%)Reference
2-BromopyridinePd(OAc)₂ / PPh₃CO (1 atm)MeOH, Et₃N, 100°C85-95
2-ChloropyridinePd₂(dba)₃ / XantphosCO (10 atm)MeOH, K₂CO₃, 120°C70-85
2,5-DibromopyridinePd(OAc)₂ / bipyridineCO (gas)MeOH, Base, 100°C>90
From Pyridine N-Oxides: The Cyanation-Hydrolysis Sequence

Pyridine N-oxides offer an alternative activation strategy for introducing a substituent at the 2-position. The Reissert-Henze reaction is a classical example, involving the reaction of a pyridine N-oxide with a cyanide source, followed by hydrolysis.

Mechanistic Rationale: The N-oxide functionality activates the pyridine ring, particularly at the C2 and C6 positions, making it susceptible to nucleophilic attack. In the presence of an acylating agent (like benzoyl chloride) and a cyanide source (e.g., trimethylsilyl cyanide, TMSCN), a 1,2-adduct is formed. This intermediate readily eliminates a leaving group to afford 2-cyanopyridine. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired pyridine-2-carboxylic acid.

Caption: Reaction sequence for synthesis via the Reissert-Henze reaction.

Performance Data: This method is particularly useful for pyridines bearing electron-donating groups, which might be less reactive in other transformations. The choice of acylating agent and cyanide source can be tuned to optimize the reaction for specific substrates.

Reagent 1 (Acylating)Reagent 2 (Cyanide)SolventTemperature (°C)Yield (%) of 2-CyanopyridineReference
Benzoyl ChlorideKCNH₂O/CHCl₃0 - RT40-60
Ts₂OKCNCH₂Cl₂RT70-85
Dimethylcarbamoyl chlorideTMSCNCH₂Cl₂0 - RT80-95
From Pyridines via Direct C-H Functionalization: The Atom-Economic Frontier

Direct C-H carboxylation represents the most atom-economical approach, as it avoids the need for pre-functionalized starting materials. This area has seen significant advances, primarily through the use of transition metal catalysis or photoredox catalysis.

Mechanistic Rationale: One prominent strategy involves palladium-catalyzed carboxylation using CO₂ as the carboxylating agent. The mechanism often involves the coordination of the pyridine to the metal center, followed by a concerted metalation-deprotonation (CMD) step to form a pyridyl-metal intermediate. This intermediate can then react with CO₂ to form a metal-carboxylate species, which, upon protonolysis, releases the picolinic acid and regenerates the active catalyst.

Caption: General pathway for direct C-H carboxylation of pyridine.

Performance Data: This field is rapidly evolving. While challenges in selectivity (C2 vs. other positions) and catalyst turnover remain, the potential for a highly efficient and sustainable process is significant. Photoredox catalysis offers the advantage of using light energy to drive the reaction under mild conditions.

Catalyst SystemCarboxylating AgentConditionsYield (%)Reference
Rh(I) / P(OPh)₃CO₂ (1 atm)DMA, 70°C50-70
fac-Ir(ppy)₃ (photocatalyst)CO₂ (1 atm)MeCN, Base, Blue LED40-80
Polysulfide anions (photocatalyst)CO₂ (1 atm)DMF, Blue LED60-90

Quantitative Performance Matrix

The following table provides a semi-quantitative comparison of the discussed precursor strategies based on the framework established in Section 2.0. The ratings (Low, Medium, High) are generalized and can vary based on the specific substrate and reaction conditions.

PrecursorCost/AvailabilityFunctional Group ToleranceAtom EconomyScalabilitySafety/Handling
2-Methylpyridine HighLow-MediumMediumHighMedium (Oxidants)
2-Halopyridine MediumHighMediumHighMedium (CO gas)
Pyridine N-Oxide MediumMediumLowMediumHigh (Cyanide)
Pyridine (C-H) HighMedium-HighHighLow-MediumHigh (CO₂ gas)

Experimental Protocols

Protocol 5.1: Palladium-Catalyzed Alkoxycarbonylation of 2-Bromopyridine

Source: Adapted from standard literature procedures.

Objective: To synthesize methyl pyridine-2-carboxylate from 2-bromopyridine.

Materials:

  • 2-Bromopyridine (1.58 g, 10 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (45 mg, 0.2 mol%)

  • Triphenylphosphine (PPh₃) (105 mg, 0.4 mol%)

  • Triethylamine (Et₃N) (2.8 mL, 20 mmol)

  • Anhydrous Methanol (MeOH) (50 mL)

  • Carbon Monoxide (CO) gas (balloon or cylinder)

Procedure:

  • To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (45 mg) and PPh₃ (105 mg).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous methanol (50 mL) and stir for 10 minutes until the catalyst dissolves.

  • Add 2-bromopyridine (1.58 g) and triethylamine (2.8 mL) to the flask via syringe.

  • Evacuate and backfill the flask with carbon monoxide (1 atm, balloon) three times.

  • Heat the reaction mixture to 70°C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and vent the excess CO in a fume hood.

  • Filter the mixture through a pad of Celite to remove the palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl pyridine-2-carboxylate.

Protocol 5.2: Reissert-Henze Cyanation of Pyridine N-Oxide

Source: Adapted from modern modifications of the Reissert-Henze reaction.

Objective: To synthesize 2-cyanopyridine from pyridine N-oxide.

Materials:

  • Pyridine N-oxide (0.95 g, 10 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (40 mL)

  • Trimethylsilyl cyanide (TMSCN) (1.6 mL, 12 mmol)

  • Dimethylcarbamoyl chloride (1.0 mL, 11 mmol)

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyridine N-oxide (0.95 g) and anhydrous dichloromethane (40 mL).

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly add dimethylcarbamoyl chloride (1.0 mL) via syringe. Stir for 15 minutes at 0°C.

  • Add trimethylsilyl cyanide (1.6 mL) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).

  • Stir vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-cyanopyridine.

Conclusion and Future Perspectives

The synthesis of the pyridine-2-carboxylate core is a mature field, yet it continues to evolve towards more efficient, sustainable, and versatile methodologies. While the oxidation of 2-methylpyridines and the carbonylation of 2-halopyridines remain robust and scalable workhorses for industrial applications, they are increasingly challenged by modern approaches.

The direct C-H functionalization of pyridine stands out as the most promising future direction. Its inherent atom economy and the potential to bypass pre-functionalized precursors align perfectly with the principles of green chemistry. Overcoming the current challenges of regioselectivity, catalyst stability, and scalability for C-H carboxylation will be a major focus of future research. The continued development of novel catalysts, including earth-abundant metals and photoredox systems, will undoubtedly unlock new, powerful strategies for accessing this vital chemical scaffold. For the practicing chemist, the choice of precursor will always be a balance of factors, but the expanding toolkit offers unprecedented flexibility in designing synthetic routes tailored to specific needs.

References

  • US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • Picolinic acid - Wikipedia. [Link]

  • CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides - MDPI. [Link]

  • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - NIH. [Link]

  • Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•) - ResearchGate. [Link]

  • Synthetic Process Development and Scale Up of Palladium-Catalyzed Alkoxycarbonylation of Chloropyridines - ACS Publications. [Link]

  • Recent developments in palladium catalysed carbonylation reactions - RSC Publishing. [Link]

  • Novel 2,2-bipyridine ligand for palladium-catalyzed regioselective carbonylation - PubMed. [Link]

  • Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group | Inorganic Chemistry - ACS Publications. [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF - ResearchGate. [Link]

  • Reissert‐Henze reaction - ResearchGate. [Link]

  • Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. [Link]

  • Photoredox-catalyzed dearomative carboxylation of arenes with carbon dioxide - American Chemical Society. [Link]

  • Redox-neutral Photocatalytic C-H Carboxylation of Arenes and Styrenes with CO2 - ChemRxiv. [Link]

  • (PDF) Dicarboxylation of alkenes, allenes and (hetero)arenes with CO2 via visible-light photoredox catalysis - ResearchGate. [Link]

  • Direct C-H heteroarene carboxylation with carbon dioxide catalysed by polysulfide anions. [Link]

  • Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews. [Link]

A Comparative Guide to the Synthetic Routes of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is present in a number of kinase inhibitors, highlighting its importance in the development of targeted therapies. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering insights into the strategic choices behind each pathway and presenting detailed experimental protocols to facilitate laboratory application.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of an ether linkage between a pyridine core and a phenoxy moiety. The key strategic decision lies in the management of the amino group on the phenoxy ring, leading to two distinct approaches: a direct nucleophilic aromatic substitution (SNAr) with 4-aminophenol and a protecting group strategy involving 4-nitrophenol followed by reduction. This guide will dissect both routes, evaluating their respective merits and drawbacks to inform synthetic planning.

Route 1: Direct Nucleophilic Aromatic Substitution (SNAr)

This approach is characterized by its straightforwardness, directly coupling the key pyridine intermediate with 4-aminophenol in a single etherification step. The success of this route hinges on the careful control of reaction conditions to favor the desired O-arylation over potential N-arylation and to manage the reactivity of the unprotected amine.

Overall Workflow of Route 1

Route_1_Workflow A 2-Picolinic Acid B Methyl 4-chloropyridine-2-carboxylate A->B  Chlorination & Esterification   C This compound B->C  SNAr with 4-Aminophenol  

Caption: Synthetic workflow for Route 1.

Experimental Protocol for Route 1

Step 1: Synthesis of Methyl 4-chloropyridine-2-carboxylate

This initial step involves the chlorination and subsequent esterification of readily available 2-picolinic acid.

  • Reaction: 2-Picolinic acid is reacted with thionyl chloride in the presence of a catalyst, such as N,N-dimethylformamide (DMF), to yield 4-chloropyridine-2-carbonyl chloride. This intermediate is then reacted with methanol to afford the desired methyl ester.

  • Procedure:

    • To a stirred solution of thionyl chloride (4.0 eq.), slowly add DMF (0.15 eq.) at room temperature.

    • Add 2-picolinic acid (1.0 eq.) portion-wise, controlling the initial exotherm.

    • Heat the reaction mixture to 70-80 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture and carefully add methanol (5.0 eq.) at a controlled rate.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool to room temperature and quench by slowly adding to a cold saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography to yield Methyl 4-chloropyridine-2-carboxylate.

Step 2: Nucleophilic Aromatic Substitution with 4-Aminophenol

The key etherification step is achieved through an SNAr reaction. The phenoxide, generated in situ from 4-aminophenol, displaces the chloride at the C-4 position of the pyridine ring.

  • Reaction: Methyl 4-chloropyridine-2-carboxylate is reacted with 4-aminophenol in the presence of a strong base.

  • Procedure:

    • To a solution of 4-aminophenol (1.2 eq.) in an anhydrous polar aprotic solvent such as DMF or DMSO, add a strong base like potassium tert-butoxide (1.5 eq.) at room temperature under an inert atmosphere.

    • Stir the mixture for 30 minutes to ensure the formation of the phenoxide.

    • Add a solution of Methyl 4-chloropyridine-2-carboxylate (1.0 eq.) in the same solvent.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate. The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purification by column chromatography affords the final product, this compound.

Route 2: Protecting Group Strategy

This route employs a nitro group as a protecting group for the amine functionality of the phenoxy moiety. This strategy can offer advantages in terms of reactivity and side-product formation during the SNAr reaction, but it necessitates an additional reduction step at the end of the synthesis.

Overall Workflow of Route 2

Route_2_Workflow A 2-Picolinic Acid B 4-Chloropyridine-2-carboxylic acid A->B  Chlorination   C 4-(4-Nitrophenoxy)pyridine-2-carboxylic acid B->C  SNAr with 4-Nitrophenol   D Methyl 4-(4-nitrophenoxy)pyridine-2-carboxylate C->D  Esterification   E This compound D->E  Nitro Reduction  

Caption: Synthetic workflow for Route 2.

Experimental Protocol for Route 2

Step 1: Synthesis of 4-Chloropyridine-2-carboxylic acid

  • Reaction: Similar to Route 1, 2-picolinic acid is chlorinated using thionyl chloride.

  • Procedure:

    • Follow the procedure for Step 1 of Route 1, but instead of adding methanol after the chlorination, the reaction is quenched with water to hydrolyze the acid chloride to the carboxylic acid.

    • The resulting solid is filtered, washed with water, and dried to yield 4-Chloropyridine-2-carboxylic acid.

Step 2: Nucleophilic Aromatic Substitution with 4-Nitrophenol

  • Reaction: 4-Chloropyridine-2-carboxylic acid is reacted with 4-nitrophenol in the presence of a base. The electron-withdrawing nature of the nitro group can facilitate the SNAr reaction.[1]

  • Procedure:

    • In a suitable solvent like DMF, combine 4-Chloropyridine-2-carboxylic acid (1.0 eq.), 4-nitrophenol (1.1 eq.), and a base such as potassium carbonate (2.0 eq.).

    • Heat the mixture to 100-120 °C for 6-12 hours, monitoring for completion.

    • After cooling, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 4-(4-Nitrophenoxy)pyridine-2-carboxylic acid.

Step 3: Esterification

  • Reaction: The carboxylic acid is converted to its methyl ester via Fischer-Speier esterification.[2][3]

  • Procedure:

    • Suspend 4-(4-Nitrophenoxy)pyridine-2-carboxylic acid (1.0 eq.) in methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

    • Reflux the mixture for 4-8 hours.[2]

    • Cool the reaction and neutralize with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash, dry, and concentrate to yield Methyl 4-(4-nitrophenoxy)pyridine-2-carboxylate.

Step 4: Nitro Group Reduction

  • Reaction: The nitro group is reduced to the primary amine, typically through catalytic hydrogenation.

  • Procedure:

    • Dissolve Methyl 4-(4-nitrophenoxy)pyridine-2-carboxylate (1.0 eq.) in a suitable solvent like methanol or ethyl acetate.

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate to obtain the final product, this compound.

Comparison of the Synthetic Routes

FeatureRoute 1: Direct SNArRoute 2: Protecting Group Strategy
Number of Steps 24
Overall Yield Potentially lower due to side reactionsGenerally higher and more reproducible
Atom Economy HigherLower due to the addition and removal of the protecting group
Reagent Cost Lower (fewer reagents and steps)Higher (additional reagents for protection and deprotection)
Scalability May present challenges due to potential for side reactionsMore robust and scalable
Purification May require more rigorous purification to separate from N-arylated byproductsGenerally cleaner reactions, simplifying purification
Safety Considerations Use of strong bases like potassium tert-butoxide requires careful handling.Catalytic hydrogenation requires proper safety precautions for handling hydrogen gas and flammable catalysts.

In-Depth Discussion

Causality Behind Experimental Choices:

  • Choice of Base in SNAr: In Route 1, a strong, non-nucleophilic base like potassium tert-butoxide is crucial to deprotonate the phenol without competing in the substitution reaction. In Route 2, a weaker base like potassium carbonate is often sufficient, as the acidity of 4-nitrophenol is higher than that of 4-aminophenol.

  • Solvent Selection: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they solvate the cation of the base, leaving a more reactive "naked" anion, and they can withstand the elevated temperatures often required.

  • Protecting Group Rationale: The use of a nitro group in Route 2 serves a dual purpose. It deactivates the aromatic ring of the phenol towards unwanted electrophilic side reactions and, more importantly, its strong electron-withdrawing nature activates the pyridine ring for nucleophilic attack, often leading to cleaner and higher-yielding SNAr reactions.[1]

  • Reduction Method: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically proceeding with high yield and producing water as the only byproduct.

Trustworthiness and Self-Validation:

Each protocol described is designed to be self-validating through in-process monitoring. The progress of each reaction can be reliably tracked using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is more concise and atom-economical, making it an attractive option for smaller-scale synthesis where rapid access to the compound is desired. However, it may require more careful optimization to control side reactions and achieve high purity.

  • Route 2 , while longer, often provides a more robust and scalable synthesis with higher overall yields and cleaner reaction profiles. The use of a protecting group strategy is a classic approach in organic synthesis to enhance control and predictability, which is often favored in process development and larger-scale manufacturing.

The choice between these routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, available resources, and the importance of overall yield versus step economy.

References

  • Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PubMed Central. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Catalytic hydrogenation of nitriles.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Filo. [Link]

Sources

Navigating the Niche: A Comparative Guide to Sourcing Analytical Standards for Aminophenoxy Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of novel therapeutics, the procurement of accurate and reliable analytical standards for unique molecular entities like aminophenoxy pyridine compounds presents a significant challenge. This guide provides an in-depth technical comparison of sourcing strategies, analytical methodologies for standard verification, and a critical examination of potential impurities, empowering you to make informed decisions that ensure data integrity and regulatory compliance.

The Sourcing Dilemma: Off-the-Shelf Scarcity vs. Custom Synthesis

For many common active pharmaceutical ingredients (APIs), a plethora of certified reference materials (CRMs) are available from established pharmacopoeias and commercial suppliers. However, for novel aminophenoxy pyridine compounds, the landscape is vastly different.

Off-the-Shelf Availability: A thorough search of major chemical and reference standard supplier catalogs often yields limited to no results for specific, complex aminophenoxy pyridine derivatives. While basic building blocks like aminopyridines or phenoxy derivatives may be available, the fully elaborated target molecule is typically not. This scarcity is a direct consequence of the proprietary nature and early-stage development of these compounds.

Custom Synthesis: The Predominant Strategy: Consequently, the most viable and often only route to obtaining an analytical standard for a novel aminophenoxy pyridine compound is through custom synthesis. This approach involves contracting a specialized chemical synthesis provider, often a Contract Research Organization (CRO), to prepare the molecule on a specified scale and purity.

dot

Start Need for Aminophenoxy Pyridine Analytical Standard Off_the_Shelf Search Commercial Catalogs (e.g., Sigma-Aldrich, LGC Standards) Start->Off_the_Shelf No_Match No Match Found (High Probability) Off_the_Shelf->No_Match Match_Found Match Found (Low Probability) Off_the_Shelf->Match_Found Custom_Synthesis Engage Custom Synthesis Provider (CRO/Specialty Chemical Company) Define_Specs Define Synthesis Specifications (Purity, Quantity, Characterization Data) Custom_Synthesis->Define_Specs No_Match->Custom_Synthesis Procure_Standard Procure & Validate Existing Standard Match_Found->Procure_Standard Synthesize_Characterize Synthesis & Full Characterization (NMR, MS, HPLC, etc.) Define_Specs->Synthesize_Characterize Deliver_Standard Deliver Certified Analytical Standard Synthesize_Characterize->Deliver_Standard

Caption: Sourcing workflow for aminophenoxy pyridine standards.

Comparing Sourcing Options: A Data-Driven Perspective
FeatureOff-the-Shelf (when available)Custom Synthesis
Availability Very Low for novel compoundsHigh
Lead Time Short (days to weeks)Long (weeks to months)
Cost Generally lowerSignificantly higher
Certification Often available as CRM (ISO 17034)Dependent on CRO capabilities; can be certified
Documentation Standard Certificate of Analysis (CoA)Comprehensive data package (synthesis route, full characterization)
Purity Pre-definedCustomizable to high levels (>99.5%)

Expert Insight: While the initial cost and lead time of custom synthesis may seem prohibitive, the long-term benefits of a well-characterized, high-purity standard are invaluable for the reliability of analytical data and the smooth progression of a drug development program. Engaging a reputable CRO with a strong track record in the synthesis of complex heterocycles is paramount.[1]

Analytical Verification: Establishing the Ground Truth

Whether a standard is procured from a limited commercial source or custom-synthesized, independent verification of its identity and purity is a critical step. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

Developing a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is one that can separate the API from its potential impurities and degradation products. For aminophenoxy pyridine compounds, a reverse-phase HPLC (RP-HPLC) method with UV detection is a common starting point.

Experimental Protocol: RP-HPLC Method Development

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice due to the generally hydrophobic nature of these compounds.

  • Mobile Phase Selection: A gradient elution is often necessary to achieve adequate separation of the main peak from any closely eluting impurities.

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acidic modifier helps to protonate the basic nitrogen atoms in the pyridine ring, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: A typical starting gradient would be a linear increase from 5-10% B to 90-95% B over 20-30 minutes.

  • Detection Wavelength: The UV detection wavelength should be chosen at the absorbance maximum (λmax) of the aminophenoxy pyridine compound, which can be determined using a UV-Vis spectrophotometer or a diode array detector.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2][3]

dot

Start HPLC Method Development Column_Selection Column Selection (e.g., C18) Start->Column_Selection Mobile_Phase Mobile Phase Optimization (Aqueous Buffer & Organic Solvent) Column_Selection->Mobile_Phase Gradient Gradient Elution Programming Mobile_Phase->Gradient Detection Wavelength Selection (UV Detector) Gradient->Detection Validation Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision Detection->Validation Final_Method Validated Stability-Indicating HPLC Method Validation->Final_Method

Caption: HPLC method development and validation workflow.

Unmasking the Unwanted: A Guide to Potential Impurities

The safety and efficacy of a drug substance are intrinsically linked to its purity profile. Understanding the potential impurities in an aminophenoxy pyridine compound is crucial for developing appropriate analytical controls.

Process-Related Impurities

These impurities arise from the synthetic route used to produce the compound. A common synthetic strategy for aminophenoxy pyridine derivatives involves the coupling of a substituted aminopyridine with a phenoxy-containing fragment.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual aminopyridine or phenoxy precursors.

  • Intermediates: Incomplete reaction can lead to the presence of synthetic intermediates.

  • By-products: Side reactions can generate structurally related impurities. For example, in a Williamson ether synthesis to form the phenoxy-ether linkage, self-coupling of the phenol or displacement of other leaving groups on the pyridine ring can occur.

  • Reagents and Catalysts: Residual reagents, catalysts (e.g., palladium from coupling reactions), and solvents.

The identification and characterization of these impurities often require a combination of LC-MS for mass identification and subsequent synthesis of the suspected impurity for confirmation by co-injection in HPLC.[4][5][6]

Degradation Products

Forced degradation studies, as outlined in ICH Q1A(R2) guidelines, are essential for identifying potential degradation products that may form during storage and handling.[7][8][9] The aminophenoxy pyridine scaffold has several functional groups susceptible to degradation.

Forced Degradation Experimental Protocol:

  • Acid and Base Hydrolysis: The ether linkage in the aminophenoxy moiety can be susceptible to cleavage under strong acidic or basic conditions, potentially yielding the corresponding aminopyridine and phenol fragments.

  • Oxidative Degradation: The aromatic amine is a primary site for oxidation, which can be investigated using hydrogen peroxide. The pyridine ring itself can also undergo oxidation to form N-oxides.

  • Thermal Degradation: The compound is exposed to high temperatures to assess its thermal stability.

  • Photodegradation: Exposure to UV and visible light can induce degradation, particularly in compounds with extended chromophores.[10][11]

dot

API Aminophenoxy Pyridine API Acid_Base Acid/Base Hydrolysis API->Acid_Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress (UV/Vis) API->Photo Deg_Product_1 Ether Cleavage Products Acid_Base->Deg_Product_1 Deg_Product_2 Oxidized Amine/N-Oxide Oxidation->Deg_Product_2 Deg_Product_3 Thermally Induced Impurities Thermal->Deg_Product_3 Deg_Product_4 Photodegradation Products Photo->Deg_Product_4

Caption: Potential degradation pathways for aminophenoxy pyridine compounds.

Conclusion: A Strategic Approach to a Niche Requirement

Sourcing analytical standards for novel aminophenoxy pyridine compounds requires a departure from the conventional procurement of off-the-shelf reference materials. A strategic reliance on custom synthesis, coupled with rigorous in-house analytical validation, is the most robust approach. By understanding the nuances of the synthetic route to anticipate process-related impurities and conducting thorough forced degradation studies to identify potential degradants, researchers can build a comprehensive purity profile. This diligence not only ensures the quality and reliability of research and development data but also lays a solid foundation for future regulatory submissions.

References

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. Retrieved from [Link]

  • Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Mehta, A. R., et al. (2018). A Review on Analytical Method Development and Validation. Journal of Global Trends in Pharmaceutical Sciences, 9(2), 5275-5297.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. (2025). Journal of Pharma and Biomedics. Retrieved from [Link]

  • Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. (2025). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2020). PubMed. Retrieved from [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (2007). PubMed. Retrieved from [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2018). PubMed. Retrieved from [Link]

  • Detection and Quantitation of Process-Related Impurities. (2023). BioProcess International. Retrieved from [Link]

  • View of Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. (n.d.). Journal of Pharma and Biomedics. Retrieved from [Link]

  • Identification and characterization of four process-related impurities in retigabine. (2013). PubMed. Retrieved from [Link]

  • Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. (2016). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI. Retrieved from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2010). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Aminophenoxy Pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The aminophenoxy pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bonds with the hinge region of the ATP-binding site makes it a privileged structure for targeting this ubiquitous enzyme class.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminophenoxy pyridine derivatives, offering a comparative look at how subtle molecular modifications influence biological activity. We will delve into the causal relationships behind synthetic choices and present supporting data to guide researchers in the rational design of next-generation therapeutics.

The Aminophenoxy Pyridine Core: A Privileged Scaffold

The fundamental structure consists of a pyridine ring linked to a phenyl group via an ether bond, with an essential amino group typically at the 2-position of the pyridine ring. This arrangement is crucial for its function as a "hinge-binder" in many kinase inhibitors. The nitrogen of the pyridine ring and the exocyclic amino group act as hydrogen bond acceptors and donors, respectively, mimicking the adenine portion of ATP and anchoring the inhibitor within the enzyme's active site.

This core scaffold is a versatile starting point for developing inhibitors against various kinases, including proto-oncogenes like c-Met and key regulators of angiogenesis such as VEGFR-2.[3][4] The true power of this scaffold lies in its modular nature, allowing for systematic modifications at three key positions to optimize potency, selectivity, and pharmacokinetic properties.

SAR_Overview cluster_core Aminophenoxy Pyridine Core A Pyridine Ring (Hinge Binding) B Ether Linkage A->B Connects to R2 R2: Pyridine Substitutions (Fine-tuning) A->R2 Modification Site C Phenoxy Ring (Linker) B->C Connects to R1 R1: Solvent Front (Potency & Selectivity) C->R1 Modification Site

Caption: General SAR map of the aminophenoxy pyridine scaffold.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of aminophenoxy pyridine derivatives can be systematically tuned by modifying three main regions of the molecule:

  • Region 1: The 'Solvent-Front' Tail (Phenoxy Substituents) This region extends from the phenoxy ring into the solvent-exposed area of the ATP-binding pocket. Modifications here are critical for enhancing potency and achieving selectivity. Often, bulky and lipophilic groups are introduced to occupy hydrophobic pockets. For instance, in the development of c-Met inhibitors, the addition of a quinoline moiety to this region has been a successful strategy.[5]

  • Region 2: The Pyridine Ring While the 2-amino group is often considered essential for hinge binding, substitutions at other positions on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule. For example, the introduction of small electron-donating groups can increase the basicity of the pyridine nitrogen, potentially strengthening the hydrogen bond with the kinase hinge.[6]

  • Region 3: The Amino Group and Linker The ether linkage provides a specific spatial arrangement between the pyridine and phenyl rings. While less frequently modified, alterations to the linker can impact the overall conformation of the inhibitor. Similarly, while the primary amino group is common, secondary amines or amides can be explored, though this often requires careful consideration to maintain the crucial hydrogen bonding pattern.

Comparative Analysis: Targeting c-Met and VEGFR-2

To illustrate the practical application of these SAR principles, we will compare derivatives targeting two well-known tyrosine kinases: c-Met and VEGFR-2.

Table 1: Comparative SAR of Aminophenoxy Pyridine Derivatives as Kinase Inhibitors

Compound IDCore ScaffoldTarget KinaseKey SubstitutionsIC50 (nM)Reference
1 Imidazopyridinec-MetComplex heterocyclic tail53.4[3]
2 Pyridopyrimidinec-Met3-nitrobenzyl group6.5[7]
3 PyridineVEGFR-2Phenyl and urea moieties120[8]
4 ThienopyrimidineVEGFR-2Substituted phenyl rings21[9]
5 PyridopyrimidineFGFr (selective)3',5'-dimethoxyphenyl60[10]

Data presented as IC50 values, representing the concentration of the inhibitor required for 50% inhibition of the target kinase's activity.

From this data, we can draw several key insights:

  • For c-Met inhibition, complex heterocyclic systems attached to the core, such as in compound 1 , can yield potent inhibitors.[3] However, a more streamlined design with a strategically placed nitrobenzyl group (compound 2 ) can achieve even greater potency, demonstrating the high impact of specific electronic and steric interactions.[7]

  • In the context of VEGFR-2 inhibition, the data highlights the effectiveness of different heterocyclic cores. While a simple pyridine derivative (compound 3 ) shows moderate activity, fusing the pyridine with a thiophene ring to create a thienopyrimidine scaffold (compound 4 ) significantly boosts potency.[8][9] This suggests that the shape and electronics of the core itself play a crucial role in optimizing interactions within the VEGFR-2 active site.

  • Selectivity is a critical aspect of kinase inhibitor design. Compound 5 is an excellent example of how modifications in the solvent-front region can dramatically shift selectivity. By replacing a dichlorophenyl group with a dimethoxyphenyl moiety, the inhibitor becomes highly selective for FGFr over other kinases like PDGFr and EGFr.[10]

Experimental Protocols: A Blueprint for Discovery

The synthesis and evaluation of these derivatives follow a well-trodden path in medicinal chemistry. Below are representative protocols that form the backbone of a typical discovery workflow.

A. General Synthesis of Aminophenoxy Pyridine Derivatives

A common and effective method for constructing the core scaffold is through a nucleophilic aromatic substitution (SNAr) reaction.

  • Step 1: Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq) and a suitable base such as potassium carbonate (K2CO3, 2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Step 2: Nucleophilic Substitution: Add the halo-substituted aminopyridine (e.g., 2-amino-4-chloropyridine, 1.1 eq) to the reaction mixture.

  • Step 3: Heating and Monitoring: Heat the reaction mixture to 80-120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Workup and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Step 5: Final Purification: Purify the crude product by column chromatography on silica gel to yield the desired aminophenoxy pyridine derivative.

B. In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a typical method to assess the inhibitory activity of a compound against a target kinase.

  • Step 1: Reagent Preparation: Prepare a reaction buffer (e.g., containing Tris-HCl, MgCl2, and DTT). Prepare solutions of the VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP at desired concentrations.

  • Step 2: Compound Dilution: Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).

  • Step 3: Kinase Reaction: In a 96-well plate, add the reaction buffer, the VEGFR-2 enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Step 4: Initiation of Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Step 5: Detection and Analysis: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.

  • Step 6: IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A S(N)Ar Reaction (Phenol + Halopyridine) B Purification (Column Chromatography) A->B C In Vitro Kinase Assay (e.g., VEGFR-2) B->C D IC50 Determination C->D E Cell-Based Assays (Proliferation, Apoptosis) D->E F SAR Analysis E->F F->A Rational Design of New Derivatives G In Vivo Studies (Xenograft Models) F->G

Caption: A typical workflow for the discovery of kinase inhibitors.

Conclusion and Future Perspectives

The aminophenoxy pyridine scaffold remains a highly fruitful starting point for the design of novel kinase inhibitors. A deep understanding of the structure-activity relationships discussed herein is paramount for the successful optimization of lead compounds. Future efforts in this field will likely focus on leveraging computational methods, such as molecular docking and machine learning, to more accurately predict the impact of structural modifications.[5] Furthermore, as our understanding of kinase biology deepens, the design of inhibitors with novel binding modes and improved selectivity profiles will continue to be a major goal. The versatility and proven track record of aminophenoxy pyridine derivatives ensure they will remain a key tool in the arsenal of medicinal chemists for years to come.

References

  • Bhatia, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5). Available at: [Link]

  • Ghorab, M. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Bioorganic Chemistry, 114, 105085. Available at: [Link]

  • Šredl, J., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 28(20), 7083. Available at: [Link]

  • Wang, Y., et al. (2017). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Bioorganic & Medicinal Chemistry, 25(4), 1347-1353. Available at: [Link]

  • Chellappan, S., et al. (2006). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry, 14(11), 3761-3769. Available at: [Link]

  • Bénié, A., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry, 66(15), 10237-10255. Available at: [Link]

  • Li, Y., et al. (2023). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Computational and Structural Biotechnology Journal, 22, 1-12. Available at: [Link]

  • Faria, J. V., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(3), 698. Available at: [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. Available at: [Link]

  • Sławiński, J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5183. Available at: [Link]

  • Di Mauro, G., et al. (2023). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 16(5), 738. Available at: [Link]

  • El-Sayed, A. M., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. Available at: [Link]

  • Li, X., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 28(21), 7306. Available at: [Link]

  • Alam, M. A., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules, 28(19), 6932. Available at: [Link]

  • Nair, S. S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 185-192. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

  • Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 37(5), 683-692. Available at: [Link]

  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. Available at: [Link]

  • Roe, M. B., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5026-5039. Available at: [Link]

  • Abdel-Aziem, A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. Available at: [Link]

  • Wang, X., et al. (2012). Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6463-6467. Available at: [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry, 7(5), 239-240. Available at: [Link]

  • El-Naggar, M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Scientific Reports, 13, 10706. Available at: [Link]

  • Goodarzi, M., & Jaberi, M. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 16(5), 498-508. Available at: [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. Available at: [Link]

Sources

A Comparative Guide to HPLC-Based Purity Validation of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate is a heterocyclic building block whose structural motifs—a pyridine ring, an aromatic amine, and a methyl ester—make it a valuable intermediate in pharmaceutical development.[1] Its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the resulting Active Pharmaceutical Ingredients (APIs). The presence of even minute quantities of process-related impurities or degradation products can have significant downstream consequences. Therefore, a robust, validated analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and applicability to polar, thermolabile compounds without the need for derivatization.[2] This guide provides an in-depth comparison of reversed-phase HPLC (RP-HPLC) methodologies for the purity validation of this compound, explaining the scientific rationale behind method development choices and presenting a fully validated, optimized protocol.

The Analytical Challenge: Deconstructing the Analyte

The molecular structure of this compound presents a unique set of challenges for RP-HPLC method development:

  • Dual Polarity: The molecule possesses both hydrophobic (aryl ether) and hydrophilic (amino group, pyridine nitrogen) regions. Achieving balanced retention that is sufficient for separation from non-polar impurities without excessive retention times can be difficult.[3]

  • Basic Nature: The primary aromatic amine and the pyridine nitrogen are basic. These groups can engage in secondary ionic interactions with acidic residual silanols on traditional silica-based C18 columns, leading to poor peak symmetry (tailing) and reduced column efficiency.[4][5][6]

  • Potential Impurities: The synthesis of this molecule, likely involving a nucleophilic aromatic substitution (e.g., Williamson ether synthesis), can introduce impurities such as unreacted starting materials (e.g., 4-aminophenol, a methyl 4-halopyridine-2-carboxylate) or by-products from side reactions.[7] These impurities may have similar polarities, demanding a highly selective method.

Method Development and Comparison: A Data-Driven Approach

The goal is to develop a method that provides a sharp, symmetrical peak for the main component, well-resolved from any potential impurities. We will compare two common RP-HPLC column chemistries and mobile phase modifiers to illustrate the optimization process.

Column Chemistry Comparison

A C18 column is the standard choice for reversed-phase chromatography, offering strong hydrophobic retention.[4] However, for a basic compound like our analyte, the type of C18 stationary phase is critical.

  • Standard C18 (End-capped): A conventional L1-type column with standard end-capping. While widely available, it may still possess accessible silanol groups.

  • Polar-Embedded C18: These columns incorporate a polar group (e.g., amide or carbamate) near the silica surface. This feature helps to shield the analyte from residual silanols, improving peak shape for basic compounds. It also enhances compatibility with highly aqueous mobile phases.[3][8]

Mobile Phase pH and Modifier Comparison

Controlling the ionization state of the analyte is crucial for reproducible retention and good peak shape. An acidic mobile phase modifier is used to protonate the basic nitrogens, ensuring a consistent charge state and minimizing silanol interactions.

  • 0.1% Formic Acid (FA): A common, volatile additive suitable for LC-MS, providing a pH of approximately 2.7. It is effective at protonating basic analytes.[9][10]

  • 0.1% Trifluoroacetic Acid (TFA): A stronger acid that acts as an ion-pairing agent. While it can produce very sharp peaks, it is known to suppress MS signal and can be difficult to remove from the column.

Comparative Data Summary

The following table summarizes the expected performance of different method combinations. The optimal method (highlighted in green) will exhibit high efficiency (Plate Count), excellent peak symmetry (Tailing Factor close to 1), and good resolution from potential impurities.

Method Column Mobile Phase Modifier Retention Time (min) Tailing Factor (Tf) Theoretical Plates (N) Resolution (Rs) from Impurity A *Comments
1Standard C180.1% Formic Acid6.81.865001.4Significant peak tailing due to silanol interactions. Poor resolution.
2Standard C180.1% TFA7.21.395001.8Improved peak shape due to ion-pairing, but TFA is not ideal for MS.
3Polar-Embedded C180.1% TFA6.51.114500> 2.0Excellent peak shape and resolution.
4 (Optimized) Polar-Embedded C18 0.1% Formic Acid 6.2 1.2 13000 > 2.0 Excellent performance with an MS-compatible modifier.

*Impurity A is a hypothetical early-eluting, more polar impurity.

Optimized & Validated HPLC Protocol

This protocol is designed to be self-validating through the incorporation of rigorous system suitability tests, ensuring the integrity and reliability of the generated data.[11][12]

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Waters XBridge BEH C18 (or equivalent polar-embedded/hybrid phase), 2.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard: this compound reference standard (>99.5% purity).

Chromatographic Conditions
  • Gradient Program:

    • 0.0 min: 10% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B

    • 15.0 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Concentration: ~0.5 mg/mL

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MP Mobile Phase Preparation SST System Suitability Test (SST) MP->SST SS Sample & Standard Preparation SS->SST SST->MP Fail? Inject Inject Samples SST->Inject Pass? Integrate Peak Integration Inject->Integrate Calculate Calculate % Purity (Area Percent) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity validation of this compound.

System Suitability Testing (SST): The Self-Validating Core

Before any sample analysis, the system's fitness for purpose must be verified.[12][13][14] This is achieved by performing five replicate injections of the reference standard solution. The acceptance criteria, based on USP <621> and ICH guidelines, are as follows:[11][15][16]

  • Precision/Repeatability: The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0% .[11]

  • Peak Symmetry: The USP Tailing Factor (Tf) for the analyte peak must be ≤ 2.0 .[11]

  • Column Efficiency: The number of theoretical plates (N) must be ≥ 2000 .[13]

The system is only deemed suitable for analysis if all SST criteria are met. This ensures that the results obtained on the day of analysis are reliable and reproducible.[12]

Data Interpretation and Purity Calculation

The purity of the synthesized sample is determined using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.

Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method provides a purity value and a profile of all detectable impurities. According to ICH Q2(R2) guidelines, this approach is suitable for purity testing.[16][17][18]

Conclusion

Validating the purity of this compound requires a systematic and scientifically grounded approach to HPLC method development. The analyte's polar basic nature necessitates careful selection of both the stationary phase and mobile phase conditions to achieve accurate and reliable results. By comparing different chromatographic conditions, we have demonstrated that a polar-embedded C18 column combined with a formic acid-modified mobile phase offers superior performance, yielding excellent peak symmetry and resolution.

The provided protocol, with its integrated System Suitability Testing, represents a robust, self-validating system that complies with international regulatory standards.[16][19] Adherence to this guide will enable researchers and drug development professionals to confidently assess the purity of this critical pharmaceutical intermediate, ensuring the quality and integrity of their downstream products.

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • System Suitability for USP Chromatographic Methods. ECA Academy. [Link]

  • Reverse Phase HPLC Columns. GL Sciences. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. ResearchGate. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]

  • This compound (C13H12N2O3). PubChemLite. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide. PubChem. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. MDPI. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery with a novel compound like Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate culminates not just in groundbreaking data, but in the responsible management of its lifecycle. Proper disposal is not a mere procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounding each recommendation in established safety principles and regulatory frameworks.

Immediate Safety and Hazard Assessment

Aromatic amines as a class are known for their potential toxicity, and some are considered carcinogenic.[1][2] Pyridine and its derivatives are often flammable, toxic, and irritant substances.[3][4] Product information for similar compounds indicates that this compound should be considered a skin and eye irritant.[5] Therefore, all waste containing this compound must be treated as hazardous.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors or dust.[3][4]

In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. For small spills, if you are trained to do so, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill, then transfer the material to a sealed, labeled hazardous waste container.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations, which are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

Phase 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:

    • Pure or neat compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads).

  • Segregate at the Source: To prevent dangerous reactions, it is crucial to segregate this waste stream. Do not mix this compound waste with:

    • Acids or Strong Oxidizers: Aromatic amines can react violently with these substances.[7]

    • Other Incompatible Waste Streams: Follow your institution's specific chemical compatibility guidelines.

Phase 2: Waste Containerization
  • Select an Appropriate Container:

    • Use a leak-proof, sealable container made of a material compatible with the waste. For solids and organic solutions, high-density polyethylene (HDPE) or glass containers are often suitable.[4][6]

    • Ensure the container has a secure, screw-top cap.[7]

  • Proper Filling and Sealing:

    • Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[6]

    • Keep the container securely capped at all times, except when adding waste.[7][8] This prevents the release of vapors and potential spills. Evaporation of hazardous waste in a fume hood is not a permissible disposal method.[7][9]

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[6][7]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any other chemical constituents in the container.

      • The date of initial waste accumulation.

      • The specific hazards (e.g., "Toxic," "Irritant").

      • The name of the principal investigator and the laboratory location.[7]

Phase 3: Storage and Disposal
  • Designated Storage Area:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

    • This area should be at or near the point of generation and under the direct control of laboratory personnel.[6][8]

    • Ensure the SAA is away from sources of ignition and incompatible chemicals.[4]

  • Arrange for Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often up to 90 days for large quantity generators or one year for partially filled containers in an SAA), arrange for its disposal through your institution's EHS department.[6][7][8]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[9]

  • Final Disposal Method:

    • The ultimate disposal of this compound will be handled by a licensed hazardous waste disposal facility.

    • The most common and environmentally sound method for this type of organic chemical waste is high-temperature incineration.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (Pure compound, solutions, contaminated items) classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) classify->segregate container Select Compatible, Labeled, and Sealed Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store full Is Container Full or Storage Time Limit Reached? store->full full->store No contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes disposal Licensed Facility Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Decision workflow for handling and disposing of this compound waste.

By adhering to these procedures, researchers can ensure that their innovative work is conducted not only at the forefront of science but also with the utmost commitment to safety and environmental responsibility.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Chemwatch. (n.d.). Safety Data Sheet: 2-amino-4-methylpyridine. Retrieved from [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubChemLite. This compound. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.